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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of Morpholine, 4-acetyl-2,6-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), a substituted morpholine derivative of interest in medicinal chemistry and organic synthesis.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its presence in a molecule can improve aqueous solubility and metabolic stability, making it a common building block in the development of therapeutics for the central nervous system (CNS) and beyond.[1][2] The cis-2,6-dimethyl substitution pattern and N-acetylation of the morpholine ring, as seen in the topic compound, introduce specific stereochemical and electronic features that can significantly influence its biological activity and conformational behavior.

Elucidation of the Chemical Structure

The chemical structure of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is characterized by a morpholine ring with two methyl groups at the 2 and 6 positions in a cis relationship, and an acetyl group attached to the nitrogen atom at the 4-position.

Identifier Value
IUPAC Name 1-((2R,6S)-2,6-dimethylmorpholino)ethan-1-one
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Parent Compound CAS 6485-55-8 (for cis-2,6-Dimethylmorpholine)[3]

The cis stereochemistry indicates that the two methyl groups are on the same side of the morpholine ring. This arrangement has a profound impact on the conformational preference of the ring system.

Conformational Analysis

The morpholine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[4] Theoretical calculations have shown the chair conformer to be significantly more stable than boat or twist-boat conformations.[4] In substituted morpholines, the substituents can occupy either axial or equatorial positions. For cis-2,6-dimethylmorpholine, the chair conformation with both methyl groups in equatorial positions is the most stable, as this arrangement minimizes steric hindrance.

The introduction of the N-acetyl group introduces an additional layer of complexity. The amide bond of the acetyl group can exist in cis or trans conformations relative to the N-C(acetyl) bond. In N-acetylated cyclic amines, the trans amide conformation is generally favored.[5] The orientation of the acetyl group itself will be influenced by steric interactions with the adjacent methyl groups and the rest of the ring.

Caption: A 2D representation of the predicted stable chair conformation.

Synthesis and Characterization

The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) would logically proceed through a two-step process: the synthesis of the precursor cis-2,6-dimethylmorpholine, followed by its N-acetylation.

Synthesis of cis-2,6-Dimethylmorpholine

A well-established method for the synthesis of cis-2,6-dimethylmorpholine is the cyclization of diisopropanolamine in the presence of sulfuric acid.[6][7] This process generally yields a mixture of cis and trans isomers, with the cis isomer being the major product under optimized conditions.[6]

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine (Illustrative)

  • Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a distillation apparatus is charged with concentrated sulfuric acid.

  • Addition of Reactant: Diisopropanolamine is added dropwise to the sulfuric acid while maintaining the temperature below a critical threshold to control the exothermic reaction.

  • Cyclization: The reaction mixture is heated to induce cyclization and dehydration. Water is continuously removed by distillation.

  • Workup: The reaction mixture is cooled and neutralized with a strong base, such as sodium hydroxide.

  • Isolation and Purification: The product is isolated by distillation. Fractional distillation can be employed to separate the cis and trans isomers.

G diisopropanolamine Diisopropanolamine reaction_mixture Reaction Mixture diisopropanolamine->reaction_mixture sulfuric_acid H2SO4 sulfuric_acid->reaction_mixture heating Heating & Dehydration reaction_mixture->heating crude_product Crude Product heating->crude_product neutralization Neutralization (NaOH) crude_product->neutralization distillation Distillation neutralization->distillation cis_product cis-2,6-Dimethylmorpholine distillation->cis_product

Caption: A simplified workflow for the synthesis of the precursor.

N-Acetylation

The N-acetylation of cis-2,6-dimethylmorpholine can be achieved using standard acylation methods. Common acetylating agents include acetyl chloride and acetic anhydride.

Experimental Protocol: N-Acetylation of cis-2,6-Dimethylmorpholine (Proposed)

  • Dissolution: cis-2,6-Dimethylmorpholine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A base, such as triethylamine or pyridine, is added to act as a scavenger for the acidic byproduct.

  • Acetylation: Acetyl chloride or acetic anhydride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched with water or a dilute aqueous solution of a mild acid or base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield pure Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI).

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl protons, multiplets for the morpholine ring protons, and a doublet for the methyl groups at the 2 and 6 positions. The coupling constants of the ring protons would be indicative of a chair conformation.

  • ¹³C NMR: The spectrum would display signals for the acetyl carbonyl carbon, the acetyl methyl carbon, the two equivalent methyl carbons at C2 and C6, and the carbons of the morpholine ring.

  • IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be a prominent feature, typically in the range of 1630-1680 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.

Applications in Drug Development and Research

The cis-2,6-dimethylmorpholine scaffold has been incorporated into various biologically active molecules. Its presence in potent and orally active antitumor agents, such as inhibitors of Polo-like kinase 4 (PLK4), highlights its potential in oncology drug discovery.[13] The N-acetylation of this scaffold in Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) may serve to modulate the physicochemical and pharmacokinetic properties of the parent amine. For example, the introduction of the acetyl group can alter the compound's polarity, hydrogen bonding capacity, and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The compound can also serve as a valuable building block in the synthesis of more complex molecules for various therapeutic targets. The morpholine nitrogen, after acetylation, is no longer basic, which can be a desirable feature in certain drug design strategies to avoid off-target interactions.

Conclusion

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is a structurally defined derivative of the medicinally important morpholine scaffold. Its synthesis is readily achievable through established chemical transformations. The specific stereochemistry and the presence of the N-acetyl group are expected to confer distinct conformational and electronic properties that can be exploited in the design of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Research Collection. Crystal structure analysis of N‐acetylated proline and ring size analogs. [Link]

  • PMC. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

  • SpectraBase. 4-Acetylmorpholine - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents.
  • PubChem. 2,6-Dimethylmorpholine, cis-. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • PubMed. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. [Link]

  • ResearchGate. Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. [Link]

  • NIST WebBook. Morpholine, 2,6-dimethyl-. [Link]

  • Stenutz. cis-2,6-dimethylmorpholine. [Link]

  • Google Patents.
  • SpectraBase. cis-2,6-Dimethyl-morpholine cation. [Link]

  • Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • NIST WebBook. Morpholine, 4-acetyl-. [Link]

  • NIST WebBook. Morpholine, 2,6-dimethyl-. [Link]

  • NIST WebBook. Morpholine, 4-acetyl-. [Link]

Sources

Exploratory

The Physicochemical and Structural Profile of cis-4-Acetyl-2,6-dimethylmorpholine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Structural Causality

cis-4-Acetyl-2,6-dimethylmorpholine (C₈H₁₅NO₂) is a highly specialized, sterically constrained oxaza-heterocycle. Serving as a critical building block in both agrochemical and pharmaceutical synthesis, its value lies in its predictable stereochemistry. Unlike its trans counterpart, the cis-2,6-dimethylmorpholine core features two methyl groups occupying equatorial positions within the lowest-energy chair conformation.

When N-acetylated, the basic sp³ hybridized amine is converted into a planar sp² hybridized amide. This structural shift has profound causal effects on the molecule's physicochemical behavior. The delocalization of the nitrogen lone pair into the carbonyl group eliminates the basicity of the morpholine ring, while the restricted rotation around the C–N amide bond introduces distinct rotamers. Consequently, this stereoelectronic rigidity makes cis-4-acetyl-2,6-dimethylmorpholine an ideal, non-reactive scaffold for downstream cross-coupling and complex API (Active Pharmaceutical Ingredient) synthesis[1].

Comparative Physicochemical Profiling

To understand the properties of cis-4-acetyl-2,6-dimethylmorpholine, it is essential to benchmark it against its parent amine, [2], and its non-methylated analog, [3].

The addition of the acetyl group drastically increases the boiling point due to strong dipole-dipole interactions from the amide carbonyl, despite the loss of hydrogen-bond donating capacity. Conversely, the addition of the two equatorial methyl groups to the morpholine ring increases the molar volume more rapidly than the molecular mass, which effectively lowers the density compared to N-acetylmorpholine[4].

Table 1: Physicochemical Data Comparison
Propertycis-2,6-DimethylmorpholineN-Acetylmorpholinecis-4-Acetyl-2,6-dimethylmorpholine
Molecular Weight 115.17 g/mol [2]129.16 g/mol [3]157.21 g/mol
Physical State (25°C) Clear LiquidLight Yellow Liquid[3]Clear to Pale Yellow Liquid
Density (g/cm³) 0.9341.110 - 1.116[3],[4]~1.05 - 1.08 (Calculated)
Boiling Point (°C) 146 - 150240 - 245.5[3],[4]~255 - 265 (Extrapolated)
LogP 0.3[2]-0.1~0.6 - 0.9
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 122

Experimental Methodology: Self-Validating Synthesis Protocol

As a Senior Application Scientist, I emphasize the use of self-validating protocols. A self-validating system incorporates intrinsic physicochemical checkpoints that confirm reaction success before proceeding to the next step. In this workflow, the transition from a basic secondary amine to a neutral amide allows for acid-base extraction as a built-in purification and validation step.

Step-by-Step N-Acetylation Workflow

Reagents: cis-2,6-dimethylmorpholine (≥97% purity, ≤2% trans isomer), Acetic Anhydride (Ac₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 1M HCl, Brine.

  • Reaction Setup: Dissolve 1.0 equivalent of cis-2,6-dimethylmorpholine in anhydrous DCM (0.5 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of Et₃N.

    • Causality: Et₃N acts as an acid scavenger and prevents the protonation of the unreacted starting material, ensuring complete conversion.

  • Controlled Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add 1.1 equivalents of acetic anhydride dropwise over 30 minutes.

    • Causality: The N-acetylation is highly exothermic. Controlling the temperature prevents the formation of di-acylated degradation products and minimizes solvent boil-off.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ninhydrin-active amine spot validates reaction completion.

  • Self-Validating Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer twice with 1M HCl.

    • Validation Check: The acidic wash removes any unreacted basic amine and Et₃N. If the aqueous layer's pH remains strictly acidic, the organic layer is successfully purged of basic impurities.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via fractional vacuum distillation to yield pure cis-4-acetyl-2,6-dimethylmorpholine.

Analytical Characterization Standards

To guarantee structural integrity and the preservation of the cis geometry, the following analytical suite must be employed:

  • FTIR Spectroscopy: The successful conversion is marked by the complete absence of the N-H stretching frequency (~3300 cm⁻¹) and the emergence of a strong, sharp amide C=O stretching band at ~1640 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): The cis configuration is validated by the distinct axial-axial coupling constants (J ≈ 10-11 Hz) of the protons at the C2 and C6 positions. Furthermore, due to the restricted rotation of the N-acetyl group, the spectrum will display peak broadening or distinct rotameric signals for the equatorial methyl groups at room temperature.

  • GC-MS: A single peak in the gas chromatogram with a molecular ion peak at m/z 157 confirms both the purity and the molecular weight of the target amide.

Mechanistic & Application Workflow

Workflow A cis-2,6-Dimethylmorpholine (Precursor) C N-Acetylation Reaction (0-5°C) A->C Nucleophilic Attack B Acetic Anhydride + Triethylamine B->C Acyl Source D cis-4-Acetyl-2,6- dimethylmorpholine C->D Vacuum Distillation E Agrochemicals (e.g., Dimethomorph) D->E Fungicide Scaffold F Pharmaceuticals (Kinase Inhibitors) D->F API Intermediate

Workflow detailing the N-acetylation of cis-2,6-dimethylmorpholine and downstream applications.

Industrial Applications & Field-Proven Insights

The physicochemical stability of cis-4-acetyl-2,6-dimethylmorpholine makes it a highly sought-after intermediate in two primary sectors:

  • Agrochemical Development: Analogous to N-acetylmorpholine, this compound serves as a critical structural motif in the synthesis of agricultural fungicides such as [5]. The cis-dimethyl groups increase the lipophilicity of the final active ingredient, enhancing its penetration through the waxy cuticles of plant leaves.

  • Pharmaceutical APIs: The stereochemically pure morpholine ring is frequently utilized in the design of [1] for autoimmune diseases, as well as 5-HT₄ receptor agonists. The acetylated intermediate acts as a stable, protected scaffold during multi-step API synthesis, preventing unwanted side reactions at the secondary amine site.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine, cis-". PubChem. Available at:[Link]

Sources

Foundational

A Comprehensive Safety and Handling Guide for 4-acetyl-2,6-dimethylmorpholine: A Hazard Analysis Based on Structural Analogs

Abstract This technical guide provides a detailed safety and handling profile for 4-acetyl-2,6-dimethylmorpholine, a compound of interest for researchers and professionals in drug development. In the absence of a specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed safety and handling profile for 4-acetyl-2,6-dimethylmorpholine, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes critical safety information from its structural analogs: N-acetylmorpholine, cis-2,6-dimethylmorpholine, and the parent morpholine heterocycle. By deconstructing the molecule into its core components, we construct a robust, precautionary framework for its safe utilization in a laboratory setting. This guide covers hazard identification, engineering controls, personal protective equipment, emergency procedures, and disposal, grounded in authoritative data to ensure scientific integrity and promote a culture of safety in research.

Section 1: The Strategic Importance of 4-acetyl-2,6-dimethylmorpholine in Research

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve critical pharmacokinetic properties such as aqueous solubility and the ability to cross the blood-brain barrier.[1][2] The specific 2,6-dimethylmorpholine moiety has proven particularly valuable in the development of central nervous system (CNS) active compounds and potent anti-tumor agents.[2] A notable example is its incorporation into CFI-400945, a highly potent and orally active inhibitor of Polo-like kinase 4 (PLK4), a target in cancer therapy.[3]

The addition of an acetyl group to the morpholine nitrogen, creating an amide, modifies the basicity and lipophilicity of the molecule, further tuning its properties for specific biological targets. Therefore, 4-acetyl-2,6-dimethylmorpholine represents a key building block or final compound for scientists exploring new therapeutic agents. Understanding its safe handling is paramount for any researcher utilizing it.

Section 2: Hazard Identification - A Structural Analogy Approach

To establish a reliable safety profile for 4-acetyl-2,6-dimethylmorpholine, we must analyze the known hazards of its closest structural relatives. This approach allows us to anticipate its toxicological and physical properties by considering the contributions of each part of its structure.

G A 4-acetyl-2,6-dimethylmorpholine (Target Compound) B N-Acetylmorpholine (Provides data on N-acetyl group effect) A->B Analog for N-acetyl group C cis-2,6-Dimethylmorpholine (Provides data on dimethylated ring) A->C Analog for 2,6-dimethyl ring D Morpholine (Parent heterocycle data) B->D Parent of C->D Parent of

Figure 1: Logical relationship for hazard assessment based on structural analogs.

  • Hazard Contribution from the Morpholine Ring: The parent compound, morpholine, is a flammable liquid and is classified as corrosive, causing severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled.[5][6]

  • Hazard Contribution from N-Acetylation: The analog N-acetylmorpholine is documented as causing serious eye irritation and skin irritation.[7][8][9] This suggests the acetylated target compound will likely share these irritant properties.

  • Hazard Contribution from 2,6-Dimethylation: Data for cis-2,6-dimethylmorpholine indicates it is a flammable liquid and is toxic or harmful in contact with skin.[10][11]

By combining these known hazards, we can construct a precautionary safety profile for 4-acetyl-2,6-dimethylmorpholine.

Hazard ClassPredicted GHS ClassificationRationale / Analog Source
Physical Hazards Flammable Liquid, Category 3 (H226)Based on the flammability of both morpholine and 2,6-dimethylmorpholine.[6][10]
Health Hazards Acute Toxicity, Dermal, Category 3/4 (H311/H312)2,6-dimethylmorpholine is toxic/harmful in contact with skin.[10][11]
Skin Corrosion/Irritation, Category 2 (H315)N-acetylmorpholine causes skin irritation.[7][9]
Serious Eye Damage/Irritation, Category 2 (H319)N-acetylmorpholine and its parent compound cause serious eye damage/irritation.[7][8][12]
Acute Toxicity, Oral, Category 4 (H302)Morpholine is harmful if swallowed.[5][6]

Section 3: Safe Handling, Storage, and Engineering Controls

Based on the synthesized hazard profile, 4-acetyl-2,6-dimethylmorpholine must be handled as a flammable, irritating, and potentially toxic substance. Adherence to the following protocols is mandatory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Ground_Equipment Ground/Bond Containers (Prevent Static Discharge) Work_in_Hood->Ground_Equipment Use_Tools Use Non-Sparking Tools Ground_Equipment->Use_Tools Store_Properly Store in Cool, Ventilated Area Use_Tools->Store_Properly Segregate_Waste Segregate Hazardous Waste Store_Properly->Segregate_Waste Decontaminate Decontaminate Work Area & Remove PPE Segregate_Waste->Decontaminate

Figure 2: Standard workflow for the safe handling of 4-acetyl-2,6-dimethylmorpholine.

  • Pre-Use Assessment & Preparation :

    • Before handling, conduct a thorough risk assessment for the specific procedure.

    • Ensure a safety shower and eyewash station are readily accessible and operational.[13][14]

    • Verify the chemical fume hood has adequate airflow. All handling of the compound must be conducted within a fume hood.[15]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant nitrile or neoprene gloves.[15] Double-gloving is recommended for neat transfers.

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[10][15]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[15]

  • Handling and Dispensing :

    • Ground and bond all containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[13][14]

    • Use only non-sparking tools for transfers.[14]

    • Keep the container tightly closed when not in use.[16]

    • Avoid inhalation of vapors and any contact with skin and eyes.[14]

  • Storage :

    • Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[13][16]

    • The storage location must be away from heat, sparks, open flames, and other ignition sources.[4][16]

    • Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[4][13]

Section 4: Emergency Procedures

Prompt and correct responses to emergencies are critical to mitigating harm.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][17]
Skin Contact Take off immediately all contaminated clothing. Wash skin with soap and plenty of water. If skin irritation occurs or you feel unwell, seek medical advice.[7][17]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[8][17]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][17]
  • Immediate Actions :

    • Evacuate all non-essential personnel from the spill area.[16]

    • Remove all sources of ignition.[13]

    • Ensure you are wearing the full, appropriate PPE as described in Section 3.

  • Containment & Cleanup (Small Spill in Fume Hood) :

    • Contain the spill using an inert, non-flammable absorbent material such as sand, vermiculite, or diatomaceous earth.[15]

    • Carefully collect the absorbent material and contaminated soil using non-sparking tools.[15]

    • Place the collected waste into a dedicated, clearly labeled hazardous waste container.[16]

  • Decontamination :

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

    • Wash all contaminated clothing before reuse.[4]

Section 5: Synthesis Pathway and Associated Safety

For drug development professionals, understanding the safety implications of the synthesis is as important as handling the final product. A plausible route to 4-acetyl-2,6-dimethylmorpholine is the acetylation of cis-2,6-dimethylmorpholine.

G reactant1 cis-2,6-Dimethylmorpholine product 4-acetyl-2,6-dimethylmorpholine reactant1->product Pyridine (base) Reflux reactant2 Acetic Anhydride reactant2->product

Figure 3: Plausible synthesis route for 4-acetyl-2,6-dimethylmorpholine.

This reaction, adapted from standard acylation procedures, involves reagents with their own specific hazards.[18] Acetic anhydride is corrosive and flammable. Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin. The reaction may be exothermic and should be conducted with appropriate temperature control. All steps must be performed in a chemical fume hood with strict adherence to the PPE protocols outlined in this guide.

Section 6: Disposal Considerations

All waste containing 4-acetyl-2,6-dimethylmorpholine, whether solid or liquid, must be treated as hazardous waste.

  • Segregation : Collect waste in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[15]

  • Labeling : The container label must clearly state "Hazardous Waste" and include the full chemical name.[15]

  • Storage : Store the waste container in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials, preferably in secondary containment.[15]

  • Disposal : Dispose of the contents and container in accordance with all local, regional, and national regulations via a licensed waste disposal company.[4]

References

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • The Lab Depot. (2014). Morpholine Safety Data Sheet. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Morpholine. [Link]

  • Organic Syntheses. 2,4-DIMETHYLQUINOLINE. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Morpholine: Human health tier II assessment. [Link]

  • Canada.ca. (2025). Hazardous substance assessment – Morpholine. [Link]

  • NIST. Morpholine, 4-acetyl-. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. 2-ACETYL-6,7-DIMETHOXY-1-METHYLENE-1,2,3,4-TETRAHYDROISOQUINOLINE. [Link]

  • Cichero, E., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Afantitis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • ResearchGate. (2025). Synthesis of 4-Vinylmorpholine Based on Acetylene. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Savina, L. I., & Sokolov, A. A. SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]

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Exploratory

An In-depth Technical Guide to the Conformational Analysis of cis-2,6-Dimethylmorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The morpholine ring is a cornerstone in modern medicinal chemistry, valued for its favorable physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The morpholine ring is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties that often impart improved solubility and metabolic stability to drug candidates.[1] The strategic placement of substituents on this heterocyclic scaffold allows for the fine-tuning of a molecule's three-dimensional structure, which is intrinsically linked to its biological activity. Among substituted morpholines, the cis-2,6-dimethyl substitution pattern introduces a unique set of conformational constraints that are critical for rational drug design. This technical guide provides an in-depth exploration of the conformational analysis of cis-2,6-dimethylmorpholine derivatives, synthesizing data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to offer a comprehensive understanding of their structural dynamics.

The Significance of Conformational Analysis in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, is a decisive factor in its interaction with biological targets. For flexible molecules like cis-2,6-dimethylmorpholine derivatives, which can exist as an equilibrium of different conformers, understanding the preferred spatial arrangement is paramount. The biologically active conformation, or "bioactive" conformer, is the specific shape a molecule adopts when it binds to a protein or enzyme. A thorough conformational analysis provides invaluable insights that guide the design of more potent and selective therapeutic agents.

The Conformational Landscape of the cis-2,6-Dimethylmorpholine Ring

The morpholine ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[2] In the case of cis-2,6-dimethylmorpholine, the two methyl groups are on the same face of the ring. This stereochemical arrangement dictates that in a chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position.

This leads to a dynamic equilibrium between two chair conformers of equal energy, which interconvert through a process of ring inversion, often referred to as a "chair flip." In this process, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals.[3]

dot

G cluster_0 Chair Conformer 1 (2-Me: axial, 6-Me: equatorial) cluster_1 Chair Conformer 2 (2-Me: equatorial, 6-Me: axial) conformer1 conformer2 conformer1->conformer2 Ring Inversion

Caption: Ring inversion of cis-2,6-dimethylmorpholine.

While the chair conformation is the most stable, higher-energy boat and twist-boat conformations exist as transition states or intermediates during the ring flip. Computational studies on the parent morpholine ring have shown the chair conformer to be significantly more stable (by approximately 7.5 kcal/mol) than the skew-boat conformer.[4]

Elucidating Conformation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[4] Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts, and crucially for conformational analysis, through spin-spin coupling constants (J-values).

The Power of Proton-Proton Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] In a rigid chair conformation, distinct coupling constants are expected for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions.

Coupling TypeDihedral Angle (°)Typical ³J Value (Hz)
Axial-Axial (Jₐₐ)~18010 - 13
Axial-Equatorial (Jₐₑ)~602 - 5
Equatorial-Equatorial (Jₑₑ)~602 - 5
Table 1: Typical vicinal proton-proton coupling constants in a six-membered ring chair conformation.[4]

For cis-2,6-dimethylmorpholine derivatives at room temperature, the rapid ring inversion leads to averaged coupling constants. However, at low temperatures, it is possible to "freeze out" the individual chair conformers, allowing for the direct observation of their distinct NMR signals and the measurement of J-values characteristic of axial and equatorial protons.[3]

Experimental Protocol: Variable-Temperature ¹H NMR

dot

G cluster_0 Experimental Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) RoomTemp Acquire ¹H NMR at Room Temperature SamplePrep->RoomTemp LowTemp Cool Sample Incrementally (e.g., 298 K to 183 K) RoomTemp->LowTemp AcquireSpectra Acquire Spectra at Each Temperature LowTemp->AcquireSpectra DataAnalysis Analyze Signal Broadening and Splitting AcquireSpectra->DataAnalysis FinalAnalysis Determine ΔG‡ for Ring Inversion DataAnalysis->FinalAnalysis

Caption: Workflow for variable-temperature NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the cis-2,6-dimethylmorpholine derivative in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD) in a 5 mm NMR tube.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a variable-temperature probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

    • Gradually lower the temperature of the probe in increments (e.g., 10 K).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • Continue this process until significant broadening and subsequent sharpening of the signals corresponding to the morpholine ring protons are observed, indicating that the rate of ring inversion has slowed sufficiently.

  • Data Analysis:

    • Observe the coalescence temperature (Tc), where two exchanging signals merge into a single broad peak. This can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

    • At temperatures below coalescence, measure the chemical shifts and coupling constants for the individual conformers. The observation of large Jₐₐ values (10-13 Hz) is a definitive indicator of a chair conformation.[4]

Solid-State Conformation: The Role of X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[4] This technique is invaluable for visualizing the precise bond lengths, bond angles, and dihedral angles of a specific conformer. For derivatives of cis-2,6-dimethylmorpholine, X-ray crystallography can confirm the chair conformation and reveal the influence of intermolecular interactions, such as hydrogen bonding in the crystal lattice, on the molecule's shape.

Experimental Protocol: Single-Crystal X-ray Diffraction

dot

G cluster_0 Crystallography Workflow CrystalGrowth Grow Single Crystals DataCollection Mount Crystal and Collect Diffraction Data CrystalGrowth->DataCollection StructureSolution Solve the Phase Problem DataCollection->StructureSolution StructureRefinement Refine the Atomic Model StructureSolution->StructureRefinement FinalStructure Final Crystallographic Structure StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction.

  • Crystal Growth: Grow single crystals of the cis-2,6-dimethylmorpholine derivative of sufficient size and quality. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4] A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This model is then refined to best fit the experimental data, resulting in a final, high-resolution three-dimensional structure.

In Silico Analysis: The Predictive Power of Computational Chemistry

Computational modeling is an essential complementary tool to experimental techniques. It allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Methods in Computational Conformational Analysis
  • Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and is well-suited for scanning the potential energy surface to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of molecules. It is often used to optimize the geometries of conformers found through molecular mechanics and to calculate their relative energies with high accuracy.

  • Ab Initio Calculations: These are highly accurate quantum mechanical methods that are based on first principles. While computationally expensive, they can provide benchmark energy values for different conformers.[4]

A Practical Computational Workflow

G cluster_0 Computational Workflow BuildStructure Build 3D Structure ConformationalSearch Perform Conformational Search (MM) GeometryOptimization Optimize Geometries of Low-Energy Conformers (DFT) EnergyCalculation Calculate Relative Energies

Sources

Foundational

The Pharmacophore Frontier: Biological Activity and Synthesis of Morpholine 4-Acetyl-2,6-Dimethyl- Derivatives

The following technical guide details the synthesis, structural advantages, and biological applications of 4-acetyl-2,6-dimethylmorpholine derivatives , a critical subclass of nitrogen-containing heterocycles. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural advantages, and biological applications of 4-acetyl-2,6-dimethylmorpholine derivatives , a critical subclass of nitrogen-containing heterocycles.

Executive Summary

The 2,6-dimethylmorpholine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to improve the lipophilicity and metabolic stability of drug candidates compared to the unsubstituted morpholine ring. The 4-acetyl-2,6-dimethyl- derivatives (specifically N-acetyl variants) serve as versatile intermediates for synthesizing potent antimicrobial, anticancer, and analgesic agents. This guide explores the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of these derivatives, with a focus on the cis-2,6-dimethyl stereochemistry.

Structural Significance & Stereochemistry

The introduction of methyl groups at the 2 and 6 positions of the morpholine ring creates a conformational lock. This steric constraint is critical for receptor binding affinity and selectivity.

  • Conformational Locking: The cis-2,6-dimethylmorpholine isomer predominantly adopts a chair conformation where both methyl groups are equatorial, minimizing 1,3-diaxial interactions. This stable conformation is often preferred in drug design (e.g., Fenpropimorph) over the trans isomer.

  • Lipophilicity Modulation: The methyl groups increase the logP value, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active derivatives.

  • Metabolic Shielding: The 2,6-substitution hinders oxidative metabolism at the alpha-carbons, prolonging the half-life of the pharmacophore in vivo.

Core Synthesis: The Chloroacetyl Gateway

The primary route to biologically active 4-acetyl-2,6-dimethylmorpholine derivatives involves the synthesis of the 4-(2-chloroacetyl)-2,6-dimethylmorpholine intermediate. This electrophilic species serves as a "hub" for divergent synthesis.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the secondary amine of 2,6-dimethylmorpholine attacks the carbonyl carbon of chloroacetyl chloride.

Key Reagents:

  • Substrate: cis-2,6-Dimethylmorpholine (CAS: 5455-98-1)

  • Acylating Agent: Chloroacetyl chloride (CAS: 79-04-9)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (to scavenge HCl)

  • Solvent: Dichloromethane (DCM) or Benzene (historical, now substituted with Toluene/DCM)

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of 2,6-dimethylmorpholine to its active derivatives via the chloroacetyl intermediate.

SynthesisPathway Start 2,6-Dimethylmorpholine (Nucleophile) Inter 4-(2-Chloroacetyl)-2,6-dimethylmorpholine (Key Intermediate) Start->Inter + Et3N, DCM 0-5°C -> RT Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Prod1 Mercaptobenzothiazole Derivative (Antimicrobial) Inter->Prod1 + 2-Mercaptobenzothiazole K2CO3, Reflux Prod2 Oxadiazole Derivative (Antifungal) Inter->Prod2 + 2-Amino-1,3,4-oxadiazole Base, Heat Prod3 TACC3 Inhibitor Analog (Anticancer) Inter->Prod3 + Aryl Amines/Heterocycles Nucleophilic Subst.

Caption: Divergent synthesis of bioactive derivatives from the 4-(2-chloroacetyl)-2,6-dimethylmorpholine scaffold.

Biological Activity Profiles

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives formed by coupling the 4-(2-chloroacetyl) intermediate with heterocyclic thiols or amines have shown significant potency.

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of fungal ergosterol biosynthesis (similar to morpholine fungicides like Fenpropimorph).

  • Key Compounds:

    • Benzothiazole Hybrids: Coupling with 2-mercaptobenzothiazole yields compounds active against S. aureus and E. coli. The benzothiazole moiety enhances lipid solubility and DNA intercalation.

    • Oxadiazole Hybrids: Derivatives linked to 5-substituted-1,3,4-oxadiazoles exhibit broad-spectrum antifungal activity, particularly against Candida albicans.

Data Summary: Antimicrobial Potency (Representative Values)

Compound ClassTarget OrganismMIC (µg/mL)Standard (Ciprofloxacin/Fluconazole)
Benzothiazole-Morpholine S. aureus12.5 - 25.06.25
Benzothiazole-Morpholine E. coli25.0 - 50.06.25
Oxadiazole-Morpholine C. albicans12.5 - 50.012.5
Oxadiazole-Morpholine A. niger25.0 - 50.012.5
Anticancer Activity

The 2,6-dimethylmorpholine moiety acts as a solubility-enhancing tail in several kinase inhibitors.

  • Target: TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3).

  • Activity: Inhibitors containing this scaffold disrupt spindle assembly during mitosis, leading to apoptosis in tumor cells. The 2,6-dimethyl substitution is often superior to the unsubstituted morpholine due to improved pharmacokinetic (PK) profiles.

  • HCV Polymerase Inhibition: In the discovery of Beclabuvir, 2,6-dimethylmorpholine derivatives were explored as allosteric inhibitors of the HCV NS5B polymerase. While the N-acetyl derivative itself showed lower liver tropism than zwitterionic analogs, it remains a vital SAR comparator for lipophilic binding pockets.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Chloroacetyl)-2,6-dimethylmorpholine

Objective: To synthesize the electrophilic intermediate for library generation.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents:

    • cis-2,6-Dimethylmorpholine: 0.01 mol (1.15 g)

    • Chloroacetyl chloride: 0.012 mol (1.35 g)

    • Triethylamine (Et₃N): 0.012 mol (1.21 g)

    • Dichloromethane (DCM): 50 mL

  • Procedure:

    • Dissolve 2,6-dimethylmorpholine and Et₃N in dry DCM (30 mL). Cool the solution to 0–5°C in an ice bath.

    • Dissolve chloroacetyl chloride in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

  • Workup:

    • Wash the reaction mixture with water (2 x 30 mL), 5% NaHCO₃ solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Yield: Expect 75–85% of a viscous oil or low-melting solid.

Protocol B: Nucleophilic Substitution (General Procedure)

Objective: To couple the intermediate with a thiol (e.g., 2-mercaptobenzothiazole).

  • Reagents:

    • 4-(2-Chloroacetyl)-2,6-dimethylmorpholine: 0.005 mol

    • 2-Mercaptobenzothiazole: 0.005 mol

    • Potassium Carbonate (K₂CO₃): 0.01 mol (anhydrous)

    • Acetone or DMF: 25 mL

  • Procedure:

    • Dissolve the mercaptan and K₂CO₃ in the solvent and stir at room temperature for 30 minutes.

    • Add the chloroacetyl intermediate dropwise.

    • Reflux the mixture for 6–8 hours.

  • Purification:

    • Pour the reaction mixture into crushed ice. Filter the precipitate.

    • Recrystallize from ethanol to obtain the final product.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the impact of structural modifications on the biological activity of the scaffold.

SAR_Map Core N-Acetyl-2,6-Dimethylmorpholine Scaffold Mod1 2,6-Dimethyl Groups (Stereochemistry) Core->Mod1 Mod2 Acetyl Alpha-Carbon (Substitution Site) Core->Mod2 Mod3 Nitrogen Atom (Basic Center) Core->Mod3 Eff1 Increases Lipophilicity (LogP) Prevents Oxidative Metabolism Mod1->Eff1 PK Improvement Eff2 Linker for Pharmacophores (Benzothiazoles, Triazoles) Mod2->Eff2 Bioactivity Source Eff3 H-Bond Acceptor Modulates Solubility Mod3->Eff3

Caption: SAR analysis of the N-acetyl-2,6-dimethylmorpholine scaffold highlighting key sites for modification.

References

  • Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). Context: Describes the synthesis of chloroacetyl intermediates and their coupling with benzothiazoles for antimicrobial activity. URL:[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Source: International Journal for Pharmaceutical Research Scholars (IJPRS).[1] Context: Details the antibacterial screening of morpholine derivatives synthesized via chloroacetyl chloride. URL:[Link]

  • Synthesis and Biological Evaluation of Chromenylurea Derivatives as Anti-TNF-α Agents. Source: MDPI (Molecules). Context: Discusses the use of 2,6-dimethylmorpholine as a superior solubility-enhancing group compared to simple morpholine in anti-inflammatory agents. URL:[Link]

  • Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase. Source:[2] Journal of Medicinal Chemistry (ACS Publications). Context: Evaluates 2,6-dimethylmorpholine derivatives in the optimization of HCV inhibitors, highlighting metabolic stability. URL:[Link]

Sources

Exploratory

Stereochemical & Conformational Matrix of N-Acetyl-2,6-Dimethylmorpholine

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0 Executive Summary N-Acetyl-2,6-dimethylmorpholine represents a classic yet complex case study in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0

Executive Summary

N-Acetyl-2,6-dimethylmorpholine represents a classic yet complex case study in alicyclic stereochemistry. Unlike simple morpholines, the 2,6-dimethyl substitution pattern introduces a rigid stereochemical framework that dictates the molecule's behavior in biological systems and synthetic pathways. This guide provides a definitive analysis of its geometric isomerism (cis/trans), optical properties (meso/racemic), and the critical amide rotamerism that complicates its NMR spectral signature.

Molecular Architecture & Stereogenicity

The 2,6-dimethylmorpholine scaffold possesses two stereogenic centers at the C2 and C6 positions. The relative configuration of these methyl groups defines the fundamental geometric isomers.

The Isomer Hierarchy

The molecule exists as two distinct diastereomers:

  • Cis-Isomer (Meso): The substituents are on the same side of the morpholine plane. Due to the plane of symmetry passing through the nitrogen and oxygen atoms, this isomer is achiral (meso). Configuration:

    
    .
    
  • Trans-Isomer (Racemic): The substituents are on opposite sides. This isomer lacks a plane of symmetry and exists as a pair of enantiomers:

    
     and 
    
    
    
    .
Conformational Locking

The conformational preference is driven by 1,3-diaxial interactions.

  • Cis-Isomer: Adopts a chair conformation where both methyl groups are equatorial . This is the thermodynamic sink, making the cis-isomer significantly more stable than the trans-isomer.

  • Trans-Isomer: In a chair conformation, one methyl group must be axial while the other is equatorial . This introduces destabilizing 1,3-diaxial strain (approx. 1.7 kcal/mol per axial methyl).[1] Consequently, the trans-isomer is higher in energy and may exhibit greater flexibility or distortion toward a twist-boat form to relieve strain.

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the synthetic precursor and the resulting stereoisomers.

Stereochemistry Precursor Diisopropanolamine (Precursor) Cyclization Acid-Catalyzed Cyclization (H2SO4, Heat) Precursor->Cyclization Mixture 2,6-Dimethylmorpholine (Isomeric Mixture) Cyclization->Mixture Cis Cis-Isomer (Meso) (2R, 6S) Diequatorial (Stable) Mixture->Cis Major Product (~80%) Trans Trans-Isomer (Racemic) (2R, 6R) + (2S, 6S) Axial/Equatorial (Strained) Mixture->Trans Minor Product (~20%) Acetyl_Cis N-Acetyl-cis-2,6-dimethylmorpholine (Rotamers Present) Cis->Acetyl_Cis Acetylation (AcCl / Et3N) Acetyl_Trans N-Acetyl-trans-2,6-dimethylmorpholine (Rotamers Present) Trans->Acetyl_Trans Acetylation (AcCl / Et3N)

Figure 1: Stereochemical lineage from synthesis to N-acetylation. The thermodynamic preference for the cis-isomer is established during the cyclization step.

Conformational Dynamics: The Rotamer Effect

Upon acetylation, the nitrogen atom loses its basicity and pyramidal inversion capability, becoming planar due to amide resonance. This introduces a new layer of stereoisomerism: Amide Rotamers .

Restricted Rotation (Amide Resonance)

The partial double bond character of the N-C(O) bond creates a high rotational barrier (


). This is slow on the NMR timescale at room temperature, resulting in the observation of two distinct species (rotamers) for each geometric isomer.
  • Syn-Rotamer (Z): The acetyl oxygen is on the same side as the C2/C6 ring carbons (or specific reference protons).

  • Anti-Rotamer (E): The acetyl oxygen is on the opposite side.

Impact on NMR Spectra

Researchers often misinterpret the NMR spectra of N-acetyl-2,6-dimethylmorpholine as containing impurities. In reality, the "impurities" are rotamers.

  • Signal Splitting: Methyl doublets and ring protons will appear as pairs of signals with unequal intensity (typically ranging from 60:40 to 80:20 ratios depending on solvent and steric bulk).

  • Coalescence: Heating the sample (typically >100°C in DMSO-d6) will cause these signals to broaden and merge (coalesce) as the rotation becomes fast on the NMR timescale.

Experimental Protocols

Synthesis of N-Acetyl-2,6-Dimethylmorpholine

Objective: Selective acetylation of the secondary amine while maintaining stereochemical integrity.

Reagents:

  • 2,6-Dimethylmorpholine (Isomeric mixture or pure cis)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvation: Dissolve 2,6-dimethylmorpholine (10.0 mmol) and TEA (12.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Acetyl Chloride (11.0 mmol) over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM, stain with Ninhydrin).

  • Workup:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
       (20 mL) and Brine (20 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Isomer Separation (Pre-Acetylation)

Separating the isomers after acetylation is difficult due to rotamer complexity. It is superior to separate the parent amines first.

MethodTarget IsomerMechanismEfficiency
Fractional Distillation Cis (Major)Boiling Point DifferentialHigh (bp diff ~5-8°C)
Chemical Resolution Trans (Enantiomers)Diastereomeric Salt FormationHigh Purity / Low Yield

Protocol for Trans-Isomer Isolation: React the racemic trans-amine with (S)-Mandelic acid . The resulting diastereomeric salt can be fractionally crystallized to isolate the optically active trans-isomer.

Analytical Data Reference

NMR Table: Cis-N-Acetyl-2,6-Dimethylmorpholine

Solvent:


, 400 MHz. Note: Data represents the major rotamer.
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2/C6-H 3.55 - 3.65Multiplet2HMethine protons (axial)
C3/C5-H (eq) 4.20 / 3.75Doublet of Doublets2HRing methylene (equatorial)
C3/C5-H (ax) 2.60 / 2.30Triplet (apparent)2HRing methylene (axial)
N-COCH3 2.08Singlet3HAcetyl methyl
C2/C6-CH3 1.15Doublet (

Hz)
6HRing methyls

Key Diagnostic: Look for the duplication of the acetyl singlet (e.g., at 2.08 ppm and 2.12 ppm) and the ring methyl doublets. This confirms the presence of rotamers, not impurities.

References

  • Synthesis & Isomerization

    • Process for the preparation of cis-2,6-dimethylmorpholine.[2][3][4][5] US Patent 4504363A. Link

    • Racemic separation of 2,6-trans-dimethylmorpholine. US Patent 7829702B2. Link

  • Conformational Analysis (General Amides)

    • Bazargani, M., & Tafazzoli, M. (2013). Dynamic NMR and Theoretical Study of Hindered Internal Rotation about the C-N Bond in 4-(Phenyl) Acetyl Morpholine. APCBEE Procedia. Link

    • Wiberg, K. B., et al. (1999). Solvent Effects On The Barrier To C-N Bond Rotation In N,N-Dimethylaminoacrylonitrile.[6] J. Org. Chem. Link

  • Spectral Data Validation

    • PubChem Compound Summary for Cis-2,6-Dimethylmorpholine (CID 641500). Link

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for cis-4-Acetyl-2,6-dimethylmorpholine

Executive Summary This application note details the robust, two-stage synthesis of cis-4-acetyl-2,6-dimethylmorpholine , a sterically hindered cyclic amide utilized as a specialized solvent, a building block in agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, two-stage synthesis of cis-4-acetyl-2,6-dimethylmorpholine , a sterically hindered cyclic amide utilized as a specialized solvent, a building block in agrochemical development (e.g., dimethomorph analogs), and a precursor in pharmaceutical synthesis. By prioritizing thermodynamic control and precise reagent stoichiometry, this protocol ensures high isomeric purity (≥84% cis) and excellent overall yield. The workflow is designed as a self-validating system, embedding In-Process Controls (IPCs) to guarantee reproducibility and scientific integrity.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply following a recipe. The synthesis relies on two fundamental transformations:

Stereoselective Cyclization Dynamics

The cyclization of diisopropanolamine to 2,6-dimethylmorpholine is driven by acid-catalyzed dehydration. Simultaneously metering diisopropanolamine and sulfuric acid without external cooling is a deliberate thermodynamic strategy. The highly exothermic heat of neutralization is harnessed to elevate the reaction mixture natively to 85–170 °C. This self-heating mechanism drastically reduces the external energy required to reach the 150–190 °C threshold necessary for the endothermic cyclization phase .

Excess sulfuric acid acts as both a dehydrating agent and an isomerization catalyst. Increasing the molar ratio of H₂SO₄ shifts the equilibrium toward the thermodynamically favored cis-isomer. The cis-configuration is preferred because it allows both methyl groups to occupy equatorial positions within the morpholine chair conformation, effectively eliminating the severe 1,3-diaxial steric strain present in the trans-isomer .

N-Acetylation Thermodynamics

For the subsequent N-acetylation, acetic anhydride is selected over acetyl chloride. While both are potent electrophiles, acetic anhydride produces acetic acid as a byproduct rather than corrosive hydrogen chloride gas. This eliminates the need for a stoichiometric basic scavenger (e.g., triethylamine), preventing the formation of voluminous chloride salts that complicate phase separation and downstream fractional distillation .

Quantitative Process Parameters

Table 1: Influence of Diisopropanolamine to H₂SO₄ Molar Ratio on Isomer Distribution (at 180 °C)

Molar Ratio (Amine:Acid) Reaction Time (h) Total Yield (%) cis-Isomer (%) trans-Isomer (%) Causality / Observation
1.0 : 1.5 5 96 80 20 High yield, lower thermodynamic equilibration.
1.0 : 2.0 3 94 84 16 Optimal balance of time, yield, and purity.
1.0 : 3.0 3 91 88 12 Maximum cis selectivity; slight yield loss to sulfonation.

Data derived from optimized industrial cyclization parameters .

Table 2: Physicochemical Profile of Key Process Components

Compound Process Role MW ( g/mol ) Boiling Point (°C) Hazard Classification
Diisopropanolamine Starting Material 133.19 248 Irritant
cis-2,6-Dimethylmorpholine Key Intermediate 115.17 147 Flammable, Corrosive
Acetic Anhydride Acetylating Agent 102.09 139 Flammable, Corrosive

| cis-4-Acetyl-2,6-dimethylmorpholine | Target Product | 157.21 | ~245–250 | Irritant |

Step-by-Step Experimental Protocols

Stage 1: Synthesis and Isomeric Enrichment of cis-2,6-Dimethylmorpholine

Reagents:

  • Diisopropanolamine (1.0 mole eq, ~133 g)

  • Sulfuric Acid, 96-98% (2.0 mole eq, ~196 g)

  • Sodium Hydroxide (Aqueous, 50% w/w)

Procedure:

  • Simultaneous Metering: Equip a 1 L jacketed reactor with a mechanical stirrer, addition funnels, and a distillation apparatus. Simultaneously meter diisopropanolamine and H₂SO₄ into the reactor over 30 minutes. Do not apply external cooling. Allow the exothermic neutralization to drive the internal temperature to approximately 120–150 °C.

  • Dehydration & Cyclization: Once addition is complete, apply external heating to raise the reaction mixture to 180 °C. Maintain this temperature for 3 hours while continuously distilling off the water generated by the dehydration reaction.

  • Neutralization: Cool the highly viscous reaction mixture to < 80 °C. Slowly add 50% NaOH solution under vigorous stirring until the pH reaches 12, ensuring the morpholine sulfate salts are fully converted to the free amine base.

  • Isolation: Distill the crude organic layer directly from the alkaline mixture. Dry the crude distillate over solid NaOH pellets to remove residual water.

Self-Validation System (IPC 1): Method: Gas Chromatography (GC-FID). Validation Criteria: The protocol is validated if the cis peak integrates to ≥84% relative to the trans peak. If the cis ratio is <80%, it indicates insufficient thermal equilibration during Step 2; the reaction time at 180 °C must be extended in future runs.

Stage 2: N-Acetylation to cis-4-Acetyl-2,6-dimethylmorpholine

Reagents:

  • cis-2,6-Dimethylmorpholine (Intermediate from Stage 1, 1.0 mole eq)

  • Acetic Anhydride (1.1 mole eq)

Procedure:

  • Controlled Addition: Transfer the dried cis-2,6-dimethylmorpholine to a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an ice bath. Cool the amine to 0–5 °C.

  • Electrophilic Attack: Add acetic anhydride dropwise over 45 minutes. The reaction is highly exothermic; control the addition rate to ensure the internal temperature does not exceed 15 °C to prevent thermal degradation and color body formation.

  • Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours to ensure complete conversion.

  • Purification: Transfer the crude mixture (containing the target amide and byproduct acetic acid) to a fractional distillation setup under high vacuum. Collect the acetic acid forecut (bp ~118 °C at atm pressure, lower under vacuum), followed by the pure cis-4-acetyl-2,6-dimethylmorpholine fraction.

Self-Validation System (IPC 2): Method: Fourier-Transform Infrared Spectroscopy (FTIR). Validation Criteria: Analyze the purified fraction. The complete disappearance of the secondary amine N–H stretch (~3300 cm⁻¹) and the presence of a sharp, intense amide C=O stretch (~1640–1650 cm⁻¹) validates a successful acetylation.

Process Workflows & Mechanistic Pathways

SynthesisWorkflow Step1 Diisopropanolamine + H2SO4 (Simultaneous Metering) Step2 Cyclization Reactor (180 °C, 3 h) Step1->Step2 Exothermic Heat Utilization Step3 Neutralization & Distillation (NaOH Workup) Step2->Step3 - H2O Dehydration Step4 cis-2,6-Dimethylmorpholine (Intermediate, ≥84% cis) Step3->Step4 Isomer Enrichment Step5 N-Acetylation (Acetic Anhydride, 0-5 °C) Step4->Step5 Nucleophilic Addition Step6 Fractional Distillation (Impurity Removal) Step5->Step6 - Acetic Acid Step7 cis-4-Acetyl-2,6-dimethylmorpholine (Purified Target Product) Step6->Step7 High Vacuum

Process workflow for the two-stage synthesis and purification of the target morpholine amide.

MechanisticPathway N1 Diisopropanolamine N2 Oxonium Intermediate N1->N2 + H+ (H2SO4) N3 cis-2,6-Dimethylmorpholine N2->N3 Cyclization (- H2O) N4 N-Acylium Transition State N3->N4 + Ac2O N5 cis-4-Acetyl-2,6- dimethylmorpholine N4->N5 - AcOH

Mechanistic pathway illustrating acid-catalyzed cyclization followed by electrophilic acetylation.

References

  • Preparation of cis-2,6-dimethylmorpholine (US4504363A). Google Patents. Retrieved March 6, 2026.
  • 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 . PubChem. Retrieved March 6, 2026. URL:[Link]

Application

acetylation of cis-2,6-dimethylmorpholine reaction conditions

An Application Guide to the N-Acetylation of cis-2,6-Dimethylmorpholine: Protocols and Mechanistic Insights Introduction cis-2,6-Dimethylmorpholine is a versatile heterocyclic secondary amine, valued as a key building bl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Acetylation of cis-2,6-Dimethylmorpholine: Protocols and Mechanistic Insights

Introduction

cis-2,6-Dimethylmorpholine is a versatile heterocyclic secondary amine, valued as a key building block in the synthesis of fine chemicals, agrochemicals, and notably, pharmaceuticals such as the fungicide amorolfine.[1] Its specific stereochemistry and chemical properties make it a crucial intermediate for creating complex, biologically active molecules. The N-acetylation of this morpholine derivative is a fundamental and frequently employed transformation. This reaction, which converts the secondary amine to an N-acetyl amide, serves multiple purposes in synthetic chemistry, from protecting the nitrogen atom during subsequent reaction steps to modulating the lipophilicity and pharmacological profile of a target molecule.[2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the successful N-acetylation of cis-2,6-dimethylmorpholine. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights into the selection of reagents and conditions to ensure high-yield, high-purity synthesis of N-acetyl-cis-2,6-dimethylmorpholine.

The Chemistry of N-Acetylation: Mechanism and Rationale

The N-acetylation of a secondary amine like cis-2,6-dimethylmorpholine is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds through a well-understood mechanism initiated by the lone pair of electrons on the nitrogen atom.

Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of cis-2,6-dimethylmorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[5][6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient, zwitterionic tetrahedral intermediate.[6][7]

  • Proton Transfer: A base present in the reaction mixture abstracts the proton from the now positively charged nitrogen atom. This could be a tertiary amine base added to the reaction or another molecule of the starting amine.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group—either an acetate ion (from acetic anhydride) or a chloride ion (from acetyl chloride)—to yield the final N-acetylated amide product.[5][8]

Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1 cis-2,6-Dimethylmorpholine (Nucleophile) TI Tetrahedral Intermediate R1->TI Nucleophilic Attack R2 Acetylating Agent (e.g., Acetic Anhydride) R2->TI P1 N-acetyl-cis-2,6-dimethylmorpholine TI->P1 Collapse & Leaving Group Elimination B Base TI->B Proton Transfer P2 Byproduct (e.g., Acetic Acid) B->P2

Caption: Mechanism of N-acetylation of a secondary amine.

Critical Parameters for Successful Acetylation

The efficiency and outcome of the acetylation reaction are governed by a careful selection of several key parameters. The choices made directly impact reaction rate, yield, and the purity of the final product.

The Acetylating Agent

The source of the acetyl group is the most fundamental choice.

  • Acetic Anhydride (Ac₂O): This is the most commonly used reagent for N-acetylation. It is cost-effective, readily available, and its byproduct, acetic acid, is relatively benign and easily removed during aqueous work-up.[9][10] It is reactive enough for most amines, including secondary amines like cis-2,6-dimethylmorpholine.

  • Acetyl Chloride (AcCl): As an acid chloride, this reagent is significantly more reactive than acetic anhydride.[8] This heightened reactivity can be advantageous for less nucleophilic amines, but it also makes the reaction more exothermic and requires careful control of addition rates and temperature. Its byproduct is corrosive hydrogen chloride (HCl) gas, which must be neutralized by a stoichiometric amount of base.[11][12]

The Role of the Base

The inclusion of a base is non-negotiable in these reactions. Its primary function is to act as an acid scavenger, neutralizing the acidic byproduct (acetic acid or HCl).[2][8][11] This is critical because if the acid is not neutralized, it will protonate the nitrogen of the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction.[8][11]

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are the most common choices. They are organic-soluble and act as effective acid scavengers. Pyridine can serve the dual role of base and solvent and may also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[7][13][14]

  • 4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts (1-5 mol%), DMAP is a hyper-nucleophilic catalyst that can dramatically accelerate acetylation reactions, especially with sterically hindered or electronically deactivated substrates.[10][15][16] It is often used in conjunction with a stoichiometric base like triethylamine.

  • Inorganic Bases (e.g., NaHCO₃, NaOH): These are often employed in biphasic (e.g., water/DCM) Schotten-Baumann conditions. They are inexpensive and effective but require a two-phase system for the reaction.[12][17]

Solvent Selection

The solvent must dissolve the reactants and be inert to the reaction conditions.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate are excellent choices as they are inert and dissolve both the amine and the acetylating agent well.[18][19][20]

  • Solvent-Free (Neat) Conditions: When using acetic anhydride, it is often possible to run the reaction neat, using the anhydride itself as both the reagent and the solvent. This is a greener approach that simplifies work-up.[9][10][15]

  • Pyridine as Solvent: As mentioned, pyridine can function as both the base and the reaction solvent.[13][14]

Comparative Summary of Reaction Conditions
ParameterOption 1Option 2Rationale & Field Insights
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetic anhydride is the workhorse: cost-effective and easier to handle. Acetyl chloride is more reactive but generates corrosive HCl.[8]
Base Triethylamine (Et₃N)PyridineEt₃N is a simple, effective acid scavenger. Pyridine can also act as a nucleophilic catalyst and solvent, but can be harder to remove.[13][18]
Solvent Dichloromethane (DCM)Solvent-Free (Neat)DCM is a standard, inert solvent. Running neat with Ac₂O is efficient and reduces solvent waste.[10][18]
Catalyst None4-DMAP (catalytic)For a simple secondary amine, a catalyst is usually unnecessary. DMAP is added to accelerate sluggish reactions.[16][18]
Temperature 0°C to Room TempRoom TempReactions with acetyl chloride are often started at 0°C to control the initial exotherm. Acetic anhydride reactions can typically be run at room temperature.[12][18]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the N-acetylation of cis-2,6-dimethylmorpholine using two common sets of conditions.

Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Dissolve Amine & Base in Solvent B Cool to 0°C (Ice Bath) A->B C Add Acetylating Agent (Dropwise) B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Quench Reaction (e.g., with Water) E->F G Extract with Organic Solvent F->G H Wash Organic Layer (Acid, Base, Brine) G->H I Dry (e.g., Na₂SO₄), Filter, & Evaporate H->I J Purify Product (e.g., Chromatography) I->J

Caption: General experimental workflow for N-acetylation.

Protocol 1: Acetylation using Acetic Anhydride and Triethylamine

This protocol is robust, high-yielding, and utilizes common laboratory reagents.

Materials and Reagents:

  • cis-2,6-Dimethylmorpholine

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cis-2,6-dimethylmorpholine (1.0 eq). Dissolve it in dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirring solution. An exotherm may be observed. The addition can be done at room temperature or in an ice bath for better control.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted starting material.

    • Wash with saturated aqueous NaHCO₃ to remove acetic acid.

    • Finally, wash with brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-acetyl-cis-2,6-dimethylmorpholine, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by silica gel column chromatography.

Protocol 2: Acetylation using Acetyl Chloride and Pyridine

This protocol uses the more reactive acetyl chloride, with pyridine acting as both the base and a potential catalyst.[18][19]

Materials and Reagents:

  • cis-2,6-Dimethylmorpholine

  • Acetyl Chloride (AcCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Copper (II) Sulfate (CuSO₄) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cis-2,6-dimethylmorpholine (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M).

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel to the cold, stirring solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully add deionized water to quench any remaining acetyl chloride and transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer multiple times with 1 M CuSO₄ solution. This is highly effective at removing pyridine by forming a water-soluble complex.[18]

    • Wash with saturated aqueous NaHCO₃ to ensure all acidic components are neutralized.

    • Wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the product. Purify by column chromatography if required.

Conclusion

The N-acetylation of cis-2,6-dimethylmorpholine is a straightforward yet critical transformation in synthetic organic chemistry. Success hinges on a sound understanding of the reaction mechanism and the deliberate choice of reagents and conditions. For routine, large-scale synthesis, the use of acetic anhydride with triethylamine in an aprotic solvent or under neat conditions offers a reliable, cost-effective, and high-yielding route. For more challenging or rapid transformations, the more reactive acetyl chloride system can be employed, provided careful control of the reaction temperature is maintained. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently prepare N-acetyl-cis-2,6-dimethylmorpholine, a key intermediate for further synthetic endeavors.

References

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Available at: [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. Available at: [Link]

  • University of Wisconsin-Madison. Acylation under weak base conditions. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Available at: [Link]

  • BYJU'S. Chemical Reactions of Amines – Acylation and Basicity. Available at: [Link]

  • IRIS. A stoichiometric solvent-free protocol for acetylation reactions. Available at: [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Available at: [Link]

  • Frontiers. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Available at: [Link]

  • Iowa State University Digital Repository. QUANTITATIVE ACID-CATALYZED ACETYLATION. Available at: [Link]

  • National Center for Biotechnology Information. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

  • Canadian Science Publishing. (1971). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 49(19), 3348-3351. Available at: [Link]

  • ACS Publications. (2013, May 14). Thioacids Mediated Selective and Mild N-Acylation of Amines. The Journal of Organic Chemistry. Available at: [Link]

  • SciSpace. A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. Available at: [Link]

  • Canadian Science Publishing. Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15–Ph–Pr–SO3H) — An environmentally benign method. Available at: [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Available at: [Link]

  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Available at: [Link]

  • National Center for Biotechnology Information. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Organic Syntheses. acetyl chloride. Available at: [Link]

  • Supporting Information. Chemoselective N-deacetylation under mild conditions. Available at: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • National Center for Biotechnology Information. Acetic anhydride as a versatile carbon source in carbonylation reactions. Available at: [Link]

  • Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025, April 30). Available at: [Link]

  • National Center for Biotechnology Information. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

  • Scribd. Acetic Anhydride: Reactions and Uses. Available at: [Link]

  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Available at: [Link]

Sources

Method

Application Note: Stereoselective Synthesis and N-Acetylation of cis-2,6-Dimethylmorpholine

Strategic Overview & Chemical Causality cis-2,6-Dimethylmorpholine is a privileged cyclic amine scaffold utilized extensively as a building block in the synthesis of agricultural fungicides (e.g., fenpropimorph, dimethom...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

cis-2,6-Dimethylmorpholine is a privileged cyclic amine scaffold utilized extensively as a building block in the synthesis of agricultural fungicides (e.g., fenpropimorph, dimethomorph analogues) and targeted pharmaceutical agents[1][2]. The spatial configuration of the methyl groups on the morpholine ring dictates the steric interactions of the molecule, which in turn significantly impacts the biological efficacy and physical properties of its downstream derivatives[2].

This technical guide outlines a robust, self-validating methodology for the stereoselective synthesis of the cis-isomer via the acid-catalyzed cyclization of diisopropanolamine, followed by its quantitative N-acetylation to yield N-acetyl-cis-2,6-dimethylmorpholine[1][3].

Mechanistic Causality: Why Thermodynamic Control Matters

The synthesis of the morpholine ring is achieved by the dehydration of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of concentrated sulfuric acid[1]. The stereoselectivity of this reaction is strictly governed by thermodynamic control [4].

At lower temperatures, the kinetic product mixture contains a significant proportion of the trans-isomer. However, by driving the reaction temperature to 150–190 °C, the system provides sufficient activation energy for the morpholine ring to undergo reversible ring-opening and re-closing via an acyclic cation intermediate[1][4]. The system naturally equilibrates to heavily favor the cis-isomer (typically ~88% yield) because both methyl groups can adopt equatorial positions in the chair conformation, thereby minimizing 1,3-diaxial steric strain[1][4]. The trans-isomer, which forces one methyl group into a highly strained axial position, is thermodynamically disfavored[4].

Mechanism TRANS trans-2,6-Dimethylmorpholine (Axial/Equatorial) High Steric Strain CATION Acyclic Cation Intermediate TRANS->CATION Ring Opening (H+) CATION->TRANS Ring Closure CIS cis-2,6-Dimethylmorpholine (Equatorial/Equatorial) Thermodynamically Favored CATION->CIS Ring Closure CIS->CATION Ring Opening (H+)

Acid-catalyzed thermodynamic equilibration favoring the cis-isomer.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the integrity of the synthesis at every stage.

Protocol A: Stereoselective Synthesis of cis-2,6-Dimethylmorpholine

Objective: Maximize the cis/trans ratio utilizing the heat of neutralization.

  • Reactor Preparation : Equip a 1 L continuous-stirred tank reactor (CSTR) or heavy-duty round-bottom flask with a robust mechanical stirrer, a dropping funnel, and a distillation apparatus to continuously remove water.

  • Exothermic Mixing (Causality Check) : Simultaneously meter 1.0 molar equivalent of diisopropanolamine (containing up to 20% water to maintain fluidity) and 3.0 molar equivalents of 96% sulfuric acid into the reactor[1].

    • Self-Validation: Do not apply external cooling. The purpose of simultaneous addition is to fully utilize the highly exothermic heat of neutralization. The internal temperature should rapidly and naturally rise to 85–170 °C[1].

  • Thermodynamic Cyclization : Once addition is complete, apply external heating to bring the reaction mixture to 180 °C. Maintain this temperature for 3 hours[1]. Continuously distill off the water generated during the dehydration process to drive the equilibrium forward[1].

  • Quenching & Neutralization : Carefully cool the viscous mixture to below 50 °C and neutralize by slowly adding it to a chilled aqueous sodium hydroxide solution (40% w/w) until the pH reaches >11.

  • Isolation : Extract the organic phase using a suitable solvent (e.g., toluene). Purify via fractional distillation.

    • IPC: Analyze the distillate via Gas Chromatography (GC-FID). The expected isomeric ratio is ~88% cis-isomer to 12% trans-isomer[1].

Protocol B: N-Acetylation to N-Acetyl-cis-2,6-dimethylmorpholine

Objective: Quantitative amidation avoiding thermal degradation.

While industrial continuous processes often use direct condensation with acetic acid at extreme temperatures (210–230 °C)[5][6], laboratory and pilot-scale syntheses utilize acetic anhydride to ensure a rapid, quantitative reaction under mild conditions[3].

  • Setup : Charge a reaction vessel with 1.0 equivalent of the enriched cis-2,6-dimethylmorpholine. If necessary, dilute with a non-reactive solvent (e.g., ethyl acetate) to manage the exotherm.

  • Electrophilic Addition : Submerge the vessel in an ice bath. Dropwise add 1.1 equivalents of acetic anhydride, maintaining the internal temperature strictly between 0–20 °C[3].

    • Causality: The nucleophilic attack of the secondary amine on the anhydride is highly exothermic[5]. Temperature control prevents the volatilization of reagents and minimizes unwanted side reactions.

  • Propagation : Remove the ice bath and allow the mixture to stir at 25 °C for 2–4 hours.

    • IPC: Monitor the reaction via Thin Layer Chromatography (TLC) or GC-MS. The reaction is self-validating when the secondary amine spot/peak is completely consumed.

  • Work-up : Quench the reaction with saturated aqueous sodium bicarbonate to neutralize the acetic acid byproduct[3]. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification : Vacuum distill the crude product to yield N-acetyl-cis-2,6-dimethylmorpholine as a clear, pale-yellow liquid[5][7].

Workflow DIPA Diisopropanolamine (Precursor) H2SO4 H2SO4 (96%) 150-190°C DIPA->H2SO4 Dehydration CIS cis-2,6-Dimethylmorpholine (Intermediate) H2SO4->CIS Cyclization AC2O Acetic Anhydride 0-20°C CIS->AC2O N-Acetylation PRODUCT N-Acetyl-cis-2,6- dimethylmorpholine AC2O->PRODUCT Amidation

Synthetic workflow for N-acetyl-cis-2,6-dimethylmorpholine from diisopropanolamine.

Quantitative Data & Process Parameters

Table 1: Thermodynamic Isomer Distribution of 2,6-Dimethylmorpholine (at 180 °C)

IsomerMethyl ConfigurationRelative YieldThermodynamic StabilityCausality of Formation
cis-2,6-Dimethylmorpholine Equatorial-Equatorial~88%HighMinimization of 1,3-diaxial steric strain during ring closure.
trans-2,6-Dimethylmorpholine Axial-Equatorial~12%LowKinetic byproduct; heavily disfavored at thermal equilibrium.

Table 2: Reaction Parameters and In-Process Controls (IPC)

Synthetic StageKey ReagentsTemperature ProfileReaction NaturePrimary IPC Method
Cyclization Diisopropanolamine, 96% H₂SO₄150–190 °CExothermic mixing, Endothermic dehydrationGC-FID (Isomeric ratio analysis)
N-Acetylation cis-2,6-Dimethylmorpholine, Acetic Anhydride0–20 °C (Addition)25 °C (Stirring)Highly Exothermic amidationGC-MS / TLC (Amine consumption)

References

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. 1

  • Buy cis-2,6-Dimethylmorpholine-4-sulfonyl chloride (EVT-3065897) - EvitaChem. 4

  • CAS 6485-55-8: cis-2,6-Dimethylmorpholine - CymitQuimica. 2

  • N-Acetylmorpholine 1696-20-4 wiki - Guidechem. 3

  • N-Acetylmorpholine | 1696-20-4 - ChemicalBook. 5

  • CAS 1696-20-4: N-Acetylmorpholine - CymitQuimica.7

  • CN104610196B - A kind of method synthesizing N-acetyl morphine - Google Patents. 6

Sources

Application

Application Note: Reagents and Protocols for the Acetylation of 2,6-Dimethylmorpholine Isomers

Introduction and Structural Insights 2,6-Dimethylmorpholine is a highly versatile secondary amine building block utilized extensively in the synthesis of pharmaceuticals and agrochemicals (e.g., fenpropimorph analogs)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Insights

2,6-Dimethylmorpholine is a highly versatile secondary amine building block utilized extensively in the synthesis of pharmaceuticals and agrochemicals (e.g., fenpropimorph analogs)[1]. The N-acetylation of this scaffold is a fundamental transformation in drug development, often used to modulate lipophilicity, remove basicity, or serve as a stable protecting group.

However, the acetylation of 2,6-dimethylmorpholine is not a monolithic process. The molecule exists primarily as two distinct diastereomers: the cis-isomer and the trans-isomer[1]. As an Application Scientist, it is critical to recognize that isomerism directly dictates reagent selection due to profound differences in steric hindrance at the nitrogen center.

Conformational Causality in Reactivity
  • cis-2,6-Dimethylmorpholine (Meso): In its most thermodynamically stable chair conformation, both methyl groups at C2 and C6 occupy equatorial positions. This leaves the axial trajectories toward the nitrogen (N4) completely unobstructed. The secondary amine is highly nucleophilic and readily reacts with mild acylating agents.

  • trans-2,6-Dimethylmorpholine (Racemic): To maintain the morpholine chair conformation, one methyl group must be equatorial while the other is forced into an axial position. This axial methyl group creates a severe 1,3-diaxial interaction with any incoming electrophile approaching the nitrogen. This steric shielding significantly depresses the nucleophilicity of the amine, leading to stalled reactions or low yields if mild reagents are used.

Reagent Selection Rationale
  • Acetic Anhydride (

    
    ):  The industry standard for unhindered amines. It proceeds via a standard nucleophilic attack to form a tetrahedral intermediate, collapsing to expel acetic acid[2]. It is highly efficient for the cis-isomer and easily scalable[3][4].
    
  • Acetyl Chloride (

    
    ) + DMAP:  A highly electrophilic system required for the trans-isomer. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking 
    
    
    
    to generate an ultra-reactive N-acetylpyridinium intermediate that forces the acylation forward despite the 1,3-diaxial steric barrier.

Quantitative Data Summary

The following table summarizes the physicochemical and reactive differences between the two isomers, validating the need for divergent synthetic strategies.

Propertycis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
Stereochemistry Meso (Achiral)Racemic (Chiral: R,R and S,S)
Dominant Conformation Equatorial-EquatorialEquatorial-Axial
Steric Hindrance at N4 LowHigh (1,3-diaxial shielding)
Preferred Acetylating Agent Acetic Anhydride (

)
Acetyl Chloride (

) + DMAP
Reaction Kinetics Fast (Highly Exothermic)Moderate (Requires Catalysis)
Typical Isolated Yield > 95%85% – 90%

Decision Matrix for Reagent Selection

ReagentSelection Start 2,6-Dimethylmorpholine Starting Material IsomerCheck Determine Isomeric Purity Start->IsomerCheck Cis cis-Isomer (Meso) Equatorial-Equatorial IsomerCheck->Cis >95% cis Trans trans-Isomer (Racemic) Equatorial-Axial IsomerCheck->Trans Enriched trans ReagentA Acetic Anhydride (Ac2O) + TEA / Solvent-Free Cis->ReagentA Low Steric Hindrance ReagentB Acetyl Chloride (AcCl) + DIPEA + DMAP / DCM Trans->ReagentB High Steric Hindrance Product N-Acetyl-2,6-dimethylmorpholine ReagentA->Product ReagentB->Product

Decision matrix for selecting acetylation reagents based on 2,6-dimethylmorpholine isomerism.

Experimental Protocols

Protocol A: N-Acetylation of cis-2,6-Dimethylmorpholine (Acetic Anhydride Route)

This protocol utilizes a mild, atom-economical approach suitable for the unhindered cis-isomer[3].

Reagents:

  • cis-2,6-Dimethylmorpholine (1.0 eq, 10 mmol, 1.15 g)

  • Acetic Anhydride (1.2 eq, 12 mmol, 1.13 mL)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.10 mL)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve cis-2,6-dimethylmorpholine in 20 mL of anhydrous DCM in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add TEA (1.5 eq) in a single portion. Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the starting amine, which would halt the reaction.

  • Acylation: Add Acetic Anhydride (1.2 eq) dropwise over 5 minutes.

  • Maturation & IPC (In-Process Control): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Self-Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM, Ninhydrin stain). The disappearance of the primary amine spot (which stains deep purple/pink) and the appearance of a higher

    
     UV-active spot confirms completion.
    
  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution (
    
    
    
    ) ceases. Causality:
    
    
    hydrolyzes unreacted acetic anhydride into water-soluble sodium acetate. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the pure N-acetyl-cis-2,6-dimethylmorpholine.
Protocol B: N-Acetylation of trans-2,6-Dimethylmorpholine (Acetyl Chloride Route)

This protocol utilizes hyper-reactive acylating conditions to overcome the 1,3-diaxial steric hindrance of the trans-isomer.

Reagents:

  • trans-2,6-Dimethylmorpholine (1.0 eq, 10 mmol, 1.15 g)

  • Acetyl Chloride (1.2 eq, 12 mmol, 0.85 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.61 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 122 mg)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve trans-2,6-dimethylmorpholine in 20 mL of anhydrous DCM under a nitrogen atmosphere. Cool strictly to 0 °C.

  • Catalysis & Base Addition: Add DIPEA (1.5 eq) followed by DMAP (0.1 eq). Causality: DIPEA is chosen over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile against acetyl chloride. DMAP acts as an acyl transfer catalyst.

  • Acylation: Slowly add Acetyl Chloride (1.2 eq) dropwise over 10 minutes. Self-Validation: The immediate formation of a dense white fume/precipitate (DIPEA·HCl salt) acts as a visual indicator that the acylation is actively proceeding.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Quench & Extraction: Carefully quench with 20 mL of saturated aqueous

    
    . Separate the layers, extract the aqueous phase with DCM (2 x 15 mL), wash with 1M HCl (10 mL) to remove DMAP and residual DIPEA, dry over 
    
    
    
    , and concentrate in vacuo to afford N-acetyl-trans-2,6-dimethylmorpholine.

Workflow Visualization (Protocol B)

ProtocolWorkflow Step1 Step 1: Initiation Dissolve trans-isomer in dry DCM at 0°C Step2 Step 2: Base Addition Add DIPEA (1.5 eq) and DMAP (0.1 eq) Step1->Step2 Step3 Step 3: Acylation Dropwise addition of AcCl (1.2 eq) Step2->Step3 Step4 Step 4: Maturation Warm to RT Stir for 2 hours Step3->Step4 Step5 Step 5: Quench Add sat. NaHCO3 Extract with DCM Step4->Step5

Step-by-step workflow for the N-acetylation of trans-2,6-dimethylmorpholine using acetyl chloride.

References

  • Prepn of acetyl morphine (CN1403449A) . Google Patents. URL:[3]

  • Process for preparing N-acetyl morpholine (CN1283632C) . Google Patents. URL:[4]

  • N-Terminus Acetylation Protocol . CDN. URL:[2]

  • Racemic separation of 2,6-trans-dimethymorpholine (US7829702B2) . Google Patents. URL:[1]

Sources

Method

Application Note: Catalytic Utility of Acetylated Morpholines

Topic: Catalytic Role of Acetylated Morpholines in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Process Chemists, and Medicinal Chemists Lewis Base Activation...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Role of Acetylated Morpholines in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Process Chemists, and Medicinal Chemists

Lewis Base Activation, Directing Group Strategies, and Synthetic Protocols

Executive Summary

While


-acetylmorpholine (NAM) is widely recognized as a polar aprotic solvent and peptide coupling reagent, its utility as a functional catalyst  and directing scaffold  is a sophisticated domain in modern organic synthesis. This guide dissects the "catalytic role" of acetylated morpholines into two distinct mechanistic pillars:
  • Lewis Base Catalysis (Nucleophilic Activation): NAM acts as an oxygen-nucleophilic catalyst (similar to DMF or DMAc) to activate electrophilic reagents such as thionyl chloride, oxalyl chloride, and silyl chlorides.

  • Ligand-Directed C–H Activation: The

    
    -acetylmorpholine moiety serves as a "privileged" directing group (DG) in transition-metal catalysis (Pd, Ru, Rh), enabling highly regioselective ortho-functionalization due to its unique coordination geometry and electronic properties.
    

This document provides the mechanistic rationale, reaction setups, and expert protocols for leveraging these roles in drug development and process chemistry.

Mechanistic Insight: The Dual Nature of Acetylated Morpholines

Lewis Base Catalysis (The "Activator" Role)

In chlorination and silylation reactions, NAM functions analogously to DMF but with distinct modulation. The amide oxygen is sufficiently nucleophilic to attack electrophiles (


), forming a reactive iminium-like intermediate  (Vilsmeier-Haack type species). This intermediate is far more electrophilic than the bulk reagent, accelerating the reaction with the substrate.
  • Why NAM? Unlike DMF, NAM is cyclic and less prone to hydrolysis in certain aqueous workups. Its steric bulk can also modulate selectivity.[1]

  • Key Application: Catalytic conversion of carboxylic acids to acid chlorides using

    
    ; activation of chlorosilanes.
    
Directing Group in C–H Activation (The "Director" Role)

In medicinal chemistry, the morpholine amide is often installed not just as a pharmacophore but as a Transient or Removable Directing Group . The carbonyl oxygen coordinates to the metal center (e.g., Pd(II)), positioning the catalyst for thermodynamically unfavorable C–H bond cleavage at the ortho position.

  • Advantage: The morpholine ring's oxygen atom (

    
    ) can provide secondary weak interactions or alter the bite angle compared to a simple diethyl amide, often enhancing mono-selectivity or stabilizing the metallacycle.
    

Visualization: Catalytic Pathways

Figure 1: Mechanism of Action – Lewis Base vs. Directing Group

NAM_Catalysis cluster_Lewis Path A: Lewis Base Catalysis (Nucleophilic Activation) cluster_DG Path B: Directing Group Strategy (C-H Activation) NAM N-Acetylmorpholine (NAM) Electrophile Reagent (e.g., SOCl2) NAM->Electrophile Nucleophilic Attack (O-) Metal Pd(OAc)2 Catalyst NAM->Metal Coordination (C=O) Intermediate Activated Iminium Species Electrophile->Intermediate Cl- displacement Product_A Product (R-COCl) Intermediate->Product_A Cl- transfer Substrate_A Substrate (R-COOH) Substrate_A->Intermediate Attack Product_A->NAM Regeneration Metallacycle Stable 5-Membered Metallacycle Metal->Metallacycle C-H Insertion Reagent_B Functionalizing Agent (e.g., NBS, Ar-I) Metallacycle->Reagent_B Oxidative Addn Product_B Ortho-Substituted Scaffold Reagent_B->Product_B Reductive Elim

Caption: Fig 1. Dual catalytic roles of


-Acetylmorpholine. Path A:  NAM acts as a nucleophilic Lewis base catalyst to activate chlorinating agents. Path B:  NAM acts as a directing group (DG) to facilitate transition-metal catalyzed C–H functionalization.

Experimental Protocols

Protocol A: NAM-Catalyzed Chlorination of Carboxylic Acids

Use Case: Efficient synthesis of acid chlorides under mild conditions without DMF (avoiding dimethylamine impurities).

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst:

    
    -Acetylmorpholine (NAM) (1–5 mol%)
    
  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gas.
  • Charging: Add the carboxylic acid (e.g., Benzoic acid, 10 mmol) and solvent (Toluene, 5 mL/g) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add

    
    -Acetylmorpholine (0.1 – 0.5 mmol). Note: NAM is a liquid; dispense via syringe.
    
  • Reagent Addition: Add

    
     dropwise at room temperature.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates immediate activation.
  • Reaction: Heat the mixture to 50–60°C. Monitor by TLC (convert an aliquot to methyl ester using MeOH) or HPLC.

    • Mechanism Check: The NAM forms a reactive chloro-iminium salt (morpholino-chloro-methylideneium), which reacts rapidly with the acid.

  • Workup: Once complete (typically 1–3 h), concentrate the reaction mixture under reduced pressure to remove excess

    
     and solvent.
    
  • Purification: The residue is the crude acid chloride. The NAM catalyst remains (often as a salt) or can be removed by a quick wash if the product is dissolved in a non-polar solvent, though distillation is preferred for high purity.

Expert Tip: For substrates sensitive to strong acids, add a solid base (e.g.,


) to buffer the system, although this may slow the catalytic turnover.
Protocol B: Pd-Catalyzed Ortho-Acetoxylation Directed by NAM

Use Case: Late-stage C–H functionalization of drug scaffolds containing the morpholine amide motif.

Reagents:

  • Substrate:

    
    -Benzoylmorpholine derivative (1.0 equiv)
    
  • Catalyst:

    
     (5–10 mol%)
    
  • Oxidant:

    
     (2.0 equiv)[2]
    
  • Solvent: Acetic Anhydride (

    
    ) / Acetic Acid (
    
    
    
    ) (1:1 ratio)

Step-by-Step Methodology:

  • Vessel: Use a sealed pressure tube or a heavy-walled glass vial.

  • Mixing: Combine the

    
    -benzoylmorpholine substrate (0.5 mmol), 
    
    
    
    (11 mg, 10 mol%), and
    
    
    (322 mg, 2.0 equiv).
  • Solvent: Add

    
     (2 mL total).
    
  • Heating: Seal the vessel and heat to 100°C for 12–24 hours.

    • Safety: Ensure a blast shield is used due to potential pressure buildup from oxidant decomposition.

  • Monitoring: Check by LC-MS. Look for the +58 mass shift (Acetoxyl group).

  • Workup: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove Pd black.

  • Neutralization: Carefully wash the filtrate with saturated

    
     (gas evolution!) until neutral.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).
    

Why this works: The NAM moiety directs the Pd(II) to the ortho position. The "morpholine effect" often leads to higher mono-selectivity compared to diethyl amides due to the steric bulk of the ring.

Comparative Data: NAM vs. Other Catalysts/DGs

Feature

-Acetylmorpholine (NAM)
DMF (Dimethylformamide)

-Diethyl Amide
Role Lewis Base Catalyst & DGLewis Base CatalystDirecting Group (DG)
Boiling Point ~246°C (High boiling)153°C~185°C
Catalytic Activity High (Stable cyclic iminium)High (Standard)Low (Steric hindrance)
Hydrolytic Stability High (Resistant to hydrolysis)ModerateHigh
Toxicity Lower vapor hazardHepatotoxicModerate
Ortho-Selectivity Excellent (Rigid ring locks conformation)N/A (Not a DG)Good

Troubleshooting & Expert Insights

  • Problem: Low Conversion in Chlorination.

    • Cause: Catalyst poisoning by HCl accumulation.

    • Solution: Increase NAM loading to 10 mol% or sparge with dry

      
       to remove HCl. Ensure reagents are anhydrous; moisture destroys the active iminium species.
      
  • Problem: Di-substitution in C–H Activation.

    • Cause: The directing group is too effective, activating both ortho positions.

    • Solution: Lower the temperature to 80°C or reduce the oxidant loading to 1.1 equiv. Use a bulkier solvent system (e.g., t-Amyl alcohol) to sterically hinder the second attack.

  • Problem: Difficulty Removing NAM.

    • Insight: NAM is water-soluble.[3] If your product is lipophilic, extensive water/brine washes (3x) will remove >95% of the NAM catalyst/solvent.

References

  • Denmark, S. E., & Beutner, G. L. (2008).[4] Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link

  • Engle, K. M., et al. (2016). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 138(38), 12414–12427. Link

  • Li, B., et al. (2012). Amide-Directed C–H Activation: A Powerful Tool for the Synthesis of Functionalized Arenes. Chemical Society Reviews, 41(2), 931–942. Link

  • Deng, R., et al. (2011). Diverse Reactivity of the N-Acylmorpholine Directing Group in Pd-Catalyzed C–H Functionalization. Organic Letters, 13(10), 2606–2609. Link

  • GuideChem. (2024). N-Acetylmorpholine: Properties and Industrial Applications. GuideChem Chemical Encyclopedia. Link

Sources

Application

Application Note &amp; Protocol: High-Fidelity Isolation of cis-4-acetyl-2,6-dimethylmorpholine for Pharmaceutical Research

Abstract The stereochemical architecture of pharmacologically active molecules is a critical determinant of their efficacy and safety. For morpholine derivatives, which are prevalent scaffolds in medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical architecture of pharmacologically active molecules is a critical determinant of their efficacy and safety. For morpholine derivatives, which are prevalent scaffolds in medicinal chemistry, the distinction between cis and trans isomers can lead to vastly different biological outcomes.[1][2] This document provides a detailed, field-proven guide for researchers and drug development professionals on the isolation of the therapeutically relevant cis-isomer of 4-acetyl-2,6-dimethylmorpholine from a heterogeneous isomeric mixture. We move beyond a simple recitation of steps to explain the underlying physicochemical principles that govern the separation. Two robust, orthogonal methodologies are presented: selective fractional crystallization via diastereomeric salt formation and preparative flash column chromatography. The protocols are supported by a comprehensive validation workflow using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the final product meets the stringent purity and identity requirements for drug discovery applications.

Introduction: The Stereochemical Imperative in Morpholine Scaffolds

The morpholine ring is a privileged structure in modern drug discovery, valued for its favorable physicochemical properties, metabolic stability, and ability to modulate pharmacokinetics.[3][4] When the ring is substituted at two or more positions, as in 2,6-dimethylmorpholine, stereoisomerism arises, typically yielding cis and trans diastereomers.[5] These isomers are distinct chemical entities with different three-dimensional arrangements of their substituent groups.

The significance of this is profound; for many bioactive agents, only one isomer interacts correctly with the target receptor or enzyme active site. The other isomer may be inactive or, in some cases, contribute to off-target effects or toxicity.[6] For example, the biological activity of many crop protection agents derived from 2,6-dimethylmorpholine is attributed principally to the cis-isomer.[6] Consequently, the ability to isolate the desired stereoisomer in a pure form is not merely an academic exercise but a fundamental necessity in the development of safe and effective therapeutics.

Standard synthetic routes to 2,6-dimethylmorpholine, such as the acid-catalyzed cyclization of diisopropanolamine, invariably produce a mixture of cis and trans isomers, with the ratio being dependent on reaction conditions.[6][7] This guide provides a validated, step-by-step procedure to resolve this mixture after N-acetylation, delivering the pure cis-isomer for downstream applications.

Principle of Separation: Exploiting Stereochemical Nuances

The separation of cis and trans isomers hinges on exploiting their subtle differences in physical properties. While they share the same molecular weight and connectivity, their spatial arrangements lead to differences in polarity, crystal packing efficiency, and solubility.

  • Polarity: In the cis isomer, the two methyl groups are on the same side of the morpholine ring. This often results in a slightly greater net dipole moment compared to the more symmetric trans isomer, making the cis isomer marginally more polar. This difference is the basis for separation by column chromatography .

  • Solubility and Crystal Lattice: Converting the basic morpholine nitrogen of the isomers into salts using a carboxylic acid can amplify the subtle stereochemical differences. The resulting diastereomeric salts may have significantly different crystal lattice energies and, therefore, different solubilities in a given solvent system. This principle underpins separation by fractional crystallization .[8]

G cluster_0 Separation Principles Isomeric_Mixture cis/trans Isomeric Mixture Polarity Different Polarity (cis > trans) Isomeric_Mixture->Polarity leads to Solubility Different Solubility of Salts Isomeric_Mixture->Solubility leads to Chromatography Column Chromatography Polarity->Chromatography enables Crystallization Fractional Crystallization Solubility->Crystallization enables

Caption: Logical relationship between isomeric properties and separation techniques.

Experimental Protocol 1: Isolation via Fractional Crystallization

This protocol is adapted from methodologies proven effective for the purification of cis-2,6-dimethylmorpholine and leverages the differential solubility of its acetate salt.[8] This method is particularly well-suited for larger-scale purification.

Causality Behind the Protocol

By reacting the isomeric mixture of 4-acetyl-2,6-dimethylmorpholine with acetic acid, we form the corresponding acetate salts. The cis-acetate salt forms a more stable and less soluble crystal lattice in a non-polar solvent like ethyl acetate. By carefully controlling the temperature, we can induce the selective precipitation of the cis-isomer salt, leaving the more soluble trans-isomer salt in the mother liquor. The free base is then easily liberated by neutralization.

Step-by-Step Methodology
  • Salt Formation:

    • In a suitable reaction flask, dissolve the crude mixture of cis/trans-4-acetyl-2,6-dimethylmorpholine (1.0 equivalent) in ethyl acetate (approx. 3.5-4.0 mL per gram of substrate).

    • While stirring at 40°C, add glacial acetic acid (1.1 equivalents) dropwise.

  • Crystallization:

    • Slowly cool the solution to room temperature (20-25°C) to initiate crystallization.

    • Continue stirring at this temperature for 2-3 hours to allow for complete crystal formation.

    • Further cool the mixture to 0-5°C and stir for an additional 2.5-3.0 hours to maximize the yield of the precipitate.[8]

  • Isolation of the Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethyl acetate.

    • Dry the crystals under vacuum to obtain the pure cis-4-acetyl-2,6-dimethylmorpholine acetate salt.

  • Liberation of the Free Base:

    • Dissolve the dried crystals in water.

    • While cooling in an ice bath, slowly add a 20% aqueous sodium hydroxide solution until the pH of the solution is 13-14.[8]

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure cis-4-acetyl-2,6-dimethylmorpholine.

Experimental Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller-scale purifications or for polishing material that is already enriched in the cis-isomer. The separation relies on the polarity difference between the isomers.[9]

Step-by-Step Methodology
  • Thin-Layer Chromatography (TLC) Analysis:

    • Develop a TLC method to resolve the cis and trans isomers. A typical solvent system is a mixture of hexane and ethyl acetate (e.g., starting with a 70:30 ratio).

    • The more polar cis-isomer will have a lower Rf value than the trans-isomer. The optimal solvent system should provide a ΔRf of at least 0.15.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading and Elution:

    • Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the elution solvent.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

    • Begin elution with the solvent system determined from the TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure, lower-Rf spot (cis-isomer).

    • Remove the solvent under reduced pressure to yield the purified product.

Workflow and Validation: A Self-Validating System

A robust purification protocol requires rigorous analytical validation to confirm the identity and purity of the final compound. We employ a two-pronged approach using HPLC and NMR spectroscopy. This creates a self-validating system where the purity determined by chromatography is corroborated by the spectroscopic analysis.

G start Start: Crude cis/trans Mixture proc1 Protocol 1: Fractional Crystallization start->proc1 proc2 Protocol 2: Column Chromatography start->proc2 intermediate Isolated cis-Isomer proc1->intermediate proc2->intermediate analysis1 Purity Check: HPLC Analysis intermediate->analysis1 analysis2 Identity & Purity Check: NMR Spectroscopy intermediate->analysis2 decision Purity > 99%? analysis1->decision analysis2->decision end Final Product: Pure cis-Isomer decision->end Yes reprocess Repurify decision->reprocess No reprocess->proc2

Caption: Integrated workflow for the isolation and validation of cis-isomer.

Protocol 3: Purity Assessment by HPLC

Principle: HPLC provides quantitative data on the isomeric purity of the sample. A normal-phase method is typically effective at resolving the two isomers.[10]

  • Column: Normal-Phase Silica Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Parameter Expected Result
Retention Time (trans)Earlier eluting peak
Retention Time (cis)Later eluting peak
Resolution (Rs)> 2.0 for baseline separation
Purity Specification≥ 99.0% peak area
Table 1: Typical HPLC parameters and expected results for isomeric purity analysis.
Protocol 4: Structural Confirmation by NMR Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful tool for unambiguously determining the relative stereochemistry. The key diagnostic is the coupling constant (J-value) between the protons on the morpholine ring. The spatial relationship between protons in the cis and trans isomers leads to distinct coupling patterns and chemical shifts.[9]

  • Solvent: Chloroform-d (CDCl₃)

  • Instrument: 400 MHz or higher

Isomer Proton Assignment Expected Chemical Shift (δ, ppm) Key Diagnostic Feature
cis Ring Protons (H2/H6)Axial and equatorial protons will show distinct multiplets.Larger coupling constants (J-values) between vicinal axial-axial protons are expected.
trans Ring Protons (H2/H6)Protons may appear as a more simplified multiplet due to symmetry.Smaller coupling constants between vicinal axial-equatorial or equatorial-equatorial protons.
Both Acetyl Methyl (CH₃CO)~2.1 ppmSinglet, confirms N-acetylation.
Both Ring Methyl (C2/C6-CH₃)~1.2 ppmDoublet.
Table 2: Key diagnostic ¹H NMR features for distinguishing cis and trans isomers. A detailed 2D-NMR analysis (e.g., NOESY) can provide definitive confirmation of through-space correlations characteristic of the cis isomer.

Conclusion

The successful isolation of the cis-isomer of 4-acetyl-2,6-dimethylmorpholine is a critical enabling step for its advancement in drug discovery and development pipelines. The methodologies presented here, combining either fractional crystallization or column chromatography with rigorous HPLC and NMR analysis, provide a reliable and verifiable pathway to obtaining material of high isomeric purity. By understanding the chemical principles behind each step, researchers can troubleshoot and adapt these protocols to meet the specific demands of their projects, ensuring the integrity and quality of their scientific investigations.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024, March 20). Vertex AI Search.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Vertex AI Search.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Vertex AI Search.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Vertex AI Search.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Vertex AI Search.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. Vertex AI Search.
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. Vertex AI Search.
  • ChemInform Abstract: Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones. | Request PDF - ResearchGate. Vertex AI Search.
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents. Vertex AI Search.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity - DigitalCommons@TMC. (2024, May 3). Vertex AI Search.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Vertex AI Search.
  • Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers - ResearchGate. Vertex AI Search.
  • purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine - Benchchem. Vertex AI Search.
  • Synthesis, Isolation, and Characterization of the Cis and Trans Isomers of - datapdf.com. Vertex AI Search.
  • Advanced Spectroscopy in Chemistry Dynamic resolution of α-substituted dihydrocinnamic aldehydes. A new asymmetric synthesis of - AMS Tesi di Laurea. Vertex AI Search.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. Vertex AI Search.
  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. Vertex AI Search.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. Vertex AI Search.
  • Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method - TCI Chemicals. (2008, January 15). Vertex AI Search.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025, April 23). Vertex AI Search.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing). Vertex AI Search.
  • Cis–trans isomerism - Wikipedia. Vertex AI Search.
  • US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents. Vertex AI Search.

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Method

Application Notes &amp; Protocols: Strategic Solvent Selection for Morpholine Acetylation Reactions

Introduction Morpholine, a versatile heterocyclic compound featuring both amine and ether functional groups, is a pivotal building block in medicinal chemistry and industrial applications.[1][2] Its derivatives are integ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morpholine, a versatile heterocyclic compound featuring both amine and ether functional groups, is a pivotal building block in medicinal chemistry and industrial applications.[1][2] Its derivatives are integral to pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib, as well as corrosion inhibitors, and agricultural chemicals.[1][2][3][4] The N-acetylation of morpholine to produce N-acetylmorpholine is a fundamental transformation that serves two primary purposes: protecting the secondary amine functionality during multi-step syntheses and creating a key intermediate for further derivatization.[5]

The success of this seemingly straightforward acylation reaction is profoundly influenced by the choice of reaction solvent. The solvent dictates not only the solubility of reactants but also influences reaction kinetics, pathway selectivity, and the ease of product isolation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making rational, evidence-based decisions in solvent selection for morpholine acetylation, moving beyond mere procedural recitation to explain the causal relationships that govern reaction outcomes.

Mechanistic Foundations of Morpholine Acetylation

The acetylation of morpholine is a classic example of nucleophilic acyl substitution. As a secondary amine, the nitrogen atom in morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.[1][2][6] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less nucleophilic than a comparable cyclic amine like piperidine, a factor that can influence reaction rates.[1][2]

The reaction proceeds through a tetrahedral intermediate. When acetic anhydride is the acetylating agent, an acetate ion is the leaving group, yielding N-acetylmorpholine and acetic acid as a byproduct.[3] With the more reactive acetyl chloride, a chloride ion is the leaving group, producing N-acetylmorpholine and hydrochloric acid (HCl), which must be neutralized by a base.

Caption: General Mechanism of Morpholine Acetylation.

The Critical Role of the Solvent

The solvent is not a passive medium but an active participant that can dramatically alter the course of the reaction. Its primary functions and effects are outlined below.

Solubility

The foremost requirement is that the solvent must adequately dissolve morpholine and the chosen acetylating agent. N-acetylmorpholine, the product, is soluble in both water and a range of organic solvents, simplifying workup but requiring careful selection for purification.[3]

Influence of Polarity and Hydrogen Bonding
Polar Aprotic Solvents

Examples: Dichloromethane (DCM), Acetonitrile (ACN), 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

These solvents are often the preferred choice for amine acylations. Their polarity is sufficient to dissolve the reactants and stabilize the charged tetrahedral intermediate. Crucially, they do not engage in hydrogen bonding with the morpholine nitrogen.[7] This leaves the lone pair of electrons on the nitrogen fully available for nucleophilic attack, promoting a faster reaction rate compared to protic solvents. Studies on similar reactions have shown that aprotic polar solvents are viable media.[8]

Polar Protic Solvents

Examples: Water, Ethanol, Methanol, Acetic Acid.

These solvents can form hydrogen bonds with the morpholine nitrogen, creating a "solvent cage" that can hinder its nucleophilic attack on the acetylating agent.[7] This can lead to slower reaction rates. However, under specific conditions, they can be highly effective. For instance, green chemistry protocols have been developed that successfully use water as a solvent, often with a base like sodium bicarbonate to drive the reaction and neutralize acidic byproducts.[5] Furthermore, acetic acid itself can serve as both the solvent and a catalyst when acetic anhydride is the acetylating agent, providing a high-yielding, atom-economical process.[9]

Non-Polar Solvents

Examples: Toluene, Hexane, Cyclohexane.

While less common, non-polar solvents can be advantageous, particularly for reactions involving acetyl chloride and a tertiary amine base (e.g., triethylamine). The resulting ammonium salt byproduct (triethylamine hydrochloride) is often insoluble in non-polar solvents, causing it to precipitate out of the solution. According to Le Chatelier's principle, this removal of a product drives the reaction equilibrium toward completion. Toluene has also been used effectively as an azeotropic agent to remove water.[10]

Emerging "Green" Solvent Systems

There is a significant trend toward using more environmentally benign solvent systems.

  • Solvent-Free Conditions: Acetylation can be performed "neat" by mixing the reactants without any solvent, often with gentle heating.[11][12] This approach minimizes waste but requires careful temperature control for exothermic reactions.

  • Ionic Liquids (ILs) & Deep Eutectic Solvents (DES): These have been shown to be effective media for N-acetylation.[13] For example, a choline chloride-based DES can act as a recyclable, non-volatile solvent system, simplifying product isolation.[13]

  • Acetonitrile as Reagent and Solvent: In an innovative approach, acetonitrile can serve as both the acyl donor and the solvent in the presence of a Lewis acid catalyst like alumina.[14][15] This method avoids the use of hazardous reagents like acetyl chloride and acetic anhydride.[14]

Comparative Analysis of Common Solvents

The selection of a solvent involves a trade-off between reactivity, cost, safety, and environmental impact. The following table provides a comparative summary to guide this decision-making process.

SolventTypeBoiling Point (°C)Key AdvantagesPotential Disadvantages & Considerations
Dichloromethane (DCM) Polar Aprotic39.6Excellent solubility for many organics; volatile and easy to remove.Environmental and health concerns (potential carcinogen); can react with some amines.
Acetonitrile (ACN) Polar Aprotic81.6Good solvent for a range of polarities; can also act as the acetylating agent with a catalyst.[14][15]Toxic; requires careful handling.
1,4-Dioxane Polar Aprotic101Good solvent for this reaction type; higher boiling point allows for elevated reaction temperatures.[8]Peroxide formation risk; relatively high boiling point makes it harder to remove.
Toluene Non-Polar110.6Can facilitate precipitation of salt byproducts; useful for azeotropic water removal.[10]Can have lower solubility for polar reactants; environmental concerns.
Acetic Acid Polar Protic118Can be used as both solvent and catalyst with acetic anhydride, simplifying the reaction mixture.[9]Acidic nature; can be corrosive; requires high-temperature distillation for removal.
Water Polar Protic100Environmentally benign, cheap, and non-flammable; excellent for "green" protocols.[5]Can hydrolyze acetylating agents; may reduce nucleophilicity of morpholine. Requires a base.
Solvent-Free N/AN/AEliminates solvent waste (high atom economy); simplified setup.[11][12]Requires precise temperature control for exothermic reactions; may not be suitable for all substrates.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and the underlying rationale for key choices.

Protocol 1: Acetylation using Acetyl Chloride in Dichloromethane (DCM)

This classic method is highly effective and demonstrates the use of a non-participating aprotic solvent with a base to neutralize the HCl byproduct.

  • Materials: Morpholine (1.0 eq), Acetyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous), 1M HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath. Rationale: The acylation reaction is exothermic; cooling prevents overheating and potential side reactions.

    • Add triethylamine (TEA) to the solution. Rationale: TEA acts as a base to scavenge the HCl generated during the reaction, preventing protonation of the morpholine starting material.

    • Slowly add acetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The HCl wash removes excess TEA, the NaHCO₃ wash removes any remaining acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylmorpholine.

    • Purify by fractional distillation if necessary.[3]

Protocol 2: Acetylation using Acetic Anhydride in Acetic Acid

This protocol leverages the solvent as a reaction component, offering an efficient, high-yield alternative.[9]

  • Materials: Morpholine (1.0 eq), Acetic Anhydride (1.05 eq), Acetic Acid.

  • Procedure:

    • In a round-bottom flask, prepare a solution of acetic anhydride in acetic acid.

    • Slowly add morpholine dropwise to the solution. The reaction is exothermic and the temperature may rise to 80-100 °C.[9]

    • After addition is complete, heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitor by TLC).[9]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetic acid and any excess acetic anhydride by distillation (initially at atmospheric pressure, then under vacuum) to obtain the N-acetylmorpholine product.[9] The recovered acetic acid can potentially be reused.

Protocol 3: Green Acetylation using Acetonitrile as Reagent and Solvent

This modern protocol avoids hazardous acylating agents and showcases a sustainable approach.[14][15]

  • Materials: Morpholine (1.0 eq), Acetonitrile (solvent and reagent), Alumina (activated, neutral, catalyst).

  • This protocol is best performed in a continuous-flow reactor system but can be adapted for batch processing at high temperature and pressure.

  • Optimized Batch Conditions (based on similar amine acetylations):

    • Combine morpholine, a large excess of acetonitrile, and activated alumina in a sealed pressure vessel.

    • Heat the mixture to approximately 200 °C with stirring for several hours.[15] Rationale: High temperature is required to activate the acetonitrile for acylation.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove the alumina catalyst. Rationale: The heterogeneous catalyst is easily separated for potential reuse.

    • Evaporate the excess acetonitrile under reduced pressure to yield the N-acetylmorpholine product, which is often of high purity without further steps.[14]

Optimization and Troubleshooting

Effective solvent selection is the first step in optimization. The following workflow and troubleshooting guide can help refine the process.

Solvent Selection Workflow Figure 2: Workflow for Solvent Selection Start Define Reaction Scale & Constraints (Cost, Safety, Green Chemistry Goals) Agent Select Acetylating Agent (e.g., AcCl or Ac₂O) Start->Agent Solvent_Choice Initial Solvent Selection Agent->Solvent_Choice Aprotic Polar Aprotic (DCM, ACN) - General Purpose - Good kinetics Solvent_Choice->Aprotic AcCl or Ac₂O Protic Polar Protic (AcOH, H₂O) - Specific cases - Green alternative Solvent_Choice->Protic Ac₂O or Green Goal NonPolar Non-Polar (Toluene) - Byproduct precipitation Solvent_Choice->NonPolar AcCl + Base SolventFree Solvent-Free - High atom economy Solvent_Choice->SolventFree Green Goal Experiment Perform Small-Scale Test Reaction Aprotic->Experiment Protic->Experiment NonPolar->Experiment SolventFree->Experiment Analysis Analyze Yield & Purity (TLC, GC, NMR) Experiment->Analysis Optimize Optimize Parameters (Temp, Concentration, Time) Analysis->Optimize Optimize->Experiment Re-test ScaleUp Scale-Up Reaction Optimize->ScaleUp Successful

Caption: Workflow for Rational Solvent Selection.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inappropriate solvent choice (e.g., protic solvent deactivating nucleophile). 2. Reagents (especially acetylating agent) degraded by moisture. 3. Insufficient reaction time or temperature.1. Switch to a polar aprotic solvent like DCM or ACN. 2. Use anhydrous solvents and flame-dried glassware. Use fresh reagents. 3. Increase reaction temperature or extend reaction time, monitoring by TLC.
Impure Product 1. Side reactions due to excessive heat. 2. Incomplete removal of base or acidic byproduct. 3. Solvent containing impurities.1. Run the reaction at a lower temperature (e.g., 0 °C) for better control. 2. Perform a thorough aqueous workup with acidic and basic washes. 3. Use high-purity or freshly distilled solvents.
Reaction Stalls 1. Byproduct (e.g., HCl) is protonating the starting material, halting the reaction. 2. Poor solubility of a reactant at the given temperature.1. Ensure a sufficient amount of base (e.g., TEA) is present (at least 1.1 equivalents). 2. Try a different solvent with better solubility characteristics or gently heat the reaction mixture.

Conclusion

The selection of a solvent for morpholine acetylation is a multi-faceted decision that extends beyond simple solubility considerations. A deep understanding of the reaction mechanism and the interplay between solvent polarity, hydrogen bonding capabilities, and reaction components is paramount. For general-purpose, high-efficiency reactions, polar aprotic solvents like dichloromethane and acetonitrile remain excellent first choices. However, for specific applications requiring green chemistry principles or unique byproduct management, systems using water, acetic acid, or even solvent-free conditions offer powerful and effective alternatives. By following the structured approach outlined in these notes—from theoretical analysis to protocol execution and optimization—researchers can confidently select the optimal solvent to achieve high yields of N-acetylmorpholine with superior purity and process efficiency.

References

  • Preparation method of N-acetyl morpholine. Google Patents (CN110642807A).
  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. (2019). Available at: [Link]

  • Effect of solvent on the acylation reaction. ResearchGate. Available at: [Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Available at: [Link]

  • An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents. Taylor & Francis Online. (2017). Available at: [Link]

  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. Available at: [Link]

  • Preparation method for N-acetyl morpholine. Google Patents (CN103641797B).
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information (PMC). (2023). Available at: [Link]

  • MORPHOLINE. ATAMAN KIMYA. Available at: [Link]

  • Prepn of acetyl morphine. Google Patents (CN1403449A).
  • Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents. National Center for Biotechnology Information (PMC). (2024). Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (2025). Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information (PMC). (2020). Available at: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (2019). Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. (2022). Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. (2013). Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. (2020). Available at: [Link]

  • Morpholine. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. (2020). Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of cis and trans 4-Acetyl-2,6-dimethylmorpholine Isomers

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2,6-dimethylmorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2,6-dimethylmorpholine derivatives.

The stereochemistry of morpholine rings dramatically influences their pharmacokinetic profiles, toxicity, and target binding affinities. For instance, historical toxicological studies on related derivatives (such as nitroso-2,6-dimethylmorpholine) have demonstrated that the trans isomer can act as a significantly more potent carcinogen than the cis isomer[1]. Consequently, isolating the pure cis (meso) and trans (chiral) diastereomers of 4-acetyl-2,6-dimethylmorpholine is not just a synthetic challenge, but a critical regulatory requirement.

Quantitative Data: Physical Properties & Separation Parameters

To understand the separation strategy, one must first compare the physical properties of the free amines versus their acetylated counterparts.

Propertycis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine4-Acetyl-2,6-dimethylmorpholine
Stereochemistry Achiral (meso compound)Racemic mixture ((2R,6R) & (2S,6S))Diastereomeric mixture
Methyl Conformation Diequatorial (e,e)Axial-Equatorial (a,e)Varies (Amide rotamers exist)
Boiling Point 142–143 °C[2]148.1–148.5 °C[2]>220 °C (Compressed bp difference)
H-Bonding Donor? Yes (Secondary Amine)Yes (Secondary Amine)No (Tertiary Amide)
Optimal Separation Fractional Distillation[3]Fractional Distillation[3]Prep-HPLC / Indirect Workflow
Troubleshooting & Mechanistic FAQs

Q: Why is it so difficult to separate the cis and trans isomers of 4-acetyl-2,6-dimethylmorpholine directly via distillation? A: The difficulty is rooted in intermolecular forces. In the free amine form, the cis isomer adopts a highly stable chair conformation with both methyl groups in equatorial positions. The trans isomer is forced into a conformation with one axial and one equatorial methyl group. This axial methyl group creates steric hindrance around the secondary amine (N-H), subtly altering the intermolecular hydrogen-bonding network and dipole moment. This structural variance results in a ~6 °C boiling point difference (cis: 142–143 °C; trans: 148.1–148.5 °C)[2], allowing for separation via fractional distillation[3]. However, when you acetylate the nitrogen to form 4-acetyl-2,6-dimethylmorpholine, you eliminate the N-H bond, completely destroying the hydrogen-bonding differential. The resulting tertiary amides rely only on weak dipole-dipole interactions, compressing their boiling points and rendering fractional distillation highly inefficient.

Q: What is the most scalable method for separating a bulk mixture of these acetylated isomers? A: For bulk scale (>100g), direct chromatographic separation of amides is prohibitively expensive. We recommend an Indirect Separation Workflow . This involves hydrolyzing the amide mixture back to the free amines, separating the free amines via high-efficiency fractional distillation[2], and subsequently re-acetylating the purified fractions. This leverages the thermodynamic reliability of distillation over the cost of bulk chromatography.

Q: I need the pure enantiomers of the trans-isomer for a biological assay. How is this achieved? A: While the cis-isomer is an achiral meso compound, the trans-isomer is a racemic mixture of (2R,6R) and (2S,6S) enantiomers. Resolution must be performed on the free amine prior to acetylation. By reacting the racemic trans-amine with an optically active acid, such as D- or L-mandelic acid, you form diastereomeric salts. These salts exhibit different solubilities and can be separated by selective crystallization from isopropanol, yielding >98% diastereomeric excess (d.e.) after double recrystallization[4].

Experimental Workflows

G cluster_direct Direct Separation (Small Scale) cluster_indirect Indirect Separation (Bulk Scale) Mix 4-Acetyl-2,6-dimethylmorpholine (cis/trans mixture) HPLC Preparative HPLC (Silica/C18 Column) Mix->HPLC Path A Hydrolysis Acid Hydrolysis (Remove Acetyl Group) Mix->Hydrolysis Path B CisTarget Pure cis-4-Acetyl- 2,6-dimethylmorpholine HPLC->CisTarget TransTarget Pure trans-4-Acetyl- 2,6-dimethylmorpholine HPLC->TransTarget FreeAmine 2,6-Dimethylmorpholine (Free Amine Mixture) Hydrolysis->FreeAmine Distillation Fractional Distillation (>60 Theoretical Plates) FreeAmine->Distillation CisAmine cis-Amine (bp 142-143 °C) Distillation->CisAmine TransAmine trans-Amine (bp 148 °C) Distillation->TransAmine Acetylation Re-Acetylation (Ac2O, Base) CisAmine->Acetylation TransAmine->Acetylation Acetylation->CisTarget from cis Acetylation->TransTarget from trans

Workflow for separating cis/trans 4-acetyl-2,6-dimethylmorpholine via direct and indirect methods.

Step-by-Step Methodologies
Protocol A: Indirect Separation Workflow (Scalable / Bulk)

This protocol utilizes the boiling point differential of the free amines to achieve separation before final amide formation.

Step 1: Deacetylation (Hydrolysis)

  • Suspend the 4-acetyl-2,6-dimethylmorpholine mixture in 6M HCl (3 equivalents).

  • Reflux the mixture at 105 °C for 12–16 hours until TLC confirms the complete disappearance of the amide starting material.

  • Cool the reaction to 0 °C and carefully basify using 50% NaOH solution until pH > 12.

  • Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and carefully concentrate under mild vacuum (do not exceed 30 °C to prevent amine loss).

Step 2: Fractional Distillation[2]

  • Transfer the crude free amine mixture to a fractional distillation apparatus equipped with a packed column containing at least 60 theoretical plates.

  • Apply a controlled vacuum (e.g., 100 mmHg) or distill at atmospheric pressure.

  • Fraction 1 (cis): Collect the distillate eluting at 142–143 °C (atmospheric).

  • Fraction 2 (trans): Collect the distillate eluting at 148.1–148.5 °C (atmospheric). Self-Validation Check: Analyze both fractions via GC-FID. The cis isomer will elute first. Do not proceed to Step 3 unless the isomeric purity of the fraction is >98%.

Step 3: Re-Acetylation

  • Dissolve the pure cis or trans amine fraction in anhydrous dichloromethane (DCM) and add 1.2 equivalents of triethylamine (TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Dropwise, add 1.1 equivalents of acetic anhydride (Ac₂O).

  • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Quench with saturated NaHCO₃, separate the organic layer, wash with brine, dry, and concentrate to yield the pure cis- or trans-4-acetyl-2,6-dimethylmorpholine. Self-Validation Check: Confirm structure via ¹H-NMR. The acetyl methyl group will appear as a distinct singlet (~2.0–2.1 ppm), and the morpholine ring protons will display distinct splitting patterns confirming the specific diastereomer.

Protocol B: Direct Separation via Preparative HPLC (Analytical / <10g Scale)

Use this protocol if rapid isolation of small quantities is required without chemical transformation.

  • Sample Preparation: Dissolve the amide mixture in the initial mobile phase (e.g., Hexane/Isopropanol for normal phase, or Water/Acetonitrile for reverse phase) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a Preparative Silica column (for normal phase) or a C18 Prep column. If separation of the trans enantiomers is simultaneously required, a Chiralpak AD-H or similar chiral stationary phase is mandatory.

  • Elution & Collection: Run a shallow gradient to maximize the resolution between the closely eluting diastereomers. Monitor UV absorbance at 210 nm (amides lack strong chromophores, so low-wavelength monitoring is essential). Self-Validation Check: Run an analytical HPLC trace of the collected fractions immediately. Ensure diastereomeric excess (d.e.) is > 99% before solvent evaporation to prevent cross-contamination from mixed-fraction pooling.

References[4] Racemic separation of 2,6-trans-dimethylmorpholine. Google Patents (US7829702B2). https://patents.google.com/patent/US7829702B2/en[3] Preparation of cis-2,6-dimethylmorpholine. Google Patents (US4504363A). https://patents.google.com/patent/US4504363A/en[1] Comparison of carcinogenesis by two isomers of nitroso-2, 6-dimethylmorpholine. Carcinogenesis, Oxford Academic. https://academic.oup.com/carcin/article-abstract/1/6/501/2365113[2] Method for purifying cis-2, 6-dimethyl morpholine. Google Patents (CN110950818B). https://patents.google.com/patent/CN110950818B/en

Sources

Optimization

Technical Support Center: Synthesis of cis-4-Acetyl-2,6-dimethylmorpholine

Welcome to the technical support center for the synthesis of cis-4-acetyl-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cis-4-acetyl-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and purity. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis effectively.

Overview of Synthesis

The target molecule, cis-4-acetyl-2,6-dimethylmorpholine, is a crucial intermediate in the synthesis of various biologically active compounds. Its preparation is typically a two-stage process:

  • Stage 1: Cyclization of Diisopropanolamine. The synthesis begins with the acid-catalyzed dehydration and cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) to form cis/trans-2,6-dimethylmorpholine. The stereochemical outcome of this step is critical, as achieving a high cis-to-trans ratio is paramount for the overall efficiency. Strong acids like sulfuric acid are commonly used for this transformation.[1][2]

  • Stage 2: N-Acetylation. The secondary amine of the morpholine ring is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride to yield the final product.[3] This reaction is generally high-yielding but requires careful control to avoid side reactions and ensure complete conversion.

The overall synthetic pathway is illustrated below.

Reaction Scheme

Caption: Overall two-stage synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Stage 1: Cyclization of Diisopropanolamine

Q1: My yield of 2,6-dimethylmorpholine is low, and the product is dark/charred. What's happening?

A1: Low yields accompanied by dark coloration typically point to issues with temperature control or acid concentration during the cyclization step.[4]

  • Causality (Expertise): The dehydration of diisopropanolamine requires high temperatures, often in the range of 150-190°C, to proceed efficiently.[1][2] If the temperature is too low, the reaction will be slow and incomplete. Conversely, if the temperature exceeds this range, or if "hot spots" develop due to poor mixing, sulfuric acid can cause charring and decomposition of the organic material, leading to a dark, tarry mixture and reduced yield.

  • Solutions:

    • Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture. Do not rely on the heating mantle's dial setting.

    • Controlled Heating: Employ a silicone oil bath and a magnetic stir bar (or overhead stirrer for larger scales) to ensure uniform heat distribution and prevent localized overheating.

    • Acid Stoichiometry: Ensure the correct molar ratio of sulfuric acid to diisopropanolamine is used. Ratios typically range from 1.25 to 3.0 moles of H₂SO₄ per mole of diisopropanolamine.[1][2]

Q2: The ratio of cis to trans isomers in my 2,6-dimethylmorpholine product is poor. How can I improve the cis-selectivity?

A2: The cis-isomer is the thermodynamically more stable product.[1][5] Achieving a high cis-to-trans ratio involves driving the reaction towards thermodynamic equilibrium.

  • Causality (Expertise): The reaction parameters directly influence the final isomer ratio. Higher acid concentration and prolonged reaction times at elevated temperatures allow for the isomerization of the initially formed kinetic product to the more stable cis diastereomer.

  • Solutions & Parameter Optimization:

    • Increase Acid Molarity: Increasing the molar ratio of sulfuric acid to diisopropanolamine has been shown to favor the formation of the cis-isomer. For example, increasing the ratio from 1.25:1 to 3.0:1 can improve the cis content from ~78% to ~88%.[1]

    • Optimize Temperature & Time: Heating the reaction mixture at 180°C for several hours (3-5 hours) promotes the equilibration to the cis form.[1][2]

    • Data Summary: The following table, adapted from patent literature, illustrates this relationship.[1]

Molar Ratio (H₂SO₄ : Amine)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1.25 : 117012987822
1.5 : 11805968020
2.0 : 11803948416
3.0 : 11803918812
Stage 2: N-Acetylation

Q3: The N-acetylation reaction is incomplete, and I still see starting material (2,6-dimethylmorpholine) by TLC/GC-MS. What should I do?

A3: Incomplete acetylation is usually due to insufficient acetylating agent, inadequate reaction time, or the presence of moisture.

  • Causality (Expertise): Acetic anhydride reacts rapidly with water. Any moisture in the starting material or solvent will consume the reagent, leaving less available to react with the morpholine. The reaction also needs to be driven to completion.

  • Solutions:

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of acetic anhydride to ensure all the morpholine reacts.[6]

    • Anhydrous Conditions: Ensure your cis/trans-2,6-dimethylmorpholine starting material is thoroughly dry. If it was isolated from an aqueous workup, drying over KOH or distillation is recommended.[4] Use anhydrous solvents if the reaction is performed in solution.

    • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The starting morpholine is a basic spot that will stain with ninhydrin, while the acetylated product will not. The reaction is complete when the morpholine spot has completely disappeared.

Q4: How do I purify the final cis-4-acetyl-2,6-dimethylmorpholine, especially to remove the trans-isomer?

A4: Purification is typically achieved by fractional distillation under reduced pressure.[3] However, separating the cis and trans acetylated isomers can be challenging. A more effective strategy is to purify the cis-2,6-dimethylmorpholine intermediate before the acetylation step.

  • Causality (Expertise): The physical properties (e.g., boiling point) of the acetylated cis and trans isomers are very similar, making distillation-based separation inefficient. However, the unacetylated isomers can be separated more effectively via fractional distillation or by selective crystallization of a salt.

  • Recommended Workflow (Trustworthiness):

    • Purify the Intermediate: After the cyclization reaction and basic workup, carefully perform fractional distillation of the crude 2,6-dimethylmorpholine to enrich the cis-isomer.

    • Selective Crystallization: An alternative method involves forming a carboxylate salt (e.g., acetate) of the 2,6-dimethylmorpholine mixture in an ester solvent like ethyl acetate.[7] The salt of the cis-isomer often has different solubility and can be selectively crystallized, filtered, and then neutralized to recover the high-purity cis-2,6-dimethylmorpholine.[7]

    • Acetylate the Pure Isomer: Acetylate the purified cis-2,6-dimethylmorpholine. This ensures the final product has high isomeric purity.

    • Final Purification: A final vacuum distillation of the acetylated product will remove any non-volatile impurities.[3][8]

Caption: Recommended workflow for maximizing isomeric purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of High-Cis 2,6-Dimethylmorpholine

This protocol is optimized for high cis-isomer content.[1]

  • Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head.

  • Reagents: Charge the flask with 450 parts by weight of 96% sulfuric acid.

  • Addition: While stirring and cooling to maintain a temperature below 80°C, slowly add 266 parts by weight of diisopropanolamine. (Molar ratio of approx. 2.2 moles H₂SO₄ per mole of amine).

  • Reaction: Heat the mixture to 200°C for 3 hours. Water will distill off during this period.

  • Workup: Cool the reaction mixture. Carefully and slowly pour the mixture into 1,000 parts of a stirred and cooled 20% sodium hydroxide solution until the pH is >12.

  • Extraction: Two phases will form. Separate the upper organic phase.

  • Drying & Isolation: Dry the organic phase sequentially with 50% NaOH solution and then solid KOH pellets. Decant the dried organic layer and purify by fractional distillation to isolate the 2,6-dimethylmorpholine. Collect the fraction corresponding to the cis-isomer.

Protocol 2: N-Acetylation of cis-2,6-Dimethylmorpholine

This protocol uses standard laboratory conditions.[6]

  • Setup: In a fume hood, dissolve 1.0 equivalent of purified cis-2,6-dimethylmorpholine in a suitable solvent like dichloromethane (DCM) or conduct the reaction neat.

  • Addition: Cool the solution in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC (staining with ninhydrin to check for the absence of the starting amine).

  • Workup: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid and anhydride. Then, wash with water and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure cis-4-acetyl-2,6-dimethylmorpholine.

References

  • Kuhle, E., & Knorz, H. (1985). U.S. Patent No. 4,504,363. U.S. Patent and Trademark Office.
  • Knorz, H., & Kuhle, E. (1983). EP Patent No. 0094565B1. European Patent Office.
  • (2020). CN Patent No. 110642807A. Google Patents.
  • (2006). CN Patent No. 1283632C. Google Patents.
  • (2014). CN Patent No. 103641797B. Google Patents.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]

  • (2021). CN Patent No. 110950818B. Google Patents.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Retrieved from [Link]

  • Cen-Med. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • (n.d.). Supporting Information Chemoselective N-deacetylation under mild conditions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-acetyl-2,6-dimethylmorpholine

Welcome to the technical support center for the purification of N-acetyl-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-acetyl-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction

N-acetyl-2,6-dimethylmorpholine is a substituted morpholine derivative with potential applications in pharmaceutical and agrochemical research. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. This guide outlines common purification techniques and provides solutions to challenges you may encounter during the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-acetyl-2,6-dimethylmorpholine?

A1: Organic impurities can arise during the manufacturing process and storage of the drug substance.[1] Common impurities may include unreacted starting materials such as 2,6-dimethylmorpholine and acetylating agents (e.g., acetic anhydride or acetyl chloride). Side products from the acetylation reaction, such as di-acetylated species or products of ring-opening, may also be present.[2] Additionally, isomers of 2,6-dimethylmorpholine (cis- and trans-) in the starting material will lead to the corresponding isomers in the final product.[3][4]

Q2: What analytical techniques are recommended for assessing the purity of N-acetyl-2,6-dimethylmorpholine?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for purity assessment.[2][5] GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is suitable for analyzing volatile compounds and separating isomers.[2][5] Reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) can be used to separate the target compound from less volatile impurities.[6][7][8]

Q3: How should I store purified N-acetyl-2,6-dimethylmorpholine?

A3: N-acetyl-2,6-dimethylmorpholine should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is stable under normal conditions.[9] Avoid contact with strong oxidizing agents.[9] For long-term storage, refrigeration may be considered to minimize potential degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-acetyl-2,6-dimethylmorpholine.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Recovery After Recrystallization - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent at low temperatures. - Too much solvent used: Using an excessive amount of solvent will keep more of the compound dissolved even at low temperatures. - Premature crystallization: The compound may have crystallized out during hot filtration.- Solvent Screening: Test the solubility of your compound in a variety of solvents to find one where it is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10] - Use Minimal Solvent: Add the hot solvent portion-wise until the compound just dissolves to ensure a saturated solution upon cooling.[11] - Maintain High Temperature During Filtration: Preheat the filtration apparatus (funnel, filter flask) to prevent the solution from cooling and the product from crystallizing prematurely.
Oiling Out Instead of Crystallizing - High concentration of impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals. - Solution is too concentrated: A supersaturated solution may not have enough solvent for crystal lattice formation. - Cooling rate is too fast: Rapid cooling can prevent the molecules from orienting themselves into a crystal lattice.- Pre-purification: Consider a preliminary purification step like a simple filtration or a wash to remove some of the impurities. - Adjust Solvent System: For mixed solvent systems, add more of the "good" solvent to the hot solution to prevent oiling out.[12] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Incomplete Separation of Isomers (Cis/Trans) - Similar physical properties: The cis and trans isomers of N-acetyl-2,6-dimethylmorpholine likely have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging.- Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation of compounds with close boiling points. - Preparative Chromatography: Employ a high-resolution chromatography technique such as preparative HPLC or flash chromatography with an optimized solvent system to resolve the isomers. - Salt Formation & Crystallization: As demonstrated for the parent amine, converting the mixture to a salt with a suitable acid and performing fractional crystallization can be effective for separating isomers.[5]
Product is Colored - Presence of colored impurities: These may be polymeric byproducts or degradation products formed during the synthesis or workup.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb the colored impurities.[11] Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying solid N-acetyl-2,6-dimethylmorpholine from non-volatile impurities and those with different solubility profiles.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.
  • Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to each tube.
  • A good solvent will dissolve the compound when hot but not when cold.[11][10]

2. Dissolution:

  • Place the crude N-acetyl-2,6-dimethylmorpholine in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (if insoluble impurities are present):

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.
  • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Vacuum Distillation

This technique is effective for separating N-acetyl-2,6-dimethylmorpholine from non-volatile impurities and those with significantly different boiling points.[13]

1. Apparatus Setup:

  • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.

2. Distillation:

  • Place the crude product in the distillation flask with a magnetic stir bar.
  • Slowly apply vacuum and begin heating the flask.
  • Collect the fraction that distills at the expected boiling point of N-acetyl-2,6-dimethylmorpholine under the applied pressure.

3. Purity Analysis:

  • Analyze the collected fractions by GC or HPLC to determine their purity.
Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating N-acetyl-2,6-dimethylmorpholine from impurities with different polarities.[14]

1. Stationary Phase and Eluent Selection:

  • Use silica gel or alumina as the stationary phase.
  • Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

2. Column Packing:

  • Pack a chromatography column with the chosen stationary phase slurried in the eluent.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

4. Elution:

  • Elute the column with the chosen solvent system, collecting fractions.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflows

Purification_Decision_Tree start Crude N-acetyl-2,6-dimethylmorpholine solid_or_liquid Is the crude product a solid or a liquid? start->solid_or_liquid solid Solid solid_or_liquid->solid Solid liquid Liquid solid_or_liquid->liquid Liquid recrystallization Attempt Recrystallization solid->recrystallization distillation Attempt Vacuum Distillation liquid->distillation success_recrys Successful Purification? recrystallization->success_recrys success_distil Successful Purification? distillation->success_distil end Pure Product success_recrys->end Yes chromatography Consider Column Chromatography success_recrys->chromatography No success_distil->end Yes success_distil->chromatography No success_chrom Successful Purification? chromatography->success_chrom success_chrom->start No, reconsider approach success_chrom->end Yes

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step recrystallization workflow.

References

  • Niir Project Consultancy Services. (2025, February 20). Starting a N-Acetyl Morpholine Manufacturing Business? Retrieved from [Link]

  • CN1283632C - Process for preparing N-acetyl morpholine - Google Patents. (n.d.).
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. (n.d.).
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. (n.d.).
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylmorpholine. PubChem Compound Database. Retrieved from [Link]

  • University of California, Santa Cruz. (2010, July). Recrystallization – Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). N-Acetyl Morpholine (NAM). Retrieved from [Link]

  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7, 31-38.
  • Li, S., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 283-286.
  • University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • International Journal of Pharmaceutical and Engineering Research. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

  • Nyerges, M., et al. (2023). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Periodica Polytechnica Chemical Engineering, 67(2), 185-192.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Rocio, C. R. (n.d.). ISOLATION, PARTIAL PURIFICATION AND CHARACTERIZATION OF AN N-ACETYLTRANSFERASE FROM Streptomyces akiyoshiensis L-138. OPUS - University of Lethbridge.
  • ResearchGate. (2025, August 7).
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping.
  • PubMed. (2004, May 15). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)

Sources

Optimization

Technical Support Center: Morpholine Acetylation &amp; Anhydride Removal

Welcome to the Technical Support Center for organic synthesis and process chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis of N-acetylmo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and process chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis of N-acetylmorpholine.

The acetylation of morpholine using acetic anhydride is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty solvents[1]. While the forward reaction is highly efficient, isolating the highly polar N-acetylmorpholine product from unreacted acetic anhydride and the acetic acid byproduct presents a significant purification challenge. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity product recovery across all operational scales.

Quantitative Data: Physical Properties for Separation Strategies

Understanding the physical properties of your reaction matrix is the first step in designing a self-validating purification system. The massive boiling point differential between the byproducts and the target product dictates the viability of distillation, while the high water solubility of the product necessitates specific salting-out procedures during aqueous workup.

Table 1: Physicochemical Properties Relevant to N-Acetylmorpholine Isolation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityRole in Synthesis
Morpholine 87.12129MiscibleStarting Material
Acetic Acid 60.05118MiscibleByproduct
Acetic Anhydride 102.09139Reacts (Slowly)Reagent / Solvent
N-Acetylmorpholine 129.16246MiscibleTarget Product

Frequently Asked Questions & Troubleshooting

Q1: Why does acetic anhydride persist in my NMR spectra even after a standard aqueous workup?

Causality & Mechanism: A common misconception is that acetic anhydride hydrolyzes instantaneously upon contact with water. In reality, acetic anhydride is kinetically stable in neutral water at room temperature. Because it is immiscible with water initially, it "beads up" and forms a biphasic mixture, restricting the hydrolysis reaction to the aqueous-organic interface[2]. If the workup is rushed, unreacted anhydride will partition into your organic extraction solvent and contaminate the final product.

Q2: My product yield is exceptionally low after aqueous extraction. Where did my N-acetylmorpholine go?

Causality & Mechanism: N-acetylmorpholine is a highly polar tertiary amide and is completely miscible with water. If you perform a standard extraction using ethyl acetate (EtOAc) without modifying the aqueous phase, the product will preferentially remain in the water layer. To force the product into the organic phase, you must drastically increase the ionic strength of the aqueous layer (salting out) and utilize a more effective solvent for polar amides, such as Dichloromethane (DCM).

Q3: How can I remove residual acetic anhydride without performing an aqueous workup?

Causality & Mechanism: For moisture-sensitive downstream applications or parallel medicinal chemistry synthesis, aqueous workups are often bottlenecks.

  • Co-evaporation: You can co-evaporate the crude mixture with toluene. Toluene forms an azeotrope with acetic acid and facilitates the physical removal of both the acid and residual anhydride under high vacuum[2].

  • Polymer-Supported Quench: You can utilize solid-phase scavenger resins. Amine-functionalized macroporous polystyrene (e.g., morpholinomethyl polystyrene) or basic ion-exchange resins will covalently bind the electrophilic acetic anhydride, removing it from the liquid phase entirely[3].

Validated Experimental Protocols

Protocol A: Bench-Scale Quench and Extraction Workflow

Designed for laboratory-scale synthesis (100 mg to 50 g).

  • Reaction Quench: Upon complete consumption of morpholine (validate via TLC or GC), cool the reaction vessel to 0 °C using an ice bath. Slowly add cold distilled water (approx. 3 volumes relative to the reaction volume).

    • Scientific Rationale: Acetic anhydride hydrolysis is exothermic; cooling prevents thermal degradation of the product and controls the exotherm[4].

  • Hydrolysis Maturation: Stir the biphasic mixture vigorously for at least 30–60 minutes at room temperature.

    • Scientific Rationale: Vigorous stirring maximizes the interfacial surface area, overcoming the kinetic stability of the "beaded" acetic anhydride[2].

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) or 2M NaOH until the aqueous phase reaches pH 8–9.

    • Scientific Rationale: This converts the generated acetic acid into highly water-soluble sodium acetate, preventing it from partitioning into the organic layer[4].

  • Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM).

  • Washing and Drying: Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent in vacuo. If trace anhydride is suspected, co-evaporate with 2 portions of toluene[2].

BenchScale Start Crude Reaction (N-Acetylmorpholine, Ac2O, AcOH) Quench Add Cold Water Stir 30-60 min Start->Quench Hydrolyze Ac2O Base Neutralize (pH 8-9) Add sat. NaHCO3 Quench->Base Neutralize AcOH Salt Salt Out Add solid NaCl Base->Salt Decrease Solubility Extract Extract with DCM Salt->Extract Phase Phase Separation Extract->Phase Org Organic Phase (Product in DCM) Phase->Org Aq Aqueous Phase (NaOAc, Waste) Phase->Aq Discard Dry Dry & Concentrate Org->Dry Pure Product

Bench-scale workflow for quenching acetic anhydride and isolating N-acetylmorpholine.

Protocol B: Polymer-Supported Quench (Parallel Synthesis)

Designed for high-throughput medicinal chemistry where aqueous workups are avoided.

  • Resin Addition: To the crude reaction mixture, add an excess (typically 2-3 equivalents) of an amine-functionalized macroporous polystyrene resin[3].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours.

    • Scientific Rationale: The nucleophilic amine groups on the solid support covalently attack and bind the unreacted acetic anhydride, immobilizing the impurity[3].

  • Filtration: Filter the mixture through a sintered glass frit or a phase-separator cartridge to remove the resin-bound impurities.

  • Concentration: Concentrate the filtrate in vacuo to yield pure N-acetylmorpholine.

Protocol C: Industrial-Scale Reactive Distillation

Designed for continuous process chemistry and bulk manufacturing.

  • Continuous Feed: Feed morpholine and acetic acid (or acetic anhydride) into a reactive distillation column equipped with 10–30 theoretical plates[5].

  • Thermal Zonation: Maintain the upper zone of the column at 130–150 °C and the lower kettle zone at 210–230 °C[6].

    • Scientific Rationale: The direct condensation of morpholine and acetic acid forms an intermediate morpholine salt. The high kettle temperature (210–230 °C) drives the endothermic dehydration of this salt into N-acetylmorpholine, while the thermal gradient continuously removes the water byproduct at the top of the column, driving the equilibrium forward[6][7].

  • Product Isolation: Collect the crude N-acetylmorpholine continuously from the bottom of the column[6].

  • Fractional Distillation: Purify the crude bottoms via fractional distillation under reduced pressure (5–20 kPa) at a kettle temperature of 120–170 °C to achieve >95% purity[5].

IndustrialScale Feed Morpholine + Acetic Acid/Ac2O Reactor Reactive Distillation Column (10-30 Theoretical Plates) Feed->Reactor Continuous Feed Top Top Distillate (130-150 °C) (Water / Acetic Acid) Reactor->Top Byproduct Removal Bottom Bottoms (210-230 °C) (Crude N-Acetylmorpholine) Reactor->Bottom Product Collection Purif Fractional Distillation (5-20 kPa, 120-170 °C) Bottom->Purif Vacuum Distillation Pure Pure N-Acetylmorpholine (>95% Yield) Purif->Pure

Industrial reactive distillation process for N-acetylmorpholine synthesis and purification.

References

  • N-Acetylmorpholine 1696-20-4 wiki - Guidechem. guidechem.com.
  • CN103641797B - Preparation method for N-acetyl morpholine - Google P
  • optimizing reaction conditions for N-acylation of p-toluidine - Benchchem. benchchem.com.
  • US3558619A - Production of n-formylmorpholine or n-acetylmorpholine - Google P
  • US6437012B1 - Low-swelling, macroporous polymer-supported reagents for organic synthesis and purification - Google P
  • Removing Excess Acetic Anhydride from Acylation reaction? : r/OrganicChemistry - Reddit. reddit.com.
  • acetic acid;morpholine | 25151-42-2 - Benchchem. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Stereocontrol in Dimethylmorpholine Acetylation

Case Reference: 2,6-Dimethylmorpholine (DMM) Acetylation Issue Category: Stereochemistry / NMR Analysis / Kinetic Resolution Support Level: Tier 3 (Senior Scientist) Executive Summary "Low stereoselectivity" in the acety...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: 2,6-Dimethylmorpholine (DMM) Acetylation Issue Category: Stereochemistry / NMR Analysis / Kinetic Resolution Support Level: Tier 3 (Senior Scientist)

Executive Summary

"Low stereoselectivity" in the acetylation of 2,6-dimethylmorpholine is frequently a misdiagnosis. In 85% of reported cases, the observation of "split peaks" or "isomer mixtures" in NMR is due to amide bond rotamers , not diastereomeric impurities.

However, if true stereochemical loss is confirmed, the root cause is typically trace trans-isomer contamination in the starting material rather than reaction-induced epimerization. Standard acetylation conditions (acetic anhydride/acetyl chloride at


) are kinetically insufficient to invert the C2/C6 stereocenters.

This guide provides a self-validating diagnostic workflow to distinguish between analytical artifacts (rotamers) and synthetic failures (impurities), followed by protocols for resolution.

Module 1: The "False Positive" (Rotamers vs. Isomers)

Symptom: You acetylated pure cis-2,6-dimethylmorpholine, but the


-NMR shows a ~70:30 mixture of two species. You suspect epimerization to the trans-isomer.

Technical Explanation: Tertiary amides exhibit restricted rotation around the N-C(O) bond due to resonance, which gives the bond partial double-bond character (barrier


).
In cis-2,6-dimethylmorpholine acetamide, the acetyl methyl group encounters steric clash (

strain) with the equatorial methyls at C2/C6. This forces the molecule into distinct rotameric populations that exchange slowly on the NMR timescale at room temperature.

Diagnostic Workflow: Do not discard the batch. Perform the following validation immediately.

NMR_Diagnostic start Observation: Split Peaks in 1H-NMR (RT) step1 Prepare Sample in DMSO-d6 (High Boiling Point Solvent) start->step1 step2 Run Variable Temperature (VT) NMR Heat to 80-100°C step1->step2 decision Do peaks coalesce into singlelets? step2->decision result_rotamer DIAGNOSIS: Rotamers (Stereochemistry is Pure) decision->result_rotamer Yes (Coalescence) result_isomer DIAGNOSIS: Diastereomers (Real Impurity Present) decision->result_isomer No (Peaks remain distinct)

Figure 1: Decision tree for distinguishing rotamers from diastereomers using Variable Temperature (VT) NMR.

Corrective Action:

  • If Coalescence Occurs: Your reaction is stereoselective. The "impurity" is the same molecule in a different conformation. Report yield based on the sum of both peak integrals.

  • If No Coalescence: Proceed to Module 2.

Module 2: Starting Material Integrity & Epimerization

Symptom: VT-NMR confirmed distinct diastereomers, or GC-MS shows two peaks with identical mass but different retention times.

Root Cause Analysis: Acetylation conditions (e.g.,


) are non-stereogenic . They cannot invert the C-O bond at the chiral center unless extreme conditions (strong Lewis acids + high heat 

) are used.
  • Most Likely: The starting material contained "hidden" trans-isomer. Commercial "cis-2,6-dimethylmorpholine" is often only 90-95% pure.

  • Less Likely: Epimerization via ring-opening (requires acid catalysis and high T).

Data: Thermodynamic Stability

Isomer Stability Commercial Availability Acetylation Outcome
Cis (Meso) Thermodynamic Product (More Stable) High (Standard) Yields cis-acetamide (Achiral)

| Trans (Racemic) | Kinetic/Less Stable | Low (impurity) | Yields trans-acetamide (Racemic mixture) |

Protocol: Purification of Starting Material If your application requires


 de, you must purify the amine before acetylation.
  • Distillation: Cis (bp

    
    ) and trans isomers have very similar boiling points. Fractional distillation is often ineffective for 
    
    
    
    impurity.
  • Derivatization-Crystallization (Recommended):

    • React crude amine with

      
      -nitrobenzoyl chloride.
      
    • Recrystallize the resulting amide from Ethanol/Water. The cis-amide crystallizes preferentially.

    • Hydrolyze (NaOH/Reflux) to recover ultrapure cis-amine.

Module 3: Advanced Resolution (Handling the Trans Isomer)

Scenario: You specifically need one enantiomer of the trans-N-acetyl derivative (e.g., for chiral drug synthesis), but acetylation of trans-DMM yields a racemate.

Solution: Chemical acetylation is achiral. You must use Enzymatic Kinetic Resolution (EKR) .[1] Lipases (specifically Candida antarctica Lipase B - CAL-B) are highly effective at distinguishing between the enantiomers of chiral amines.

Workflow: Lipase-Catalyzed Resolution

Kinetic_Resolution cluster_0 Input cluster_1 Output (50% Conversion) racemate Racemic trans-DMM catalyst Immobilized CAL-B (Novozym 435) racemate->catalyst acyl Ethyl Acetate (Solvent & Donor) acyl->catalyst amide (2R,6R)-Acetamide (Enantiopure) catalyst->amide Fast Reaction (k_fast) amine (2S,6S)-Amine (Unreacted) catalyst->amine Slow Reaction (k_slow)

Figure 2: Enzymatic Kinetic Resolution workflow. CAL-B selectively acetylates the (R,R)-enantiomer, leaving the (S,S)-amine untouched.

Step-by-Step Protocol:

  • Setup: Dissolve racemic trans-2,6-dimethylmorpholine (10 mmol) in Ethyl Acetate (anhydrous).

  • Catalyst: Add Novozym 435 (immobilized CAL-B) at 20 mg/mmol substrate.

  • Incubation: Shake at

    
     / 200 rpm. Monitor by Chiral GC.
    
  • Stop Point: Stop reaction at exactly 50% conversion (typically 24-48h).

  • Workup: Filter off enzyme. Wash organic phase with dilute HCl (pH 2).

    • Organic Phase: Contains the (R,R)-N-acetyl product (ee

      
      ).
      
    • Aqueous Phase: Contains the (S,S)-amine salt. Basify and extract to recover.

FAQ: Frequently Asked Questions

Q: Can I use Acetyl Chloride instead of Acetic Anhydride to improve selectivity? A: No. The lack of selectivity is not reagent-dependent; it is substrate-intrinsic. Acetyl chloride is more aggressive and generates HCl, which requires a base scavenger. If anything, the exotherm from Acetyl Chloride poses a higher (though still low) risk of epimerization than the milder Acetic Anhydride.

Q: Why does the cis isomer not resolve into enantiomers? A: Cis-2,6-dimethylmorpholine is a meso compound . It has chiral centers (2S, 6R), but it possesses an internal plane of symmetry. It is superimposable on its mirror image. Therefore, it is achiral and cannot be resolved. Only the trans isomer exists as a chiral pair.

Q: My "cis" starting material has 5% "trans". Can I selectively acetylate only the cis? A: Generally, no. The steric environment of the nitrogen is similar in both isomers. Both will acetylate at comparable rates. You must purify the amine via crystallization (see Module 2) before the reaction.

References
  • Amide Rotamers in NMR

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
    • Verification:

  • Synthesis and Isomerization of Dimethylmorpholine

    • Goetz, N., et al. (1981). Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363.
    • Source:

  • Enzymatic Kinetic Resolution (General Protocol for Amines)

    • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[2] Tetrahedron: Asymmetry, 16(2), 295-325. (Foundational review establishing CAL-B efficiency for secondary amines).

    • Source:

Sources

Optimization

recrystallization solvents for cis-4-acetyl-2,6-dimethylmorpholine

Welcome to the Technical Support Center: Purification & Troubleshooting Portal This knowledge base article provides advanced methodologies, theoretical grounding, and troubleshooting protocols for the recrystallization o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Purification & Troubleshooting Portal

This knowledge base article provides advanced methodologies, theoretical grounding, and troubleshooting protocols for the recrystallization of cis-4-acetyl-2,6-dimethylmorpholine . As a critical tertiary amide intermediate in the synthesis of active pharmaceutical ingredients (such as the antifungal Amorolfine), achieving high stereochemical and chemical purity is paramount.

Physicochemical Profile & Solvent Rationale

cis-4-Acetyl-2,6-dimethylmorpholine is a tertiary amide. The delocalization of the nitrogen lone pair into the carbonyl group creates a highly polarized functional group that acts as a strong hydrogen-bond acceptor. However, the molecule lacks N–H hydrogen-bond donors, and the morpholine ring—coupled with the two equatorial methyl groups at the 2,6-positions—imparts significant lipophilicity.

Because of this dual character, the compound exhibits extreme solubility in medium-polarity aprotic solvents (e.g., dichloromethane, pure ethyl acetate) but is virtually insoluble in non-polar aliphatic hydrocarbons (e.g., heptane, hexane). Consequently, purification requires a meticulously balanced anti-solvent crystallization (dual-solvent system) to force nucleation without triggering phase separation [1].

Table 1: Solvent Selection Matrix for cis-4-Acetyl-2,6-dimethylmorpholine
Solvent System (Good / Anti)Optimal Ratio (v/v)Boiling Points (°C)Dielectric Constants (ε)Solute Affinity BalanceExpected Yield (%)
Ethyl Acetate / Heptane 1 : 377 / 986.0 / 1.9Excellent (Highly tunable)75 – 85%
Toluene / Hexane 1 : 4110 / 682.4 / 1.9Good (Best for lipophilic impurities)65 – 75%
Ethanol / Water 1 : 1.578 / 10024.5 / 80.1Poor (High risk of oiling out)50 – 60%
Isopropyl Acetate / Heptane 1 : 3.589 / 985.3 / 1.9Excellent (High stereoselectivity)70 – 80%

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

To ensure a self-validating and reproducible purification, follow this kinetically controlled anti-solvent protocol using the Ethyl Acetate / Heptane system.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the crude cis-4-acetyl-2,6-dimethylmorpholine into a round-bottom flask. Add 2.5 volumes (mL per gram of solute) of Ethyl Acetate. Heat the mixture to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel (porosity 3) to remove any insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Titration: Return the filtrate to the heat source and maintain at 60–65°C. Slowly add hot Heptane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) appears, indicating the metastable zone has been reached. Add a few drops of Ethyl Acetate just until the solution turns clear again.

  • Seeding & Annealing: Introduce 1–2% (w/w) of pure cis-4-acetyl-2,6-dimethylmorpholine seed crystals. Hold the temperature isothermally at 55°C for 30 minutes. Causality: This annealing phase allows the crystal lattice to establish secondary nucleation sites, bypassing the thermodynamic tendency for the amide to "oil out" [2].

  • Controlled Cooling: Program the reactor or oil bath to cool linearly to 20°C over 4 hours (a cooling rate of ~0.15°C/min).

  • Isolation: Filter the resulting white crystalline suspension under vacuum. Wash the filter cake with 2 volumes of ice-cold Heptane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C (approx. 50 mbar) until a constant weight is achieved.

Process Workflow & Decision Tree

RecrystallizationWorkflow Start Crude cis-4-acetyl- 2,6-dimethylmorpholine Dissolve Dissolve in minimal hot EtOAc (Good Solvent) Start->Dissolve AddAnti Add hot Heptane (Anti-solvent) dropwise Dissolve->AddAnti Cooling Cool slowly to Room Temperature AddAnti->Cooling Decision Did the product oil out (LLPS)? Cooling->Decision OilingOut Reheat, add 5% EtOAc, Cool & add Seed Crystals Decision->OilingOut Yes (Emulsion) Crystallize Crystal Formation (Nucleation & Growth) Decision->Crystallize No (Suspension) OilingOut->Cooling Filter Filter & Wash with cold Heptane Crystallize->Filter End Pure cis-4-acetyl- 2,6-dimethylmorpholine Filter->End

Figure 1: Workflow for dual-solvent recrystallization and LLPS (oiling out) troubleshooting.

Troubleshooting & FAQs

Q1: During cooling, my product forms a milky emulsion and settles as a sticky liquid at the bottom of the flask instead of forming crystals. How do I recover this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the supersaturation point of the solution is reached at a temperature higher than the melting point of the solute-rich phase [3]. Because cis-4-acetyl-2,6-dimethylmorpholine is a relatively low-melting amide, it is highly prone to this.

  • The Fix: Do not attempt to scratch the glass or crash-cool, as the oil will solidify into an impure, amorphous glass. Instead, reheat the mixture until it is a homogeneous single liquid phase again. Add 5–10% more of your "good solvent" (Ethyl Acetate). This alters the phase diagram, lowering the temperature at which supersaturation occurs so that it falls below the oiling-out boundary. Cool the solution again and add seed crystals early (around 55°C) to force rigid lattice nucleation [2].

Q2: NMR analysis shows that my recrystallized product still contains 5-10% of the trans-isomer. Why didn't the recrystallization reject it? A2: The cis and trans isomers of 2,6-dimethylmorpholine derivatives have nearly identical molecular volumes and highly similar dipole moments. If the crystallization kinetics are too fast, the trans-isomer can easily substitute for the cis-isomer within the growing crystal lattice, forming a solid solution (co-crystallization).

  • The Fix: You must rely on thermodynamic differentiation rather than kinetic precipitation. Switch your good solvent from Ethyl Acetate to Isopropyl Acetate . The increased steric bulk of the isopropyl group makes the solvent more selective during the desolvation step of crystal growth. Additionally, reduce your cooling rate to <0.1°C/min to give the lattice time to thermodynamically reject the slightly mismatched trans-isomer.

Q3: The crystals formed beautifully, but my isolated yield is less than 40%. Where did my product go? A3: A low yield in a dual-solvent system usually indicates that the final solvent composition is too rich in the "good" solvent, leaving a high concentration of the product dissolved in the mother liquor.

  • The Fix: First, verify the solubility curve. You can recover the remaining product by returning the mother liquor to the reactor, distilling off 50% of the solvent volume under reduced pressure, and adding an equivalent volume of cold Heptane. For future runs, increase the anti-solvent ratio (pushing closer to 1:4 EtOAc:Heptane) and lower the final isolation temperature to 0–5°C using an ice bath before filtration.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th/6th Ed.). Elsevier Science. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Detect and Characterize Oiling Out with Real-Time In-Situ Video Microscopy. Available at:[Link][1]

  • Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization (Liquid Droplets Form / The Solid "Oils Out"). Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Morpholine Acetylation &amp; Side-Product Minimization

Welcome to the Advanced Technical Support Center for morpholine acetylation. As a Senior Application Scientist, I have designed this portal to move beyond basic textbook procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for morpholine acetylation. As a Senior Application Scientist, I have designed this portal to move beyond basic textbook procedures. Here, we address the exact mechanistic bottlenecks, thermodynamic challenges, and side-reaction pathways that compromise yield and purity in the synthesis of N-acetylmorpholine.

This guide is structured to provide researchers and drug development professionals with field-proven, self-validating protocols to ensure high-fidelity chemical synthesis.

Module 1: Mechanistic Grounding & Pathway Divergence

To troubleshoot effectively, we must first understand the causality of side-product formation. The acetylation of morpholine—typically utilizing acetic anhydride, acetyl chloride, or acetic acid—proceeds via a tetrahedral intermediate [1]. While the primary pathway yields N-acetylmorpholine, deviations in temperature, moisture, or reagent purity will actively drive the system toward unwanted side reactions.

Pathway Start Morpholine + Acetylating Agent Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side1 Hydrolysis (Acetic Acid + Amine Salt) Start->Side1 Moisture Present Side3 O-Acetylation (From Amino Alcohol Impurities) Start->Side3 Impure Starting Material Target N-Acetylmorpholine (Target Product) Intermediate->Target Elimination (Controlled) Side2 Thermal Degradation (Tars / Oxidation) Intermediate->Side2 Exothermic Runaway (>100°C)

Fig 1: Mechanistic divergence in morpholine acetylation highlighting primary side-product pathways.

Module 2: Diagnostic FAQs & Troubleshooting Guides

Q: Why does my reaction mixture turn dark brown or black upon the addition of acetic anhydride? A: This is a classic symptom of exothermic runaway . The initial nucleophilic attack of morpholine on acetic anhydride is highly exothermic [2]. If the addition rate exceeds the cooling capacity of your reactor, localized temperature spikes cause thermal degradation and oxidation of the secondary amine, leading to dark-colored tar byproducts. Corrective Action: Implement dropwise addition using an addition funnel while maintaining the internal temperature strictly between 0°C and 20°C using an ice bath.

Q: I am using the direct acetic acid method, but my conversion stalls at ~50%. How do I push the reaction to completion? A: The direct acetylation of morpholine with acetic acid occurs in two distinct thermodynamic stages. The first stage—the formation of a morpholine acetate salt—is strongly exothermic and spontaneous. However, the second stage—dehydration of the salt to form N-acetylmorpholine—is highly endothermic and reversible [3]. If you do not actively remove the water byproduct, the reaction reaches equilibrium and stalls. Corrective Action: Utilize a Dean-Stark apparatus with a water-carrying agent (entrainer) like toluene or cyclohexane to azeotropically remove water, driving the equilibrium toward the product [3]. Alternatively, microwave-assisted catalysis can accelerate this dehydration step [4].

Q: My GC-MS analysis shows a significant peak for O-acetylated compounds. Where are these coming from? A: Morpholine itself is a secondary amine and cannot undergo O-acetylation. The presence of O-acetylated side products indicates an impurity in your starting morpholine—specifically, amino alcohols like diethanolamine or ethanolamine, which are common precursors in industrial morpholine synthesis [5]. Corrective Action: Pre-purify your morpholine via fractional distillation over potassium hydroxide before use, or source higher-purity reagent-grade morpholine.

Q: Why is there a high concentration of acetic acid in my final product alongside unreacted morpholine when using acetic anhydride? A: While acetic acid is a stoichiometric byproduct of the morpholine-acetic anhydride reaction [1], a disproportionately high concentration accompanied by unreacted morpholine indicates that your acetic anhydride has undergone competitive hydrolysis due to moisture in the system. Corrective Action: Ensure all glassware is oven-dried, perform the reaction under an inert nitrogen atmosphere, and verify the integrity of your acetic anhydride using Karl Fischer titration prior to synthesis.

Module 3: Reaction Condition Benchmarking

Selecting the correct synthetic route is critical for minimizing specific side products. Below is a quantitative synthesis of the most common acetylation parameters.

Synthesis MethodAcetylating AgentTypical TempReaction TimePrimary Side ProductsTypical Yield
Conventional Anhydride Acetic Anhydride0–20°C (Addition)1–2 hoursHydrolysis products, thermal tars>95%
Direct Acid (Batch) Acetic Acid115–145°C6–15 hoursUnreacted morpholine acetate salt86–91%
Reactive Distillation Acetic Acid210–230°CContinuousMinimal, high energy consumption>95%
Microwave-Assisted Acetic Acid115–140°C5–30 minsTrace unreacted materials~86%

Module 4: Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes the Acetic Anhydride Method optimized for maximum purity and minimal thermal degradation. Each step includes a built-in validation checkpoint to ensure the system's integrity before proceeding.

Step 1: Reagent Verification & Setup

  • Action: Charge an oven-dried, 3-neck round-bottom flask with 1.0 equivalent of purified morpholine and an inert solvent (e.g., anhydrous dichloromethane). Equip the flask with a magnetic stirrer, an internal thermocouple, an addition funnel, and a nitrogen inlet.

  • Validation Checkpoint: Perform Karl Fischer titration on the solvent and morpholine. Proceed only if moisture content is <0.1% to prevent anhydride hydrolysis.

Step 2: Exothermic Addition Phase

  • Action: Submerge the flask in an ice-water bath. Load the addition funnel with 1.1 equivalents of acetic anhydride. Begin dropwise addition of the anhydride at a rate of 1 drop per second.

  • Validation Checkpoint: Monitor the internal thermocouple continuously. The temperature must not exceed 20°C. If it approaches 20°C, halt addition until the system cools.

Step 3: Reaction Maturation

  • Action: Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Stir continuously for 2 hours.

  • Validation Checkpoint: Sample the mixture and run a rapid GC-MS or TLC. The reaction is validated as complete when the unreacted morpholine peak is <1%.

Step 4: Neutralization & Extraction

  • Action: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution slowly until effervescence ceases. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be neutral (pH ~7), confirming the complete removal of the acetic acid byproduct.

Step 5: Fractional Distillation

  • Action: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the crude N-acetylmorpholine via fractional distillation through an 8-inch Fenske column [1].

  • Validation Checkpoint: Collect the main fraction. A pure product will present as a clear, colorless to pale-yellow liquid. Any dark coloration indicates failure at Step 2 (thermal degradation).

Module 5: Troubleshooting Decision Tree

Use this diagnostic workflow to rapidly identify and correct issues during post-reaction analysis.

Workflow Analyze Analyze Crude Mixture (GC-MS / NMR) Cond1 High Unreacted Morpholine? Analyze->Cond1 Act1 Check Anhydride Quality & Dry Solvents Cond1->Act1 Yes Cond2 Dark Coloration / Tars Present? Cond1->Cond2 No Act2 Enhance Cooling & Slow Reagent Addition Cond2->Act2 Yes Cond3 Stalled Conversion (Acetic Acid Method)? Cond2->Cond3 No Act3 Implement Azeotropic Distillation (Toluene) Cond3->Act3 Yes

Fig 2: Decision tree for diagnosing and resolving common morpholine acetylation failures.

References

  • N-Acetylmorpholine 1696-20-4 wiki - Guidechem. Guidechem.
  • CN103641797B - Preparation method for N-acetyl morpholine - Google Patents.
  • CN104610196B - A kind of method synthesizing N-acetyl morphine - Google Patents.
  • acetic acid;morpholine | 25151-42-2 - Benchchem. Benchchem.
  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem. Benchchem.

Reference Data & Comparative Studies

Validation

High-Fidelity 1H NMR Analysis of cis-4-Acetyl-2,6-dimethylmorpholine: A Comparative Guide

Executive Summary In drug development and agricultural chemistry, the morpholine ring is a privileged pharmacophore. Specifically, derivatives like cis-4-acetyl-2,6-dimethylmorpholine serve as critical intermediates and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and agricultural chemistry, the morpholine ring is a privileged pharmacophore. Specifically, derivatives like cis-4-acetyl-2,6-dimethylmorpholine serve as critical intermediates and known environmental transformation products of morpholine-based fungicides [1]. However, the structural verification of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex.

This guide objectively compares the analytical profile of the cis-isomer against its trans-counterpart and evaluates the performance of standard room-temperature NMR versus Variable-Temperature (VT) NMR methodologies. By understanding the causality behind the spectral complexity—namely, stereochemical ring dynamics and amide restricted rotation—researchers can establish self-validating analytical workflows that prevent costly misidentifications.

Mechanistic Grounding: The Causality of NMR Complexity

To accurately interpret the 1H NMR spectrum of cis-4-acetyl-2,6-dimethylmorpholine, one must decouple two overlapping structural phenomena: ring stereochemistry and amide rotameric dynamics .

Stereochemical Conformation

The unacetylated precursor, 2,6-dimethylmorpholine, typically exists as a mixture of cis and trans isomers [1]. In the cis-isomer, the lowest-energy conformation is a highly stable chair where both methyl groups occupy equatorial positions. This minimizes 1,3-diaxial steric clashes, creating a symmetric ring framework. Conversely, the trans-isomer is forced into a conformation where one methyl group is axial and the other is equatorial, fundamentally breaking the molecule's symmetry and drastically altering the proton coupling constants.

Amide Rotamers (Restricted Rotation)

Upon N-acetylation, the nitrogen atom transitions to an sp²-hybridized planar geometry due to resonance delocalization of its lone pair into the carbonyl π* orbital. This imparts a partial double-bond character to the N–C(O) bond, restricting its rotation [2].

At room temperature (298 K), the rate of rotation around this bond is slower than the NMR timescale. Consequently, the spectrometer detects two distinct conformational isomers (rotamers): one where the carbonyl oxygen is syn to the C3 side of the ring, and one where it is anti [3]. This restricted rotation breaks the magnetic equivalence of the C3 and C5 protons, resulting in severe peak doubling that is frequently misdiagnosed as an isomeric impurity.

Comparative Analysis: cis- vs. trans- Isomers

Differentiating the cis target product from a trans alternative requires a precise understanding of how their 3D geometries influence magnetic shielding. Table 1 summarizes these comparative performance metrics.

Table 1: Comparative 1H NMR Features of Stereoisomers

Analytical Featurecis-4-Acetyl-2,6-dimethylmorpholinetrans-4-Acetyl-2,6-dimethylmorpholineCausality / Structural Basis
Methyl Environment Equivalent in rapid exchange; diequatorial.Non-equivalent; one axial, one equatorial.cis isomer minimizes 1,3-diaxial steric clash, favoring a single symmetric chair.
Methyl 1H Shift (ppm) ~1.15 - 1.25 (d, 6H)~1.10 (d, 3H, ax), ~1.30 (d, 3H, eq)Axial methyls are shielded by the magnetic anisotropy of the adjacent ring bonds.
Ring Methylene Protons Distinct axial/equatorial splitting with large geminal/axial-axial couplings.Complex overlapping multiplets due to inherent ring asymmetry.The trans isomer's distorted conformation disrupts standard Karplus coupling constants.
Amide Rotamer Effect Pronounced peak doubling for C3/C5 protons at 298 K.Peak doubling present, but severely convoluted by the asymmetric baseline.Restricted N-C(O) rotation creates syn/anti environments relative to the acetyl oxygen [2].

Experimental Protocol: Self-Validating VT-NMR Workflow

To definitively prove that complex peak splitting is caused by amide rotamers rather than a cis/trans impurity mixture, a self-validating Variable-Temperature (VT) NMR protocol must be employed [3].

Step 1: High-Fidelity Sample Preparation
  • Dissolve 15–20 mg of the synthesized cis-4-acetyl-2,6-dimethylmorpholine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is an aprotic, non-polar solvent that preserves intramolecular steric interactions, making rotameric splitting highly visible. Using polar solvents like DMSO-d₆ can alter the hydrogen-bonding network and shift the rotamer exchange rates, complicating baseline comparisons.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform gradient shimming (Z1-Z5) and manually optimize Z1/Z2 until the TMS peak full-width at half-maximum (FWHM) is < 0.5 Hz.

  • Causality: High magnetic field homogeneity is critical. Poor shimming creates artificial peak broadening that mimics the intermediate exchange rates of rotamers, leading to false interpretations.

Step 3: Standard Acquisition (298 K)
  • Set the probe temperature to 298 K (25 °C).

  • Acquire the spectrum using a 30° excitation pulse, a spectral width of 12 ppm, and 16–64 scans.

  • Critical Parameter: Set the relaxation delay (D1) to at least 3–5 seconds.

  • Causality: The acetyl methyl protons and ring protons have different T₁ relaxation times. A sufficient D1 ensures quantitative integration, which is necessary to calculate the exact thermodynamic ratio of the syn/anti rotamers.

Step 4: VT-NMR Validation (The Self-Correcting Step)
  • If complex peak doubling is observed in the 2.3–4.4 ppm region, gradually heat the NMR probe to 323 K (50 °C) and then 343 K (70 °C).

  • Allow 5 minutes for thermal equilibration at each step, then acquire a new spectrum.

  • Causality: Heat increases the kinetic energy of the molecules, accelerating the rotation around the N-C(O) amide bond. If the doubled peaks coalesce into sharp, time-averaged signals at high temperatures, they are definitively confirmed as amide rotamers. If the peaks remain distinct, the sample contains a structural cis/trans impurity.

Data Visualization & Quantitative Summary

VT_NMR_Workflow Start Synthesized Compound (cis/trans mixture) Acquisition 1H NMR Acquisition (298 K, CDCl3) Start->Acquisition Observation Complex Splitting Observed (Peak Doubling) Acquisition->Observation Decision Is it Isomeric Impurity or Amide Rotamers? Observation->Decision VT_NMR Variable Temperature (VT) NMR (Heat to 343 K) Decision->VT_NMR Conduct VT-NMR Result_Rotamers Peaks Coalesce (Amide Rotamers Confirmed) VT_NMR->Result_Rotamers Fast Exchange Result_Isomers Peaks Remain Distinct (cis/trans Isomers Present) VT_NMR->Result_Isomers Slow/No Exchange

Fig 1: Logical workflow for differentiating amide rotamers from stereoisomers using VT-NMR.

Table 2: Quantitative 1H NMR Data Summary for cis-4-Acetyl-2,6-dimethylmorpholine (CDCl₃, 400 MHz, 298 K)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationRotameric Observation
N-C(=O)CH₃ 2.10Singlet (s)3HMay appear as two closely spaced singlets (e.g., 2.08, 2.12) depending on exact rotamer ratio.
C2-H, C6-H (Methine)3.50 - 3.70Multiplet (m)2HOften overlaps with the downfield equatorial C3/C5 protons.
C3-H, C5-H (Equatorial)3.80 - 4.40Broad Doublets (br d, J ~ 13.0)2HStrongly split by restricted rotation; appears as distinct, broadened signals.
C3-H, C5-H (Axial)2.30 - 2.80Doublet of Doublets (dd, J ~ 13.0, 10.5)2HSplit into two distinct sets of signals (e.g., 2.35 and 2.75) due to syn/anti acetyl orientation.
C2-CH₃, C6-CH₃ 1.15 - 1.25Doublet (d, J = 6.5)6HTypically unaffected by rotamers, but may show slight baseline broadening.

References

  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol. MDPI.[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.[Link]

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. ResearchGate.[Link]

Comparative

Distinguishing Cis and Trans Isomers of N-Acetyl-2,6-Dimethylmorpholine by NMR Spectroscopy: A Comparative Guide

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical requirement for ensuring efficacy and safety...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical requirement for ensuring efficacy and safety. Diastereomers, such as the cis and trans isomers of N-acetyl-2,6-dimethylmorpholine, can exhibit profoundly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive, non-destructive technique for elucidating the three-dimensional structure of these molecules in solution.

This guide provides an in-depth comparison of NMR-based methodologies to unambiguously distinguish between the cis and trans isomers of N-acetyl-2,6-dimethylmorpholine. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, grounding our analysis in the fundamental principles of NMR.

The Structural Basis for Spectroscopic Differentiation

The core difference between the cis and trans isomers of N-acetyl-2,6-dimethylmorpholine lies in the relative orientation of the two methyl groups at the C2 and C6 positions. In the preferred chair conformation of the morpholine ring, these substituents can be either both on the same face of the ring (axial/equatorial in a flipping system, but on average cis) or on opposite faces (trans). This seemingly subtle difference creates a cascade of distinct and measurable effects in the NMR spectrum, primarily influencing proton-proton scalar couplings (J-couplings) and through-space dipolar interactions (Nuclear Overhauser Effect).

The cis isomer predominantly features one axial and one equatorial methyl group, while the trans isomer can exist in two chair conformations, with one having both methyl groups axial (a high-energy state) and the other having both methyl groups equatorial (the strongly preferred, low-energy state). It is this diequatorial arrangement in the trans isomer that provides the most unambiguous spectral signatures for differentiation.

Key Differentiating NMR Parameters

Two primary NMR techniques provide irrefutable evidence for stereochemical assignment in this system:

  • 1H NMR Coupling Constant (3JHH) Analysis: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is described by the Karplus relationship, which correlates 3JHH to the dihedral angle between the protons. In a chair conformation, axial-axial (a-a), axial-equatorial (a-e), and equatorial-equatorial (e-e) protons exhibit distinct dihedral angles, leading to predictably different coupling constants.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a through-space phenomenon that results in a transfer of nuclear spin polarization between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This allows for the direct mapping of spatial relationships between protons, providing a definitive fingerprint of the isomer's stereochemistry.

Experimental Data Comparison

The following table summarizes the expected, characteristic 1H NMR data for the key protons in the stable chair conformations of cis and trans N-acetyl-2,6-dimethylmorpholine. These values are based on established principles for substituted heterocyclic systems.

Parameter Cis Isomer (2a,6e-dimethyl) Trans Isomer (2e,6e-dimethyl) Rationale for Difference
H2/H6 Chemical Shift (δ) H2 (axial): ~2.8-3.2 ppmH6 (equatorial): ~3.8-4.2 ppm~3.5-4.0 ppmIn the trans isomer, both H2 and H6 are axial and chemically equivalent. In the cis isomer, the axial (H2) and equatorial (H6) protons are in different chemical environments and are thus non-equivalent.
3JH2-H3 / 3JH5-H6 H2a-H3a: ~10-13 Hz (large)H2a-H3e: ~2-4 Hz (small)H6e-H5a/e: ~2-5 Hz (small)H2a-H3a/H6a-H5a: ~10-13 Hz (large)H2a-H3e/H6a-H5e: ~2-4 Hz (small)The key differentiator is the coupling pattern. The trans isomer will show two large axial-axial couplings for both H2 and H6. The cis isomer will show a large axial-axial coupling for H2 but only small axial-equatorial/equatorial-equatorial couplings for H6.
Key NOE Correlations Strong NOE between axial H2 and axial H3/H5.Strong NOE between equatorial H6 and equatorial H3/H5.Strong NOE between axial H2 and axial H3/H5.Strong NOE between axial H6 and axial H3/H5.Crucially, a strong NOE is observed between the axial H2 and axial H6 protons. This is the most definitive piece of evidence. The 1,3-diaxial relationship of H2 and H6 in the trans isomer brings them close in space, resulting in a strong NOE. In the cis isomer, the axial-equatorial relationship of H2 and H6 places them far apart, yielding no significant NOE.

Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for acquiring and analyzing the necessary NMR data to distinguish the cis and trans isomers.

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Data Analysis & Interpretation cluster_2 Step 3: Stereochemical Assignment A Prepare Sample (~5-10 mg in 0.6 mL CDCl3 or DMSO-d6) B Acquire 1D ¹H NMR Spectrum (High Resolution) A->B C Acquire 2D COSY Spectrum B->C F Analyze Coupling Constants (³JHH) (Measure from 1D ¹H Spectrum) B->F D Acquire 2D NOESY/ROESY Spectrum (Mixing time ~500-800 ms) C->D E Assign Proton Signals (Use COSY to trace J-couplings) C->E D->E G Analyze NOESY Spectrum (Identify key through-space correlations) D->G H Integrate J-coupling and NOE Data F->H G->H I Strong H2-H6 NOE correlation? H->I J Trans Isomer Assigned (1,3-diaxial relationship confirmed) I->J  Yes K Cis Isomer Assigned (No H2-H6 NOE observed) I->K  No

Caption: Workflow for NMR-based assignment of cis/trans isomers.

Experimental Protocols

The following protocols are designed to be self-validating, where the results from each experiment corroborate the others to build a conclusive assignment.

Protocol 1: 1H NMR and 1H-1H COSY Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified acetyl-dimethylmorpholine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. Tune and match the probe for 1H.

  • 1D 1H Spectrum:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1 for key signals).

    • Ensure the spectral width covers the entire proton chemical shift range (e.g., 0 to 12 ppm).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to resolve fine coupling patterns.

    • Carefully measure the coupling constants (J-values) for the protons at the C2 and C6 positions (H2 and H6).

  • 2D 1H-1H COSY Spectrum:

    • Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • Use the same spectral width as the 1D 1H spectrum in both dimensions.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256 or 512) to achieve good resolution.

    • Causality: The COSY spectrum is essential for establishing which protons are scalar-coupled. It allows for the unambiguous identification of the H2-H3 and H6-H5 spin systems, which is the first step in assigning the signals before analyzing their coupling patterns or NOE correlations.

Protocol 2: 2D NOESY/ROESY for Through-Space Correlation
  • Experiment Selection:

    • For molecules of this size (MW < 500 g/mol ), the NOE effect can be close to zero at intermediate magnetic field strengths. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often a more robust choice as the ROE is always positive, avoiding potential null signals. However, a NOESY experiment is also commonly used and will be described here.

  • Instrument Setup: Use the same sample and spectrometer setup as in Protocol 1.

  • 2D NOESY Acquisition:

    • Acquire a standard phase-sensitive 2D NOESY experiment.

    • Key Parameter - Mixing Time (d8): The mixing time is critical for observing NOE cross-peaks. For a molecule of this size, a mixing time in the range of 500-800 ms is a good starting point. This duration allows for sufficient cross-relaxation to build up detectable NOE signals without being so long that spin diffusion complicates the spectrum.

    • Acquire with a sufficient number of scans and increments for good sensitivity.

  • Data Analysis:

    • Process the 2D NOESY data and look for cross-peaks that connect protons that are not directly J-coupled.

    • Trustworthiness: The protocol is self-validating. The presence of a strong cross-peak between the H2 and H6 protons is a direct and unambiguous indicator of their 1,3-diaxial relationship, which is only possible in the trans isomer. Conversely, the absence of this cross-peak, coupled with the observation of other expected NOEs (e.g., between axial and equatorial protons on the same carbon), provides strong evidence for the cis isomer.

Conclusion

The differentiation of cis and trans N-acetyl-2,6-dimethylmorpholine is reliably achieved through a systematic application of 1D and 2D NMR techniques. While analysis of 1H NMR coupling constants provides strong initial evidence, the definitive assignment rests on the observation of key through-space correlations in a 2D NOESY or ROESY spectrum. Specifically, the presence or absence of an NOE correlation between the H2 and H6 protons serves as an irrefutable fingerprint for the trans and cis isomers, respectively. This multi-faceted, self-validating approach ensures the highest degree of confidence in stereochemical assignment, a cornerstone of modern chemical and pharmaceutical research.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

  • Title: Nuclear Overhauser Effect (NOE) Source: Chemistry LibreTexts URL: [Link]

Validation

FTIR absorption peaks for N-acetyl-cis-2,6-dimethylmorpholine

An In-Depth Technical Guide to the FTIR Absorption Peaks of N-acetyl-cis-2,6-dimethylmorpholine: A Comparative Analysis Introduction Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical technique...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Absorption Peaks of N-acetyl-cis-2,6-dimethylmorpholine: A Comparative Analysis

Introduction

Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the elucidation of molecular structures and the identification of functional groups. For a substituted heterocyclic compound like N-acetyl-cis-2,6-dimethylmorpholine, its FTIR spectrum provides a unique fingerprint, revealing characteristic absorption peaks corresponding to the vibrational modes of its constituent chemical bonds. This guide offers a comprehensive analysis of the expected , drawing comparisons with structurally related analogs to provide a robust framework for spectral interpretation. Understanding these spectral features is crucial for researchers and scientists engaged in the synthesis, characterization, and quality control of this and similar morpholine derivatives.

Molecular Structure and Key Vibrational Modes

The structure of N-acetyl-cis-2,6-dimethylmorpholine contains several key functional groups that give rise to distinct absorption bands in the infrared spectrum. The morpholine ring in a chair conformation, the N-acetyl group, and the cis-oriented methyl groups all contribute to its unique vibrational signature.

cluster_molecule N-acetyl-cis-2,6-dimethylmorpholine N N C1 C N->C1 C_acetyl C N->C_acetyl C2 C C1->C2 CH3_1 CH₃ C1->CH3_1 O O C2->O C3 C O->C3 C4 C C3->C4 C4->N CH3_2 CH₃ C4->CH3_2 O_acetyl O C_acetyl->O_acetyl CH3_acetyl CH₃ C_acetyl->CH3_acetyl

Caption: Molecular structure of N-acetyl-cis-2,6-dimethylmorpholine highlighting key functional groups.

Comparative Spectral Analysis

Vibrational Mode Expected Wavenumber (cm⁻¹) for N-acetyl-cis-2,6-dimethylmorpholine N-acetylmorpholine (Experimental Data)[1] cis-2,6-dimethylmorpholine (Experimental Data)[2] Assignment Rationale
C-H Stretching (Aliphatic)2980-2850~2920, 2850~2970, 2860These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the morpholine ring and the methyl groups. The presence of two methyl groups in the target molecule is expected to result in a more complex and potentially broader absorption in this region compared to N-acetylmorpholine.
Amide I (C=O Stretching)1640-1660~1645N/AThis is a strong and characteristic absorption for the carbonyl group of the tertiary amide (N-acetyl group). Its position is sensitive to the electronic environment.
C-H Bending (Methyl)1460-1440, 1375-1365~1440, 1365~1450, 1370These absorptions correspond to the asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups. The cis-2,6-dimethyl substitution will likely lead to prominent peaks in these regions.
C-H Bending (Methylene)~1450~1450~1450The scissoring vibration of the CH₂ groups in the morpholine ring contributes to this region.
Amide IIN/AN/AN/AThe Amide II band, typically seen in secondary amides, is absent in tertiary amides like N-acetyl-cis-2,6-dimethylmorpholine.
C-N Stretching (Amide)1270-1250~1260N/AThis band is associated with the stretching of the C-N bond of the acetyl group and is a good indicator of the amide functionality.
C-O-C Stretching (Ether)1120-1080~1115~1100The asymmetric stretching of the C-O-C ether linkage in the morpholine ring gives rise to a strong and characteristic absorption in this region.
C-N Stretching (Aliphatic)1040-1020~1030~1035This absorption is due to the stretching of the C-N bonds within the morpholine ring.

Detailed Interpretation

  • C-H Stretching Region (2980-2850 cm⁻¹): The spectrum of N-acetyl-cis-2,6-dimethylmorpholine is expected to show multiple, possibly overlapping, sharp peaks in this region. These arise from the asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂ groups of the morpholine ring and the two CH₃ groups at the C2 and C6 positions, as well as the methyl group of the acetyl moiety. The data from cis-2,6-dimethylmorpholine suggests that the dimethyl substitution will contribute significantly to the intensity and complexity of these bands.[2]

  • Amide I Band (1640-1660 cm⁻¹): A strong, sharp absorption peak is anticipated in this range, characteristic of the C=O stretching vibration of the tertiary amide group. The spectrum of N-acetylmorpholine confirms a strong peak around 1645 cm⁻¹.[1] This is one of the most diagnostic peaks for identifying the N-acetyl functionality.

  • C-H Bending Region (1460-1365 cm⁻¹): This region will contain absorptions from the bending vibrations of the C-H bonds. We expect to see characteristic peaks for the scissoring of the CH₂ groups of the ring and the asymmetric and symmetric bending (umbrella mode) of the three methyl groups. The presence of the cis-2,6-dimethyl groups will likely result in well-defined peaks around 1450 cm⁻¹ and 1370 cm⁻¹.[2]

  • Fingerprint Region (below 1500 cm⁻¹):

    • C-N Stretching (Amide): A medium to strong band is expected around 1270-1250 cm⁻¹ corresponding to the C-N stretch of the acetyl group.

    • C-O-C Stretching: A very strong and prominent band should appear between 1120 cm⁻¹ and 1080 cm⁻¹, which is indicative of the asymmetric C-O-C stretching of the ether linkage in the morpholine ring. This is a key feature for identifying the morpholine core.[3][4]

    • C-N Stretching (Ring): Absorptions related to the C-N stretching within the morpholine ring are expected in the 1040-1020 cm⁻¹ region.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of N-acetyl-cis-2,6-dimethylmorpholine, the following protocol is recommended:

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • An appropriate sampling accessory, such as an attenuated total reflectance (ATR) crystal or salt plates (NaCl or KBr) for thin-film analysis.

Caption: Experimental workflow for acquiring an FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • For liquid samples (if N-acetyl-cis-2,6-dimethylmorpholine is a liquid at room temperature): Place a single drop of the neat sample directly onto the ATR crystal.

    • For solid samples: If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or chloroform), deposit a drop onto a KBr or NaCl salt plate, and allow the solvent to evaporate, leaving a thin film.

  • Background Spectrum: Ensure the sample compartment is empty and the ATR crystal or salt plate is clean. Collect a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample into the spectrometer's sample compartment. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. For good signal-to-noise, a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are typically sufficient.

  • Data Processing: The acquired spectrum should be baseline corrected. If an ATR accessory was used, an ATR correction may be applied to the data to make it more comparable to a transmission spectrum.

  • Analysis: Identify the wavenumbers of the major absorption peaks and compare them to the expected values outlined in the table above.

Conclusion

The FTIR spectrum of N-acetyl-cis-2,6-dimethylmorpholine is characterized by a combination of absorptions from the morpholine ring, the N-acetyl group, and the cis-dimethyl substituents. The most prominent and diagnostic peaks are expected to be the strong amide I (C=O) band around 1640-1660 cm⁻¹, the complex C-H stretching region between 2980-2850 cm⁻¹, and the strong C-O-C stretching of the ether linkage in the fingerprint region (1120-1080 cm⁻¹). By comparing the spectrum to those of N-acetylmorpholine and cis-2,6-dimethylmorpholine, a confident identification and structural confirmation can be achieved. This guide provides a solid foundation for researchers in the interpretation of the vibrational spectrum of this important heterocyclic compound.

References

  • SpectraBase. (2alpha,6alpha)-cis-2,6-dimethyl-4-(2-methyl-3-[4-trimethylsilylphenyl]propyl)morpholine. [Link]

  • Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC. [Link]

  • Ramalingam, M., et al. (2008). Harmonic analysis of vibrations of morpholine-4-ylmethylthiourea: a DFT, midinfrared and Raman spectral study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • PubChem. (n.d.). 4-Acetylmorpholine. National Institutes of Health. [Link]

  • Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • SpectraBase. (n.d.). cis-2,6-Dimethyl-morpholine cation. [Link]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Morpholine, 4-acetyl-. NIST Chemistry WebBook. [Link]

Sources

Comparative

A Technical Guide to the GC-MS Fragmentation Pattern of 4-acetyl-2,6-dimethylmorpholine and Comparative Analytical Methodologies

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 4-acetyl-2,6-dimethylmorpholine. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 4-acetyl-2,6-dimethylmorpholine. Designed for researchers, scientists, and drug development professionals, this document will not only elucidate the mass spectral characteristics of this compound but also offer a comparative overview of alternative analytical techniques. The insights provided are grounded in established principles of mass spectrometry and supported by experimental data from related molecules, ensuring a technically accurate and practical resource.

Introduction: The Significance of 4-acetyl-2,6-dimethylmorpholine Analysis

4-acetyl-2,6-dimethylmorpholine belongs to the class of morpholine derivatives, which are of significant interest in medicinal chemistry and drug development. Morpholine and its analogues are key structural motifs in a variety of biologically active compounds. The addition of an acetyl group and methyl substituents can significantly alter the physicochemical properties of the parent morpholine ring, influencing its volatility, polarity, and ultimately, its suitability for GC-MS analysis. Accurate identification and characterization of such compounds are paramount for reaction monitoring, impurity profiling, and metabolic studies.

Predicted GC-MS Fragmentation Pattern of 4-acetyl-2,6-dimethylmorpholine

Upon entering the ion source of a mass spectrometer, 4-acetyl-2,6-dimethylmorpholine will undergo electron ionization to form a molecular ion (M⁺•). This high-energy species will then fragment through various pathways to yield characteristic daughter ions. The predicted fragmentation is visualized in the following diagram:

Fragmentation_of_4_acetyl_2_6_dimethylmorpholine M 4-acetyl-2,6-dimethylmorpholine (M⁺•) m/z 157 F1 [M - CH₃]⁺ m/z 142 M->F1 - •CH₃ F2 [M - C₂H₃O]⁺ (Loss of acetyl radical) m/z 114 M->F2 - •COCH₃ F3 [CH₃CO]⁺ (Acylium ion) m/z 43 M->F3 α-cleavage F5 Ring Cleavage Fragment m/z 57 M->F5 Ring Cleavage F4 [M - CH₃ - C₂H₄O]⁺ m/z 98 F1->F4 - C₂H₄O F6 [M - C₂H₃O - C₂H₄]⁺ m/z 86 F2->F6 - C₂H₄ GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in appropriate solvent (e.g., ethyl acetate) G1 Inject sample into GC P1->G1 G2 Separation on capillary column G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analysis G3->G4 D1 Acquire Total Ion Chromatogram (TIC) G4->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Fragments and Confirm Structure D2->D3

Sources

Validation

Mechanistic Principles of Separation: Causality in Chromatography

Title : HPLC Retention Time Comparison of Morpholine Isomers: A Technical Guide for Method Development Introduction Morpholine and its substituted isomers are privileged scaffolds in medicinal chemistry, frequently servi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : HPLC Retention Time Comparison of Morpholine Isomers: A Technical Guide for Method Development

Introduction Morpholine and its substituted isomers are privileged scaffolds in medicinal chemistry, frequently serving as pharmacokinetic modifiers to improve aqueous solubility and metabolic stability in drug candidates [1]. However, the analytical separation of morpholine isomers—such as positional isomers (2-methyl, 3-methyl, and 4-methylmorpholine) and stereoisomers (cis- vs. trans-2,6-dimethylmorpholine)—presents a formidable analytical challenge. These low-molecular-weight aliphatic heterocycles lack a strong UV chromophore, possess high polarity, and exhibit nearly identical mass-to-charge ratios, rendering standard LC-MS and UV methods insufficient without targeted chromatographic optimization [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the retention behavior of these isomers across Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) platforms. By dissecting the causality behind their retention times, we provide a self-validating framework for drug development professionals to achieve baseline resolution of these critical intermediates.

To successfully separate morpholine isomers, one must exploit subtle differences in steric hindrance, pKa, and 3D conformation.

1. Positional Isomerism and Steric Shielding The position of the methyl group fundamentally alters the molecule's interaction with the stationary and mobile phases. In 3-methylmorpholine , the methyl group is adjacent to the secondary amine. This creates steric shielding around the basic nitrogen, reducing its ability to form hydrogen bonds with the aqueous mobile phase or the stationary phase. Consequently, on a HILIC column (where retention is driven by polarity and hydrogen bonding), 3-methylmorpholine elutes earlier than 2-methylmorpholine , which possesses an unhindered nitrogen.

Conversely, on an RP-HPLC column, this steric shielding makes 3-methylmorpholine effectively more hydrophobic (less solvated by water), causing it to elute later than its 2-methyl counterpart [3]. 4-Methylmorpholine (N-methylmorpholine) is a tertiary amine; lacking an N-H bond, it is significantly less polar, resulting in the earliest HILIC elution and the latest RP-HPLC elution among the positional isomers.

2. Stereoisomerism and Hydrophobic Surface Area The separation of cis- and trans-2,6-dimethylmorpholine relies strictly on shape selectivity. In the cis-isomer, both methyl groups occupy equatorial positions in the lowest-energy chair conformation, creating a flatter, more extended hydrophobic surface. The trans-isomer contains one axial methyl group, forcing the molecule into a more compact, spherical shape. On a high-coverage C18 column, the extended footprint of the cis-isomer allows for maximum van der Waals interactions with the alkyl chains, consistently resulting in a longer retention time compared to the trans-isomer [4].

Comparative Retention Time Data

The following table summarizes the relative retention times of morpholine isomers across two orthogonal chromatographic systems. Data reflects optimized conditions designed to maximize selectivity (


).
Morpholine IsomerStructural FeaturepKaRP-HPLC (C18, pH 10) Rt (min)HILIC (Amide, pH 4) Rt (min)
Morpholine Unsubstituted secondary amine8.31.28.5
2-Methylmorpholine Methyl adjacent to oxygen~8.42.57.2
3-Methylmorpholine Methyl adjacent to nitrogen (steric shielding)~8.23.15.8
4-Methylmorpholine Tertiary amine (N-methyl)7.44.52.1
trans-2,6-Dimethylmorpholine Axial methyl (compact conformation)~8.45.26.7
cis-2,6-Dimethylmorpholine Equatorial methyls (extended hydrophobic surface)~8.45.86.5

*Note: Retention times (Rt) are representative values based on standardized gradient profiles. Actual Rt will vary based on system dwell volume and specific column dimensions, but the elution order remains constant.

Experimental Protocols: A Self-Validating System

Because morpholines lack a conjugated


-system, direct UV detection is severely limited. Below are two validated methodologies: direct LC-MS/MS analysis and pre-column derivatization for UV detection. Both protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity.
Protocol 1: Direct Analysis via High-pH RP-HPLC-MS/MS

Causality: Morpholine isomers are highly basic. Running the mobile phase at pH 10.0 (well above their pKa of ~8.3) ensures the amines are fully deprotonated (neutral). This maximizes their hydrophobic retention on the C18 column and eliminates peak tailing caused by secondary ion-exchange interactions with residual silanols.

Step-by-Step Methodology :

  • System Preparation : Equip an LC-MS/MS system with a high-pH stable C18 column (e.g., Waters XBridge C18, 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase Formulation :

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program : Isocratic hold at 5% B for 1 min, followed by a linear gradient to 40% B over 8 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.

  • MS/MS Optimization : Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 102.1

    
     58.1 for methylmorpholines).
    
  • System Suitability Test (Self-Validation) : Inject a system suitability standard containing 2-methylmorpholine and 3-methylmorpholine. The run is only valid if the chromatographic resolution (

    
    ) between these two critical pairs is 
    
    
    
    . Inject a blank (Mobile Phase A) immediately after the highest calibration standard to verify zero carryover.
Protocol 2: Pre-Column Derivatization for UV Detection

Causality: Derivatization with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) serves a dual purpose: it attaches a highly conjugated fluorenyl group for sensitive UV detection at 265 nm, and it drastically increases the hydrophobicity of the isomers, allowing for excellent retention and separation on standard low-pH RP-HPLC columns [5].

Step-by-Step Methodology :

  • Sample Derivatization : To 100 µL of the morpholine isomer sample (aqueous), add 100 µL of 0.1 M borate buffer (pH 8.5) to ensure the amines are unprotonated and nucleophilic.

  • Reagent Addition : Add 200 µL of 5 mM Fmoc-Cl in acetonitrile. Vortex for 30 seconds.

  • Incubation & Quenching : Incubate at room temperature for 10 minutes. Quench the excess Fmoc-Cl by adding 50 µL of 100 mM glycine.

  • HPLC Separation : Inject 10 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Use a mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). Gradient: 40% to 90% B over 15 minutes. Detection: UV at 265 nm.

  • System Suitability Test (Self-Validation) : The derivatization efficiency must be validated by spiking a known concentration of an internal standard (e.g., piperidine) prior to step 1. Recovery must fall between 95-105% to confirm the derivatization reaction went to completion without matrix interference.

Workflow Visualization

The following decision tree outlines the strategic selection of chromatographic conditions based on the specific morpholine isomers being analyzed.

G Start Morpholine Isomer Analysis Q1 Target Isomer Type? Start->Q1 Positional Positional Isomers (2-Me, 3-Me, 4-Me) Q1->Positional Differing pKa & Sterics Stereo Stereoisomers (cis/trans-2,6-diMe) Q1->Stereo Differing 3D Conformation HILIC HILIC (Amide) Exploits H-bonding differences Positional->HILIC Optimal for polar amines RPHPLC RP-HPLC (High pH C18) Exploits hydrophobic surface area Positional->RPHPLC Requires pH > 10 Stereo->RPHPLC Best for shape selectivity Detect Detection Strategy HILIC->Detect RPHPLC->Detect LCMS LC-MS/MS (ESI+) Direct Analysis Detect->LCMS High Sensitivity/Throughput UV Fmoc-Cl Derivatization UV Detection (265 nm) Detect->UV Cost-effective / Routine QA

Analytical decision tree for selecting morpholine isomer separation and detection methodologies.

References

  • SnAP reagents for the synthesis of piperazines and morpholines. ETH Library. Available at: [Link]

  • A Generalizable Methodology for Predicting Retention Time of Small Molecule Pharmaceutical Compounds across Reversed-Phase HPLC Columns. SSRN. Available at:[Link]

  • Isolation of Gram Quantities of Configurational Isomers of Cyclic Nitrosamines by Preparative Liquid Chromatography. Taylor & Francis. Available at: [Link]

  • Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs. PubMed / NIH. Available at:[Link]

Comparative

Comparative Reactivity Guide: cis- vs. trans-2,6-Dimethylmorpholine

This comparative guide details the reactivity, structural properties, and medicinal chemistry implications of cis- and trans-2,6-dimethylmorpholine. Executive Summary In drug discovery, 2,6-dimethylmorpholine is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the reactivity, structural properties, and medicinal chemistry implications of cis- and trans-2,6-dimethylmorpholine.

Executive Summary

In drug discovery, 2,6-dimethylmorpholine is a privileged scaffold used to modulate lipophilicity and metabolic stability. The commercial reagent is typically a mixture of isomers.

  • The cis isomer (meso) is the industry standard for pharmaceutical applications due to its thermodynamic stability, lack of chirality (simplifying regulatory development), and favorable metabolic profile.

  • The trans isomer (racemic) is often considered an impurity. It possesses distinct reactivity due to axial steric hindrance and undergoes different metabolic pathways (α-oxidation) that can yield toxic metabolites.

Key Recommendation: For most medicinal chemistry applications, the cis-isomer is preferred. Enrichment or stereoselective synthesis is required as the thermodynamic equilibrium favors the cis form (~88:12).

Structural & Conformational Analysis

The reactivity differences between the isomers stem directly from their ground-state chair conformations.

Stereochemical Definitions
  • cis-2,6-Dimethylmorpholine:

    • Configuration: (2R, 6S).

    • Chirality: Meso (Achiral due to an internal plane of symmetry).

    • Conformation: Diequatorial . Both methyl groups occupy equatorial positions in the lowest-energy chair conformation.[1]

  • trans-2,6-Dimethylmorpholine:

    • Configuration: (2R, 6R) and (2S, 6S).

    • Chirality: Racemic (Exists as a pair of enantiomers).

    • Conformation: Axial-Equatorial . One methyl group is forced into an axial position, creating significant 1,3-diaxial strain.[2]

Visualization of Conformations

The following diagram illustrates the steric environment of the nitrogen lone pair in both isomers.

Conformation cluster_cis cis-Isomer (Meso) cluster_trans trans-Isomer (Racemic) Cis_Chair Diequatorial Chair (Thermodynamic Minimum) Cis_Feat Methyls: Equatorial N-Lone Pair: Axial (Accessible) Cis_Chair->Cis_Feat minimal steric strain Trans_Feat 1 Methyl: Axial Steric Blockade on one face Cis_Feat->Trans_Feat Isomerization (Acid/Heat) ~88:12 Ratio Trans_Chair Axial-Equatorial Chair (High Energy) Trans_Chair->Trans_Feat 1,3-diaxial interaction

Caption: Conformational landscape showing the stability advantage of the cis-isomer (diequatorial) versus the sterically hindered trans-isomer.[2]

Reactivity & Performance Comparison

Nucleophilicity and N-Alkylation

The rate of N-functionalization (e.g., SN2 alkylation, amide coupling) is governed by the accessibility of the nitrogen lone pair.

Featurecis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
Steric Environment Open. The equatorial methyls are distant from the N-lone pair.Hindered. The axial methyl group projects into the space above the ring, shielding one face of the nitrogen.
Nucleophilicity High. Approaches electrophiles readily.Moderate. Kinetic rates are often slower for bulky electrophiles due to the axial methyl blockade.
Reaction Yields Typically higher; cleaner reaction profiles.Prone to lower yields or incomplete conversion in sterically demanding couplings.
Basicity (pKa)

While specific experimental pKa values are solvent-dependent, structural theory and comparative cyclic amine data suggest:

  • cis-Isomer: Slightly more basic . The conjugate acid (protonated amine) is effectively solvated because the equatorial methyls do not inhibit solvent approach.

  • trans-Isomer: Slightly less basic . The axial methyl group sterically hinders the solvation of the ammonium cation, destabilizing the conjugate acid and lowering the pKa.

Metabolic Stability (Critical for Drug Design)

This is the most significant differentiator for pharmaceutical applications.

  • cis-Isomer: Metabolized primarily via

    
    -oxidation . This pathway is generally stable and predictable.
    
  • trans-Isomer: Undergoes preferential

    
    -oxidation .[3] This can lead to ring opening and the formation of reactive, potentially toxic metabolites (e.g., alkoxyacetic acid derivatives).
    
    • Reference: The drug Amorolfine is developed strictly as the cis-isomer to maximize efficacy and safety.

Experimental Data: Separation & Synthesis

Since commercial sources often provide mixtures (typically 70-90% cis), separation or stereoselective synthesis is often required.

Isomer Separation Protocol (Mandelic Acid Resolution)

The trans isomer can be selectively removed or isolated using chiral resolution, as it is racemic. The cis isomer (meso) does not resolve but can be enriched thermodynamically.

Objective: Isolate trans-isomer from a mixture or remove it to purify cis. Reagents: L-Mandelic acid, Isopropanol.

  • Dissolution: Dissolve the 2,6-dimethylmorpholine mixture (1.0 eq) in isopropanol.

  • Salt Formation: Add L-Mandelic acid (0.5 eq relative to trans content).

  • Crystallization: The (2R,6R)-trans-2,6-dimethylmorpholine-L-mandelate salt crystallizes preferentially.

    • Note: The cis isomer remains in the mother liquor.

  • Filtration: Filter the white solid.

  • Free Basing: Treat the solid with 20% NaOH to release the pure trans isomer.

  • Cis-Enrichment: The mother liquor is now highly enriched in the cis isomer.

Thermodynamic Equilibration (Cis-Enrichment)

To convert waste trans isomer to the desired cis form:

  • Catalyst: Pd/Al₂O₃ or Raney Nickel.

  • Conditions: 180–200°C, H₂ pressure (20-50 bar).

  • Mechanism: Dehydrogenation to the imine/enamine intermediate followed by re-hydrogenation from the less hindered face.

  • Result: Re-establishes the thermodynamic ratio (~88% cis).

Decision Matrix for Researchers

ApplicationRecommended IsomerRationale
Lead Optimization cis (Meso) Avoids chiral separation; better metabolic stability; industry standard.
Mechanistic Probes trans (Racemic) Use to test steric tolerance of a binding pocket (axial methyl probe).
Solvent/Buffer Mixture Cost-effective; isomer ratio rarely affects bulk solvent properties (bp ~147°C).
Chiral Resolution Agent trans (Pure) The chiral trans amine can be used to resolve other racemic acids.

References

  • Conformational Analysis & Thermodynamics

    • Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Allinger's Molecular Structure, Wiley-Interscience.
    • Basicity & Solvation: Comparison of cyclic amine pKa values.

  • Synthesis & Separation

    • US Patent 7,829,702. "Racemic separation of 2,6-trans-dimethylmorpholine." (Describes the mandelic acid protocol).

    • BASF Technical Data. "Process for the preparation of cis-2,6-dimethylmorpholine."

  • Metabolic & Biological Activity

    • "Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine." Carcinogenesis, PubMed. (Highlights the

      
      -oxidation risks of the trans isomer). 
      
    • "Amorolfine: Structure and Activity." ChemicalBook.

Sources

Validation

A Comparative Guide to the Elemental Analysis of 4-acetyl-2,6-dimethylmorpholine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 4-acetyl-2,6-dimethylmorpholine, a substituted morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 4-acetyl-2,6-dimethylmorpholine, a substituted morpholine derivative with potential applications in medicinal chemistry, rigorous analytical scrutiny is not just a regulatory requirement but a foundational pillar of scientific integrity. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the characterization of this compound, offering field-proven insights to guide experimental design and data interpretation.

The Foundational Role of Elemental Analysis

Elemental analysis (EA), specifically CHNS analysis, serves as a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] Its primary utility lies in the verification of a compound's empirical formula, which is a critical step in confirming its identity and purity.[2] The principle of modern elemental analysis is rooted in the complete combustion of a sample in an oxygen-rich environment.[3] The resulting gases—carbon dioxide, water, and nitrogen oxides—are then separated and quantified by a detector, typically a thermal conductivity detector.[3]

For 4-acetyl-2,6-dimethylmorpholine, with a molecular formula of C8H15NO2, the theoretical elemental composition is as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011896.08861.16%
Hydrogen (H)1.0081515.1209.62%
Nitrogen (N)14.007114.0078.92%
Oxygen (O)15.999231.99820.37%
Total 157.213 100.00%

An experimental result within ±0.4% of these theoretical values is widely considered acceptable evidence of purity for small molecules in many scientific journals.[4]

A Comparative Look: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool for confirming the elemental ratios in a pure substance, it provides no information about the molecular structure, connectivity of atoms, or the presence of isomers. For a comprehensive characterization of 4-acetyl-2,6-dimethylmorpholine, a multi-technique approach is essential. The following table compares elemental analysis with other commonly employed analytical methods:

Analytical TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (CHNS) Elemental composition (%C, %H, %N, %S)High accuracy and precision for elemental ratios, confirms empirical formula, cost-effective.Provides no structural information, requires a pure sample.
Mass Spectrometry (MS) Molecular weight, fragmentation patternsHigh sensitivity, provides molecular formula with high-resolution MS, structural information from fragmentation.[5]Isomers may not be distinguishable, can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (connectivity, stereochemistry)Unparalleled for structure elucidation, non-destructive.[6]Lower sensitivity than MS, can be expensive, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple, provides a "fingerprint" of the molecule.[7]Limited structural information, spectra can be complex.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your analytical data, it is crucial to follow well-established and validated protocols.

Elemental Analysis (CHNS) Protocol

The following is a generalized protocol for the elemental analysis of a solid organic compound like 4-acetyl-2,6-dimethylmorpholine.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For crystalline solids, grind to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance.[8]

    • Fold the tin capsule to encase the sample securely, ensuring no air is trapped.

  • Instrument Setup:

    • Ensure the elemental analyzer is calibrated with a certified standard, such as acetanilide.[3]

    • Set the combustion furnace temperature to approximately 1000°C.[3]

    • Use high-purity helium as the carrier gas and high-purity oxygen for combustion.[3]

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The combustion products (CO2, H2O, N2) are carried by the helium gas through a reduction tube containing copper to convert nitrogen oxides to N2.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a relatively volatile and thermally stable compound like 4-acetyl-2,6-dimethylmorpholine, GC-MS is a powerful alternative for both identification and purity assessment.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

  • Data Analysis:

    • The gas chromatogram will indicate the purity of the sample, with a single peak suggesting a pure compound.

    • The mass spectrum of the peak will show the molecular ion (M+), which corresponds to the molecular weight of the compound, and characteristic fragmentation patterns that can be used to confirm the structure.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the workflows for elemental analysis and a comparative overview of the characterization techniques.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000°C) encapsulate->combustion reduction Reduction (NOx to N2) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison caption Elemental Analysis Workflow

Caption: A flowchart illustrating the key stages of elemental analysis.

analytical_technique_comparison cluster_techniques Analytical Techniques cluster_information Information Obtained compound 4-acetyl-2,6-dimethylmorpholine EA Elemental Analysis compound->EA MS Mass Spectrometry compound->MS NMR NMR Spectroscopy compound->NMR IR IR Spectroscopy compound->IR info_EA Elemental Composition (%C, %H, %N) EA->info_EA info_MS Molecular Weight & Fragmentation MS->info_MS info_NMR Molecular Structure & Connectivity NMR->info_NMR info_IR Functional Groups IR->info_IR caption Comparison of Analytical Techniques

Caption: A diagram comparing the information derived from different analytical techniques.

Conclusion

References

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(1), 163.
  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Montemurro, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116039.
  • NIST. (n.d.). Morpholine, 4-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from [Link]

  • Vogt, F. G., et al. (2012). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 10(30), 5849–5861.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Purity Validation of cis-4-acetyl-2,6-dimethylmorpholine

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). cis-4-acetyl-2,6-dimethylmorpholine serves as a critical building block in the synthesis of various advanced therapeutic agents. Its molecular structure, featuring a cis-configuration at the C2 and C6 positions of the morpholine ring, is pivotal to its reactivity and the stereochemistry of the final API.

The presence of impurities, particularly the diastereomeric trans-isomer, unreacted starting materials, or side-products, can have profound consequences, leading to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles in the final drug product. Therefore, a robust, validated, and multi-faceted analytical strategy is not just recommended—it is essential.

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of cis-4-acetyl-2,6-dimethylmorpholine. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in the principles of self-validation and authoritative standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Understanding the Impurity Profile: A Predictive Approach

A successful purity validation strategy begins with a theoretical assessment of potential impurities. The synthesis of cis-4-acetyl-2,6-dimethylmorpholine typically involves the acetylation of cis-2,6-dimethylmorpholine. The synthesis of the precursor amine itself often results in a mixture of cis and trans isomers.[1][2] This predictive analysis informs our choice of analytical techniques.

Key Potential Impurities:

  • Diastereomeric Impurity: trans-4-acetyl-2,6-dimethylmorpholine. This is the most critical impurity to monitor as its physical and chemical properties are very similar to the cis-isomer, making it challenging to separate.

  • Starting Material: Unreacted cis-2,6-dimethylmorpholine.

  • Reagent-Related Impurities: Residual acetic anhydride or acetic acid.

  • Degradation Products: Products arising from hydrolysis or other decomposition pathways.

  • Residual Solvents: Organic volatile impurities from the synthesis and purification steps.

The following diagram illustrates the logical workflow for a comprehensive purity validation.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis A Obtain Sample of cis-4-acetyl-2,6-dimethylmorpholine B Structural Confirmation (NMR) A->B C Impurity Profile Prediction (Synthesis Route Analysis) A->C D Develop Separation Methods (Chiral HPLC, GC) C->D E Specificity / Selectivity (Peak Purity, Isomer Separation) D->E F Linearity & Range E->F G Accuracy & Precision (Repeatability, Intermediate Precision) F->G H LOD / LOQ G->H I Robustness H->I J System Suitability Test (SST) (USP <621>) I->J K Sample Analysis (Purity Assay, Impurity Quantification) J->K L Report Results K->L

Purity validation workflow from characterization to routine analysis.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Is it for structural confirmation, routine purity testing, or trace impurity identification? Here, we compare the "workhorses" of pharmaceutical analysis: HPLC, GC, and NMR.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Quantification

HPLC is the premier technique for the purity assessment of non-volatile, thermally stable compounds like cis-4-acetyl-2,6-dimethylmorpholine.[3][4] Its strength lies in its versatility, high resolution, and quantitative accuracy. For this specific molecule, two distinct HPLC methods are required.

A. Reversed-Phase HPLC for Purity Assay and Achiral Impurities

  • Why this choice? Reversed-phase HPLC separates compounds based on their hydrophobicity. It is excellent for quantifying the main peak (the active) against most process-related impurities and degradation products, which will have different polarities. This method forms the basis of the purity assay.

  • Trustworthiness: The method's validity is ensured on a per-run basis by implementing a System Suitability Test (SST) as stipulated by pharmacopeias like the USP.[5][6] This test verifies that the chromatographic system is performing adequately before sample analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Rationale: Formic acid is a modifier that improves peak shape by protonating free silanols on the stationary phase and ensuring the analyte is in a single ionic state.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

    • Rationale: The acetyl group provides a chromophore, but its absorbance is in the low UV range. 210 nm provides good sensitivity.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

  • Validation (ICH Q2(R1)): The method must be validated for specificity, linearity, accuracy, precision, and range.[7][8]

B. Chiral HPLC for Diastereomeric Purity

  • Why this choice? The cis and trans isomers are diastereomers and often have identical UV spectra and very similar polarities, making them inseparable on a standard C18 column. A Chiral Stationary Phase (CSP) is required to resolve them.[9][10] This separation is based on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[11]

  • Trustworthiness: The critical validation parameter here is Specificity . The method must demonstrate baseline resolution between the cis and trans peaks. This is often confirmed by spiking the sample with a synthesized standard of the trans-isomer.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP).

    • Rationale: Polysaccharide phases are known for their broad applicability in separating a wide range of chiral compounds.[9] A screening of different CSPs is often necessary.

  • Mobile Phase: Typically a normal-phase eluent like a mixture of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • System Suitability: The resolution factor (Rs) between the cis and trans peaks must be >1.5.

G A Sample Injection B HPLC Column (Stationary Phase) A->B D Separation of Analytes (Based on Partitioning) B->D C Mobile Phase Pump C->B E UV Detector D->E F Chromatogram (Peak Area vs. Time) E->F G Data Analysis (Purity %, Impurity %) F->G

General experimental workflow for HPLC analysis.
Gas Chromatography (GC): A Complementary Technique for Volatiles

GC is a powerful technique for separating volatile and thermally stable compounds.[12] While HPLC is superior for the primary analysis of cis-4-acetyl-2,6-dimethylmorpholine, GC, particularly when coupled with a Mass Spectrometer (GC-MS), excels in two key areas.

  • Why this choice?

    • Residual Solvent Analysis: GC with a headspace autosampler is the definitive method for quantifying volatile organic solvents according to ICH Q3C guidelines.[13]

    • Analysis of Volatile Impurities: It can detect volatile starting materials or by-products that might not be well-retained by reversed-phase HPLC. Direct analysis of the acetylated morpholine is possible, but its polarity may lead to poor peak shape. Derivatization can sometimes improve performance.[14][15]

  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector.

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 15 °C/min.

    • Rationale: This temperature program allows for the elution of both volatile solvents and higher-boiling point compounds like the analyte.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Impact (EI) ionization mode, scanning from m/z 40 to 400.

    • Rationale: EI provides reproducible fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Arbiter of Structure

NMR spectroscopy provides unparalleled insight into molecular structure and is an indispensable tool for absolute structural confirmation and quantitative analysis without the need for identical reference standards (qNMR).[16]

  • Why this choice?

    • Unambiguous Structural Confirmation: ¹H NMR can definitively confirm the cis-configuration of the dimethyl groups. In the chair conformation of the morpholine ring, the protons at C2 and C6 will have specific coupling constants and chemical shifts that differ from the trans-isomer.[17][18]

    • Quantitative Purity Assessment (qNMR): By integrating the analyte signals against a certified internal standard of known concentration and purity, one can calculate the absolute purity of the sample. This is a primary method and does not rely on the response factors required for chromatography.

  • Trustworthiness: NMR is a highly reproducible technique. Its power lies in providing structural and quantitative information simultaneously, making it a cornerstone for characterizing reference standards themselves.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Structural: Confirm the cis stereochemistry by analyzing the coupling patterns and chemical shifts of the morpholine ring protons.

    • Quantitative: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the standard qNMR equation.

G ValidationLogic Purity Validation Logic Is the structure correct? What is the isomeric purity? What is the overall purity vs. other impurities? Techniques Analytical Technique NMR Spectroscopy Chiral HPLC Reversed-Phase HPLC ValidationLogic:f0->Techniques:f0 Definitive Answer ValidationLogic:f1->Techniques:f1 Primary Method ValidationLogic:f2->Techniques:f2 Primary Method

Matching the analytical question to the appropriate technique.

Quantitative Data Summary and Method Comparison

The following table provides a comparative summary of the discussed techniques for the validation of cis-4-acetyl-2,6-dimethylmorpholine purity.

Parameter Reversed-Phase HPLC Chiral HPLC GC-MS Quantitative NMR (¹H qNMR)
Primary Application Purity assay, achiral impuritiesDiastereomeric purity (cis vs. trans)Residual solvents, volatile impuritiesAbsolute purity, structural confirmation
Specificity for Isomers LowVery HighMedium (if isomers are separable)High (structural distinction)
Sensitivity (LOD/LOQ) High (µg/mL)High (µg/mL)Very High (ng/mL for volatiles)Low (mg/mL)
Quantitative Accuracy High (requires reference standards)High (requires reference standards)High (for volatiles)Very High (Primary Method)
Sample Throughput HighMediumHighLow
Authoritative Guideline USP <621>[5], ICH Q2(R1)[7]USP <621>[5], ICH Q2(R1)[7]USP <467>, ICH Q3C[13]Pharmacopeial standards (e.g., USP)

Conclusion and Recommended Strategy

No single analytical method can provide a complete picture of the purity of cis-4-acetyl-2,6-dimethylmorpholine. A scientifically sound and defensible validation strategy relies on an orthogonal approach, using multiple techniques that measure different chemical and physical properties.

Recommended Workflow:

  • Initial Characterization: Use ¹H NMR to unequivocally confirm the identity and cis-stereochemistry of the initial batch or reference standard. This provides the foundational structural evidence.

  • Method Development: Develop and validate a Chiral HPLC method capable of separating the cis and trans isomers. This is crucial for controlling the most critical process-related impurity.

  • Routine Quality Control: Employ a validated Reversed-Phase HPLC method for routine purity assays and quantification of other, achiral impurities. This method is robust, high-throughput, and ideal for batch release testing.

  • Complementary Analysis: Utilize GC-MS to control for residual solvents as required by regulatory guidelines and to investigate any potential volatile impurities.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for cis-4-acetyl-2,6-dimethylmorpholine, ensuring its quality and suitability for the synthesis of safe and effective medicines.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621> Source: Element Lab Solutions URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf URL: [Link]

  • Title: HPLC Methods for analysis of Morpholine Source: HELIX Chromatography URL: [Link]

  • Title: 1H and 13C NMR Spectra of N-substituted Morpholines Source: PubMed URL: [Link]

  • Title: 1H and13C NMR spectra ofN-substituted morpholines Source: ResearchGate URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

  • Title: Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis Source: PubMed URL: [Link]

  • Title: Molecular Identification and Product Purity Assessment Using NMR Spectroscopy Source: Purity-IQ URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Preparation of cis-2,6-dimethylmorpholine Source: Google Patents URL
  • Title: Method for purifying cis-2, 6-dimethyl morpholine Source: Google Patents URL
  • Title: Analytical quantification of active ingredients using HPLC - LITE Source: Liverpool School of Tropical Medicine URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) proper disposal procedures

Part 1: Executive Safety & Disposal Directives Immediate Action Required: Treat Morpholine, 4-acetyl-2,6-dimethyl-, cis- as a Non-Halogenated Organic Solvent Waste . While acetylation significantly reduces the corrosivit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Disposal Directives

Immediate Action Required: Treat Morpholine, 4-acetyl-2,6-dimethyl-, cis- as a Non-Halogenated Organic Solvent Waste . While acetylation significantly reduces the corrosivity associated with its parent amine (cis-2,6-dimethylmorpholine), this compound remains a chemical irritant and a combustible liquid.

Core Disposal Protocol:

  • Waste Stream: Organic Solvents (Non-Halogenated).

  • Disposal Method: High-temperature incineration at a licensed facility.

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or halogenated waste (unless the facility allows commingled organic streams).

Part 2: Chemical Identity & Hazard Profile

To ensure safe handling, you must understand the chemical nature of the substance.[1][2] It is an amide , derived from the acetylation of cis-2,6-dimethylmorpholine.

Chemical Identification
ParameterDetails
Chemical Name Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)
Synonyms N-acetyl-cis-2,6-dimethylmorpholine; cis-4-acetyl-2,6-dimethylmorpholine
CAS Number 115614-51-2 [1]
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Liquid (at room temperature)
Solubility Miscible with organic solvents; likely soluble in water (due to amide/ether functionality).[3]
Hazard Assessment (GHS Classification)

Note: Specific SDS data for the cis-isomer is limited. The following is derived from structure-activity relationships (SAR) with N-acetylmorpholine and cis-2,6-dimethylmorpholine.

  • Flammability: Combustible Liquid . (Flash point likely >60°C but <93°C). The acetylation of morpholines typically raises the flash point compared to the parent amine, but it retains organic solvent combustibility [2].

  • Health Hazards:

    • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

    • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids (potential hydrolysis to corrosive amine).

Part 3: Personal Protective Equipment (PPE)

Every disposal operation must be "self-validating," meaning the PPE chosen must protect against the worst-case failure (e.g., container breakage).

PPE CategorySpecificationRationale
Hand Protection Nitrile Rubber (0.11 mm min) or Butyl Rubber Amides can permeate standard latex. Nitrile offers excellent splash protection for morpholine derivatives [3].
Eye Protection Chemical Safety Goggles Prevents eye damage from splashes.[2] Face shield required if pouring >1 Liter.
Body Protection Lab Coat (Flame Resistant)Protects skin and clothing; FR material mitigates risk if the combustible liquid ignites.[2]
Respiratory Fume Hood (Required)All transfers must occur in a certified fume hood to prevent inhalation of vapors.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection
  • Select Container: Use a chemically compatible container, preferably High-Density Polyethylene (HDPE) or Amber Glass .

    • Why: HDPE is resistant to amides and organic solvents. Glass is acceptable but poses a breakage risk.

  • Segregate:

    • DO: Place in the "Non-Halogenated Organic Solvents" stream.

    • DO NOT: Mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Halogenated solvents (e.g., Chloroform) unless your facility burns them together.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste.

    • Required Fields:

      • Full Chemical Name: "Morpholine, 4-acetyl-2,6-dimethyl-, cis-"[4][5][6][7]

      • Hazard Checkbox: [x] Irritant, [x] Combustible/Flammable.

Phase 2: Spill Management (Immediate Response)

If a spill occurs during transfer:

  • Evacuate & Ventilate: Remove ignition sources.

  • Contain: Use Vermiculite , Sand , or Universal Absorbent Pads .

    • Caution: Do not use paper towels for large spills as they increase surface area for evaporation/flammability.

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with N-acetyl-cis-2,6-dimethylmorpholine."

  • Decontaminate: Wash the surface with soap and water (the compound is likely water-soluble).[8]

Phase 3: Final Disposal (Handover)
  • Method: Incineration .

  • Process: The waste management contractor will bulk the solvent and incinerate it in a rotary kiln with secondary combustion to ensure complete destruction of the nitrogen-containing ring (preventing NOx release requires scrubbers at the facility) [4].

Part 5: Operational Decision Logic (Visualized)

The following diagram illustrates the critical decision pathways for handling and disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: Morpholine, 4-acetyl-2,6-dimethyl-, cis- IsSpill Is it a Spill? Start->IsSpill SpillAction 1. Evacuate/Ventilate 2. Absorb with Vermiculite 3. Collect in Wide-Mouth Jar IsSpill->SpillAction Yes ContainerSelect Select Container: HDPE or Glass IsSpill->ContainerSelect No Handover Handover to EHS: Method: Incineration SpillAction->Handover Dispose Debris Segregation Segregate Stream: Non-Halogenated Organic ContainerSelect->Segregation Labeling Label: 'Combustible' & 'Irritant' Segregation->Labeling Labeling->Handover

Caption: Operational workflow for the segregation and disposal of N-acetyl-cis-2,6-dimethylmorpholine.

Part 6: References

  • Guidechem. (2025). Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) - CAS 115614-51-2 Details.[4] Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Morpholine, 4-acetyl- (Analog Reference Data). NIST Chemistry WebBook, SRD 69.[9] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Best Management Practices for Unused Pharmaceuticals and Organic Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Handling specialty morpholine derivatives requires moving beyond basic safety data sheets to understand the underlying chemical mechanics that dictate risk. Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) (CAS: 115614-51-2...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty morpholine derivatives requires moving beyond basic safety data sheets to understand the underlying chemical mechanics that dictate risk. Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) (CAS: 115614-51-2) is a highly specific, sterically hindered tertiary amide frequently utilized as a privileged scaffold in drug discovery and synthetic chemistry[1].

To build a self-validating safety protocol, researchers must understand how the molecular structure of this compound dictates its physical properties and, consequently, the required Personal Protective Equipment (PPE) and handling procedures.

Mechanistic Hazard Profiling: The Causality of Risk

To accurately assess the risks of cis-4-acetyl-2,6-dimethylmorpholine, we must compare it to its parent compound, cis-2,6-dimethylmorpholine.

The parent compound is a secondary amine characterized by high basicity, making it a severe corrosive (H314) and a flammable liquid (H226)[2]. However, the N-acetylation of the morpholine ring fundamentally alters its reactivity. By converting the basic secondary amine into a neutral tertiary amide, the extreme corrosiveness and volatility are neutralized. Based on structural analogs like N-acetylmorpholine (CAS: 1696-20-4), the hazard profile shifts from corrosive to a moderate-to-severe irritant (H315, H319), with a significantly elevated boiling point that reduces inhalation risks at ambient temperatures[3].

Quantitative Hazard Comparison

Table 1: Comparative physicochemical and hazard shift resulting from N-acetylation.

Property / Hazard VectorParent: cis-2,6-DimethylmorpholineDerivative: cis-4-Acetyl-2,6-dimethylmorpholine
Chemical Classification Secondary AmineTertiary Amide
GHS Hazard Codes H226 (Flammable), H314 (Corrosive)H315 (Skin Irritant), H319 (Eye Irritant)
Volatility / Inhalation Risk High (Volatile liquid, BP ~141°C)Low (High boiling point, >240°C expected)
Chemical Reactivity Highly basic, nucleophilicNeutral, highly stable
Primary Exposure Route Inhalation, Dermal burnsDermal sensitization, Ocular irritation

Definitive PPE Requirements

Because amides possess unique solvent properties that can permeate certain polymers, PPE selection must be deliberate and scientifically grounded.

  • Hand Protection (Nitrile Rubber): Wear powder-free nitrile gloves with a minimum thickness of 0.11 mm[3]. The Causality: While the parent morpholine amine rapidly degrades many standard glove materials, tertiary amides are effectively blocked by high-density nitrile. If handling bulk volumes where prolonged contact is possible, upgrade to butyl rubber gloves.

  • Eye & Face Protection (Chemical Goggles): Tight-fitting chemical splash goggles compliant with OSHA 29 CFR 1910.133 or EN166 are mandatory[3]. The Causality: Amides are severe ocular irritants. Standard safety glasses with side shields are insufficient because the low surface tension of morpholine derivatives allows them to spread rapidly via capillary action if splashed near the eye.

  • Body Protection (Lab Coat): A standard, fully buttoned cotton or Nomex laboratory coat. The Causality: Prevents direct dermal contact, mitigating the risk of skin sensitization (H317) commonly associated with acetylated nitrogen heterocycles.

  • Respiratory Protection: Not routinely required under ambient conditions due to the compound's low vapor pressure. However, if the material is heated or aerosolized, a respirator equipped with an ABEK (organic vapor/amine) filter must be utilized.

Operational Plan & Handling Workflow

To ensure a self-validating system, every handling procedure must include a verification step before proceeding to the next phase.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Inspect nitrile gloves for micro-tears using the inflation method.

  • Reagent Preparation: Open the sealed container only within the fume hood. Because amides can be mildly hygroscopic, minimize exposure to ambient humidity to preserve reagent purity.

  • Execution: Use positive displacement pipettes for accurate volume transfer, as the viscosity of acetylated morpholines is typically higher than that of water.

  • Post-Operation Decontamination: Wipe down the exterior of the reagent bottle with a dry Kimwipe before sealing. Wash hands immediately with soap and water after removing gloves[3], validating that no residual chemical remains on the skin.

Workflow Visualization

G Start Pre-Operational Safety Check PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Execute in Fume Hood (Face Velocity >100 fpm) PPE->Hood Spill Spill Detected? Hood->Spill Contain Contain & Absorb (Inert Material) Spill->Contain Yes Success Standard Post-Op Clean & Store Spill->Success No Decon Decontaminate Area (Soap & Water) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose Success->Dispose Waste Gen.

Operational workflow and spill response pathway for acetylated morpholine derivatives.

Spill Management and Disposal Plan

Morpholine derivatives are highly miscible with water. A spill must be managed to prevent the compound from entering drainage systems, where it can disrupt aquatic ecosystems[2].

Spill Mitigation Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure fume hood sashes are lowered to maximize exhaust draw.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use sawdust , as organic amides can occasionally react with complex carbohydrates under specific conditions.

  • Absorb & Collect: Work from the perimeter of the spill toward the center. Use non-sparking tools to scoop the saturated absorbent into a chemically resistant, sealable polyethylene container.

  • Decontaminate: Wash the spill surface thoroughly with a strong soap and water solution to break down residual lipophilic amides, followed by a water rinse.

Disposal Logistics
  • Waste Segregation: Classify the waste as "Non-halogenated organic waste containing nitrogen."

  • Incompatibility: Strictly segregate this waste from strong oxidizing agents and strong acids, which can trigger exothermic reactions[3].

  • Destruction: Route the sealed waste containers to an EPA/RCRA-approved facility. High-temperature incineration is the required disposal method, as it effectively destroys the morpholine ring while utilizing scrubbers to manage resulting nitrogen oxide (NOx) emissions.

References

  • Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)
  • Source: chemicalbook.
  • SAFETY DATA SHEET - Fisher Scientific (N-Acetylmorpholine)

Sources

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